Product packaging for 9'''-Methyl salvianolate B(Cat. No.:)

9'''-Methyl salvianolate B

Numéro de catalogue: B591317
Poids moléculaire: 732.6 g/mol
Clé InChI: HBYGJMZNCIGGFN-NQBFDTSGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

9'''-Methyl salvianolate B is a useful research compound. Its molecular formula is C37H32O16 and its molecular weight is 732.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H32O16 B591317 9'''-Methyl salvianolate B

Propriétés

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYGJMZNCIGGFN-NQBFDTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of 9'''-Methyl Salvianolate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin of 9'''-Methyl salvianolate B, a naturally occurring phenolic acid found in the roots of Salvia miltiorrhiza Bge. (Danshen)[1][2]. As a methylated derivative of the well-studied salvianolate B, this compound is of significant interest for its potential therapeutic applications. This document details its natural source, biosynthetic pathway, and known biological activities, with a focus on providing structured data and experimental context for research and development professionals. While specific quantitative data and detailed experimental protocols for this compound are limited in current literature, this guide consolidates the available information and provides context based on related compounds.

Natural Source and Isolation

This compound is a phytochemical primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bge., a perennial plant widely used in traditional Chinese medicine[1][2]. This plant is the principal source of a variety of bioactive compounds, broadly classified into hydrophilic salvianolic acids and lipophilic tanshinones. This compound belongs to the former group and is considered a derivative of salvianolic acid B[1].

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₇H₃₂O₁₆[2]
Molecular Weight 732.7 g/mol [2]
Appearance Powder[2]
Purity ≥98% (commercially available standard)[2]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)[2]

Biosynthesis

The biosynthesis of salvianolic acids in Salvia miltiorrhiza is a complex process that involves the convergence of the phenylpropanoid and tyrosine-derived pathways[5]. While the complete, specific pathway for this compound has not been fully elucidated, the general scheme for its precursor, salvianolic acid B, is understood.

The pathway begins with the synthesis of the primary precursors, caffeic acid (from the phenylpropanoid pathway) and Danshensu (from the tyrosine-derived pathway). These precursors undergo a series of condensation and oxidation reactions to form more complex salvianolic acids, including salvianolic acid B.

The final step in the formation of this compound is the methylation of salvianolate B. This reaction is catalyzed by an O-methyltransferase (OMT). While several OMTs have been identified in Salvia miltiorrhiza, the specific enzyme responsible for the methylation of salvianolate B at the 9'''-position has not yet been characterized in the literature.

Biosynthesis_of_Salvianolic_Acids cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3H Salvianolic_acid_B Salvianolic_acid_B Caffeic_acid->Salvianolic_acid_B Condensation & Oxidation Steps Tyrosine Tyrosine 4-Hydroxyphenylpyruvic_acid 4-Hydroxyphenylpyruvic_acid Tyrosine->4-Hydroxyphenylpyruvic_acid TAT Danshensu Danshensu 4-Hydroxyphenylpyruvic_acid->Danshensu HPPR Danshensu->Salvianolic_acid_B 9_prime_prime_prime_Methyl_salvianolate_B 9_prime_prime_prime_Methyl_salvianolate_B Salvianolic_acid_B->9_prime_prime_prime_Methyl_salvianolate_B O-Methyltransferase (Uncharacterized)

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not extensively documented in peer-reviewed literature. However, general methods for the extraction and separation of salvianolic acids from Salvia miltiorrhiza can be adapted. A generalized workflow is presented below.

Experimental_Workflow Start Start Dried_Salvia_miltiorrhiza_Roots Dried_Salvia_miltiorrhiza_Roots Start->Dried_Salvia_miltiorrhiza_Roots Extraction Extraction Dried_Salvia_miltiorrhiza_Roots->Extraction e.g., Ethanol/Water Filtration_Concentration Filtration_Concentration Extraction->Filtration_Concentration Chromatographic_Separation Chromatographic_Separation Filtration_Concentration->Chromatographic_Separation e.g., Column Chromatography Fraction_Collection Fraction_Collection Chromatographic_Separation->Fraction_Collection Purification Purification Fraction_Collection->Purification e.g., Preparative HPLC Characterization Characterization Purification->Characterization e.g., NMR, MS End End Characterization->End

Figure 2: Generalized workflow for the isolation and purification of salvianolic acids.

A more specific protocol would involve the following key steps, though optimization would be required:

  • Extraction: Pulverized dried roots of Salvia miltiorrhiza are extracted with an aqueous ethanol solution (e.g., 70% ethanol) under reflux or sonication.

  • Preliminary Purification: The crude extract is filtered and concentrated under reduced pressure. The concentrate is then subjected to column chromatography over a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel, eluting with a gradient of methanol in water to separate different classes of compounds.

  • Fractionation: Fractions containing salvianolic acids are collected and combined.

  • Fine Purification: The enriched fraction is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with a small amount of acid (e.g., 0.1% formic acid) is typically used as the mobile phase.

  • Characterization: The purified compound is identified and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of salvianolic acids, particularly salvianolic acid B, has been extensively studied for its antioxidant and anti-inflammatory properties. It is plausible that this compound shares some of these activities.

Inhibition of the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its overactivation is implicated in fibrosis. "Salvianolate," a mixture of salvianolic acids, has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway[6][7]. Salvianolic acid B has also been demonstrated to exert its anti-fibrotic effects through the inhibition of this pathway[8][9]. The proposed mechanism involves the downregulation of TGF-β1 expression and the phosphorylation of Smad2 and Smad3.

TGF_beta_Pathway TGF_beta1 TGF_beta1 TGF_beta_Receptor TGF_beta_Receptor TGF_beta1->TGF_beta_Receptor Binds p_Smad2_3 p-Smad2/3 TGF_beta_Receptor->p_Smad2_3 Phosphorylates Smad2_3 Smad2/3 Smad_Complex p-Smad2/3 + Smad4 p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Gene_Transcription Smad_Complex->Gene_Transcription Translocates to Nucleus Nucleus Nucleus Salvianolate Salvianolate Salvianolate->TGF_beta_Receptor Inhibits Salvianolate->p_Smad2_3 Inhibits

Figure 3: Inhibition of the TGF-β/Smad pathway by salvianolates.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines. Salvianolic acid B has been shown to inhibit the activation of the NF-κB pathway[10]. This inhibition is thought to contribute to its anti-inflammatory effects.

NF_kB_Pathway Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex Activates p_IkB p_IkB IKK_Complex->p_IkB Phosphorylates IkB IkB p_IkB->IkB Ubiquitination & Degradation NF_kB NF_kB Active_NF_kB Active_NF_kB NF_kB->Active_NF_kB Released Inflammatory_Gene_Transcription Inflammatory_Gene_Transcription Active_NF_kB->Inflammatory_Gene_Transcription Translocates to Nucleus Nucleus Nucleus Salvianolic_Acid_B Salvianolic_Acid_B Salvianolic_Acid_B->IKK_Complex Inhibits

Figure 4: Modulation of the NF-κB pathway by salvianolic acid B.

Quantitative Data

Quantitative analysis of this compound in Salvia miltiorrhiza is not widely reported. However, methods such as UPLC-MS/MS have been developed for the quantification of a range of bioactive compounds in this plant, and these methods could be adapted for this compound[11][12][13]. The table below summarizes the lack of specific quantitative data.

ParameterValueReference(s)
Concentration in Salvia miltiorrhiza roots Not reported in the literature-
Typical yield from extraction Not reported in the literature-
IC₅₀ for TGF-β pathway inhibition Not reported in the literature-
IC₅₀ for NF-κB pathway inhibition Not reported in the literature-

Conclusion and Future Directions

This compound is a naturally derived compound with a clear origin in Salvia miltiorrhiza. Its structural relationship to the well-characterized salvianolate B suggests a promising profile of biological activity. However, this technical guide highlights significant gaps in the existing scientific literature. Future research should focus on:

  • Definitive structural elucidation of both 9''- and this compound using advanced NMR techniques to clarify their isomeric relationship.

  • Identification and characterization of the specific O-methyltransferase responsible for the final step in its biosynthesis.

  • Development and publication of detailed protocols for the efficient isolation and purification of this compound.

  • Quantitative analysis of its concentration in various Salvia species and under different growing conditions.

  • In-depth investigation of its biological activities , including quantitative assessment of its effects on key signaling pathways such as TGF-β/Smad and NF-κB, to determine its therapeutic potential.

Addressing these research gaps will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

In-Depth Technical Guide: 9'''-Methyl Salvianolate B from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9'''-Methyl salvianolate B, a bioactive phenolic acid derived from the roots of Salvia miltiorrhiza (Danshen). This document details its biosynthesis, chemical properties, and known pharmacological activities, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols for extraction, isolation, and quantitative analysis are provided, alongside insights into its potential mechanisms of action involving key signaling pathways. All quantitative data is presented in structured tables for clarity, and critical experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant in the mint family, Lamiaceae, and is a cornerstone of traditional Chinese medicine. Its roots are rich in a variety of bioactive compounds, broadly classified into lipophilic diterpenoids (tanshinones) and hydrophilic phenolic acids (salvianolic acids). Among the latter, this compound is a methylated derivative of salvianolate B that has garnered interest for its potential therapeutic applications. This compound is believed to contribute to the overall pharmacological profile of Salvia miltiorrhiza extracts, particularly in the context of cardiovascular and inflammatory conditions.[1] This guide aims to consolidate the current technical knowledge on this compound for the scientific community.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms 9'-Methyl lithospermate B[2]
CAS Number 1167424-31-8[3]
Molecular Formula C₃₇H₃₂O₁₆[3]
Molecular Weight 732.65 g/mol [3]
Appearance White to light yellow solid[4]
Purity >98% (Commercially available)[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4][5]

Biosynthesis of Salvianolic Acids in Salvia miltiorrhiza

The biosynthesis of salvianolic acids, including the precursor to this compound, is a complex process originating from the phenylpropanoid and tyrosine-derived pathways. While the complete biosynthetic route to this compound is not fully elucidated, the general pathway for salvianolic acids is understood to proceed as follows:

  • Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Tyrosine-Derived Pathway: L-tyrosine is converted to 4-hydroxyphenyllactic acid (4-HPLA).

  • Formation of Rosmarinic Acid: 4-coumaroyl-CoA and 4-HPLA are condensed to form rosmarinic acid, a key intermediate.

  • Formation of Salvianolic Acid B: Further enzymatic reactions, which are still under investigation, lead to the formation of more complex structures like salvianolic acid B.

  • Methylation: It is hypothesized that a specific methyltransferase catalyzes the final step of methylation to yield this compound from a salvianolic acid precursor.

Salvianolic Acid Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL L-Tyrosine L-Tyrosine 4-Hydroxyphenyllactic acid 4-Hydroxyphenyllactic acid L-Tyrosine->4-Hydroxyphenyllactic acid Rosmarinic acid Rosmarinic acid 4-Hydroxyphenyllactic acid->Rosmarinic acid Salvianolic Acid B Salvianolic Acid B Rosmarinic acid->Salvianolic Acid B Multiple Steps This compound This compound Salvianolic Acid B->this compound Methyltransferase

A simplified diagram of the proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Salvianolic Acids from Salvia miltiorrhiza

This protocol describes a general method for the extraction of salvianolic acids, which can be further purified to isolate this compound.

3.1.1. Materials and Equipment

  • Dried roots of Salvia miltiorrhiza, powdered

  • 75% Methanol in water (v/v)

  • Reflux apparatus or ultrasonic bath

  • Filter paper

  • Rotary evaporator

3.1.2. Procedure

  • Weigh 100 g of powdered Salvia miltiorrhiza root and place it in a round-bottom flask.

  • Add 1 L of 75% methanol.

  • Reflux Method: Heat the mixture to reflux for 2 hours. Ultrasound-Assisted Method: Place the flask in an ultrasonic bath at a frequency of 40 kHz for 30 minutes at 60°C.

  • Allow the mixture to cool to room temperature and filter through filter paper to separate the plant material.

  • The solid residue can be re-extracted under the same conditions to maximize yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Extraction Workflow start Powdered Salvia miltiorrhiza Root extraction Extraction with 75% Methanol (Reflux or Sonication) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration end Crude Salvianolic Acid Extract concentration->end

A general workflow for the extraction of salvianolic acids from Salvia miltiorrhiza.
Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. This typically involves chromatographic techniques.

3.2.1. Materials and Equipment

  • Crude salvianolic acid extract

  • Silica (B1680970) gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • C18 column

  • Acetonitrile (B52724), methanol, water (HPLC grade)

  • Formic acid or acetic acid

3.2.2. Procedure

  • Silica Gel Chromatography: The crude extract is first subjected to silica gel column chromatography with a gradient elution of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) to obtain fractions enriched in salvianolic acids.

  • Preparative HPLC: The enriched fractions are then purified by Prep-HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The elution is monitored by a UV detector at approximately 280 nm. Fractions corresponding to the peak of this compound are collected.

  • The collected fractions are combined and the solvent is removed under reduced pressure to yield purified this compound.

Quantitative Analysis by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound in an extract.

3.3.1. Materials and Equipment

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile, water (HPLC grade)

  • Formic acid

  • Syringe filters (0.45 µm)

3.3.2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-dependent gradient from a lower to a higher concentration of mobile phase B. A typical gradient might be: 0-10 min, 10-25% B; 10-30 min, 25-50% B; 30-40 min, 50-70% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 286 nm

  • Injection Volume: 10 µL

3.3.3. Procedure

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From this, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Pharmacological Activities and Signaling Pathways

This compound is reported to possess antioxidant and anti-inflammatory properties, though specific mechanistic studies are limited.[6] The activity is often extrapolated from studies on the more abundant salvianolic acid B.

Antioxidant Activity

The antioxidant effects of salvianolic acids are attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant systems. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While not directly demonstrated for this compound, it is plausible that it shares this mechanism with other salvianolic acids.

Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 induces dissociation This compound This compound This compound->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocation ARE ARE Nrf2_nucl->ARE binds to Antioxidant Genes HO-1, NQO1, etc. ARE->Antioxidant Genes activates transcription Antioxidant Response Antioxidant Response Antioxidant Genes->Antioxidant Response

Proposed Nrf2-mediated antioxidant signaling pathway for this compound.
Anti-inflammatory Activity

The anti-inflammatory effects of salvianolic acids are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. It is hypothesized that this compound may inhibit this pathway, thereby reducing the inflammatory response.

NF-kB Anti-inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degrades from NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto releases NFkB_nucl NF-κB NFkB_cyto->NFkB_nucl translocation Inflammatory Genes TNF-α, IL-6, etc. NFkB_nucl->Inflammatory Genes activates transcription Inflammatory Response Inflammatory Response Inflammatory Genes->Inflammatory Response

Proposed NF-κB-mediated anti-inflammatory signaling pathway for this compound.

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data for this compound in the public domain. The following tables are placeholders for future research findings.

Table 2: In Vitro Biological Activity of this compound (Hypothetical Data)

AssayCell LineIC₅₀ (µM)
DPPH Radical Scavenging N/AData not available
LPS-induced NO Production RAW 264.7Data not available
NF-κB Luciferase Reporter HEK293TData not available
Nrf2-ARE Luciferase Reporter HepG2Data not available

Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cₘₐₓ (ng/mL) Data not availableData not available
Tₘₐₓ (h) Data not availableData not available
AUC₀₋ₜ (ng·h/mL) Data not availableData not available
t₁/₂ (h) Data not availableData not available
Bioavailability (%) N/AData not available

Conclusion and Future Directions

This compound is a promising bioactive compound from Salvia miltiorrhiza with potential antioxidant and anti-inflammatory properties. This guide has provided an overview of its origin, chemical nature, and proposed mechanisms of action, along with foundational experimental protocols. However, significant research is still required to fully characterize this molecule. Future studies should focus on:

  • Elucidating the complete biosynthetic pathway, including the identification of the specific methyltransferase involved.

  • Developing and optimizing scalable purification protocols.

  • Conducting comprehensive in vitro and in vivo studies to confirm its effects on the Nrf2 and NF-κB signaling pathways and to determine its efficacy in relevant disease models.

  • Performing detailed pharmacokinetic and toxicological studies to assess its drug development potential.

The information compiled herein serves as a valuable resource for researchers dedicated to the exploration of natural products for therapeutic applications.

References

An In-Depth Technical Guide to the Discovery and Isolation of 9'''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9'''-Methyl salvianolate B, a naturally occurring phenolic acid. While the compound is known and commercially available, this document presents a representative methodology for its discovery and isolation based on established techniques for structurally similar compounds, alongside a discussion of its putative biological activities.

Introduction

This compound is a methylated derivative of salvianolate B, a prominent water-soluble bioactive compound. It is primarily found in the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine, and has also been identified in Cynoglossum columnae.[1] As a member of the salvianolic acid family, this compound is of significant interest to the scientific community for its potential therapeutic applications, which are believed to stem from its antioxidant and anti-inflammatory properties.[2]

This guide offers a detailed look into the processes that would be involved in the discovery and isolation of this compound, providing researchers with a foundational understanding for its further study and potential drug development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its detection, isolation, and characterization.

PropertyValueSource
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-[2-[[(E)-2-(3,4-dihydroxyphenyl)ethenyl]oxy]carbonyl-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1-benzofuran-6-yl]prop-2-enoyl]oxy]propanoic acidInferred
Synonyms 9'''-Methyllithospermate B[3]
CAS Number 1167424-32-9[1][3][4][5]
Molecular Formula C37H32O16[1][3][5]
Molecular Weight 732.64 g/mol [1][3]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)[5]

Discovery and Isolation: A Representative Approach

The discovery of a novel natural product like this compound would typically follow a bioassay-guided fractionation approach. The general workflow for its isolation and characterization is depicted in the following diagram.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification plant_material Dried Roots of Salvia miltiorrhiza extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) crude_extract->partitioning column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound structural_elucidation Structural Elucidation (NMR, MS) isolated_compound->structural_elucidation

A representative workflow for the isolation of this compound.

The following are detailed protocols for each major stage of the representative isolation process.

3.2.1. Extraction of Crude Salvianolic Acids

  • Preparation of Plant Material: Air-dried roots of Salvia miltiorrhiza are ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is macerated with 70% aqueous ethanol at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3.2.2. Liquid-Liquid Partitioning

  • Suspension: The crude extract is suspended in deionized water.

  • Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, which is typically rich in phenolic compounds, is collected.

  • Drying: The ethyl acetate fraction is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield a semi-purified extract.

3.2.3. Chromatographic Separation and Purification

  • Silica Gel Column Chromatography: The semi-purified extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water containing a small amount of formic acid to improve peak shape. Fractions corresponding to the peak of this compound are collected and lyophilized to obtain the pure compound.

The following table provides a hypothetical summary of the quantitative data that might be expected during the isolation process, based on typical yields for similar compounds.

Isolation StageStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Solvent Extraction 100015015~10
Liquid-Liquid Partitioning 1503020~40
Column Chromatography 30516.7~80
Preparative HPLC 50.510>98

Putative Biological Activity and Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation.[2] However, based on the well-documented activities of its parent compound, salvianolate B, it is hypothesized to exert its antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways, namely the NF-κB and Nrf2 pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes. This compound is thought to activate this pathway, leading to the increased expression of cytoprotective genes.

The following diagram illustrates the proposed mechanism of action for this compound on the NF-κB and Nrf2 signaling pathways.

G Putative Signaling Pathways of this compound cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway stimuli Inflammatory Stimuli ikk IKK Complex stimuli->ikk ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) nucleus_nfkb Nuclear NF-κB nfkb->nucleus_nfkb translocates pro_inflammatory Pro-inflammatory Genes nucleus_nfkb->pro_inflammatory activates ros Oxidative Stress keap1 Keap1 ros->keap1 inactivates nrf2 Nrf2 nucleus_nrf2 Nuclear Nrf2 nrf2->nucleus_nrf2 translocates are Antioxidant Response Element (ARE) nucleus_nrf2->are binds antioxidant_genes Antioxidant Genes are->antioxidant_genes activates msb 9'''-Methyl Salvianolate B msb->ikba inhibits degradation msb->nrf2 promotes release

Putative mechanism of this compound on inflammatory and antioxidant pathways.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. This guide has provided a representative framework for its isolation and a plausible hypothesis for its mechanism of action based on current knowledge of related compounds. The lack of a dedicated primary publication on its discovery and isolation underscores the need for further research to fully characterize this compound. Detailed studies are required to confirm the proposed experimental protocols, validate its biological activities, and elucidate the specific molecular targets and signaling pathways it modulates. Such research will be invaluable for unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 9'''-Methyl Salvianolate B: Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic acid compound that has garnered interest within the scientific community for its potential therapeutic properties.[1] Structurally, it is a methylated derivative of salvianolic acid B, a well-studied bioactive component isolated from the roots of Salvia miltiorrhiza Bge. (Danshen) and also found in Cynoglossum columnae Ten.[2][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its modulation of key signaling pathways.

Chemical Structure and Properties

This compound is characterized by a complex polyphenolic structure. Its chemical identity is confirmed by its molecular formula, C37H32O16, and a molecular weight of 732.64 g/mol .[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C37H32O16[5]
Molecular Weight 732.64 g/mol [5]
CAS Number 1167424-32-9[3]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]

Experimental Protocols

General Protocol for Isolation of Salvianolic Acids from Salvia miltiorrhiza

While a specific protocol for the isolation of this compound is not detailed in the available literature, the following general method for the preparative isolation of the parent compound, salvianolic acid B, can be adapted. This often involves a meticulous extraction and purification process.[1]

1. Extraction:

  • The dried roots of Salvia miltiorrhiza are pulverized and extracted with an ethanol-water mixture.[9]

2. Partitioning:

  • The crude extract is then subjected to liquid-liquid partitioning using various solvents of increasing polarity to separate compounds based on their solubility.

3. Chromatographic Purification:

  • The fraction containing the desired compounds is further purified using chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully employed for the purification of salvianolic acid B, using a two-phase solvent system such as n-hexane-ethyl acetate-ethanol-water.[9] Further purification by preparative high-performance liquid chromatography (HPLC) may be necessary to isolate this compound.

General Protocol for Synthesis of a Related Compound, (±)-Methyl Salvianolate A

A convergent synthesis strategy has been reported for the related compound, (±)-Methyl Salvianolate A, which could potentially be adapted for the synthesis of this compound.[10] The key features of this approach include:

1. Protection of Functional Groups:

  • Multiple hydroxyl groups on the precursor molecules are protected using silyl (B83357) protecting groups.[10]

2. Key Coupling Reactions:

  • A Horner–Wadsworth–Emmons reaction is utilized to form a key carbon-carbon double bond.[10]

3. Deprotection:

  • The silyl protecting groups are removed in the final steps to yield the target molecule.[10]

Biological Activity and Signaling Pathways

The biological activities of this compound are believed to be similar to those of its parent compound, salvianolic acid B, which is known for its antioxidant and anti-inflammatory effects.[1] While specific studies on this compound are limited, research on salvianolic acid B provides strong indications of its potential mechanisms of action, particularly its interaction with the TGF-β/Smad and PI3K/Akt signaling pathways.

Modulation of the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in various diseases. Studies on salvianolate, a mixture containing salvianolic acids, have shown that it can inhibit the TGF-β1/Smad2/3 signaling pathway.[8][11]

Experimental Protocol: Western Blot Analysis of TGF-β/Smad Pathway Proteins

  • Cell Culture and Treatment: Culture relevant cells (e.g., fibroblasts, endothelial cells) and treat with varying concentrations of this compound. Include a positive control (e.g., TGF-β1) and a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with primary antibodies against key pathway proteins (e.g., TGF-β1, p-Smad2, p-Smad3, Smad4, and Smad7).[11]

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

TGF_beta_Pathway TGF_beta TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGF_beta->Receptor Smad2_3 Smad2/3 Receptor->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Expression (e.g., Fibrosis) Nucleus->Gene_expression Transcription Salvianolate_B 9'''-Methyl salvianolate B Salvianolate_B->Receptor Inhibition

Figure 1: Proposed inhibition of the TGF-β/Smad signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Salvianolic acid B has been shown to modulate the PI3K/Akt pathway, suggesting a similar potential for its methylated derivative.[12]

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

  • Cell Culture and Treatment: Culture appropriate cancer cell lines or other relevant cell types and treat with this compound at various concentrations.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies for key proteins in the PI3K/Akt pathway, such as p-PI3K, PI3K, p-Akt, and Akt.[12]

    • Incubate with the appropriate secondary antibody.

  • Detection and Analysis: Visualize and quantify the protein bands to determine the effect of this compound on the phosphorylation status and expression levels of the target proteins.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation p_Akt p-Akt Downstream Downstream Targets (Cell Survival, Proliferation) p_Akt->Downstream Salvianolate_B 9'''-Methyl salvianolate B Salvianolate_B->PI3K Modulation?

Figure 2: Potential modulation of the PI3K/Akt signaling pathway.

Conclusion

This compound is a promising natural product with a chemical structure that suggests potential for significant biological activity. While research specifically focused on this compound is still emerging, the extensive studies on its parent compound, salvianolic acid B, provide a strong rationale for investigating its effects on key signaling pathways involved in inflammation, fibrosis, and cancer. The experimental protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its spectroscopic properties, develop optimized synthesis and isolation methods, and definitively characterize its biological functions and mechanisms of action.

References

9'''-Methyl Salvianolate B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic acid and a derivative of salvianolic acid B, naturally occurring in the roots of Salvia miltiorrhiza Bge. (Danshen).[1] This compound, along with other salvianolic acids, is of significant interest to the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, biological activities, and detailed experimental protocols for its study.

Chemical and Physical Properties

There appears to be a discrepancy in the literature and commercial databases regarding the CAS number for this compound, with both 1167424-32-9 and 1167424-31-8 being used to refer to this compound or a very closely related isomer. Researchers are advised to verify the specific isomer and corresponding CAS number for their studies. The key chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 1167424-32-9 / 1167424-31-8[2]
Molecular Formula C37H32O16[1]
Molecular Weight 732.64 g/mol [3]
Appearance Powder[2]
Purity ≥98% (commercially available)[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695)[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

Biological Activities and Signaling Pathways

This compound is primarily investigated for its neuroprotective and cardioprotective effects, which are believed to stem from its potent antioxidant and anti-inflammatory activities. These effects are mediated through various signaling pathways.

Neuroprotective Effects

Salvianolic acids have been shown to exert neuroprotective effects in models of cerebral ischemia-reperfusion injury. The proposed mechanisms involve the inhibition of apoptosis and inflammation.

  • Caspase-3 Signaling Pathway: Salvianolates can mitigate neuronal damage by inhibiting the Caspase-3 signaling pathway, a key mediator of apoptosis.

Ischemia_Reperfusion Ischemia-Reperfusion Injury ROS ↑ Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS Caspase3_Activation Caspase-3 Activation ROS->Caspase3_Activation Apoptosis Neuronal Apoptosis Caspase3_Activation->Apoptosis Methyl_Salvianolate_B 9'''-Methyl salvianolate B Methyl_Salvianolate_B->Caspase3_Activation Inhibits

Inhibition of Caspase-3 Mediated Apoptosis
  • TLR4 Signaling Pathway: Salvianolates can also suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by damage-associated molecular patterns released during injury.

DAMPs DAMPs TLR4 TLR4 Activation DAMPs->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammatory_Cytokines ↑ Inflammatory Cytokines NFkB->Inflammatory_Cytokines Methyl_Salvianolate_B 9'''-Methyl salvianolate B Methyl_Salvianolate_B->TLR4 Inhibits

Inhibition of TLR4-Mediated Neuroinflammation
Cardioprotective Effects

The cardioprotective properties of salvianolic acids are linked to their ability to mitigate oxidative stress and regulate calcium signaling in cardiomyocytes.

  • Nrf2/HO-1 Signaling Pathway: Salvianolates can enhance the endogenous antioxidant defense system by activating the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation HO1_Expression ↑ HO-1 Expression Nrf2_Activation->HO1_Expression Antioxidant_Defense Enhanced Antioxidant Defense HO1_Expression->Antioxidant_Defense Methyl_Salvianolate_B 9'''-Methyl salvianolate B Methyl_Salvianolate_B->Nrf2_Activation Promotes

Activation of the Nrf2/HO-1 Antioxidant Pathway
  • Calcineurin/NFATc3 Signaling Pathway: In the context of cardiac hypertrophy and remodeling, salvianolates have been shown to inhibit the Calcineurin/NFATc3 signaling pathway. Calcineurin is a calcium-dependent phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the activation of hypertrophic genes.

Hypertrophic_Stimuli Hypertrophic Stimuli CaN_Activation Calcineurin Activation Hypertrophic_Stimuli->CaN_Activation NFATc3_Dephosphorylation NFATc3 Dephosphorylation CaN_Activation->NFATc3_Dephosphorylation NFATc3_Translocation NFATc3 Nuclear Translocation NFATc3_Dephosphorylation->NFATc3_Translocation Gene_Transcription Hypertrophic Gene Transcription NFATc3_Translocation->Gene_Transcription Methyl_Salvianolate_B 9'''-Methyl salvianolate B Methyl_Salvianolate_B->CaN_Activation Inhibits

Inhibition of the Calcineurin/NFATc3 Hypertrophic Pathway

Experimental Protocols

The following are representative protocols for assessing the biological activities of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell/animal models.

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or methanol) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the this compound solution to 150 µL of the DPPH solution.

    • For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the this compound solution to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value.

In Vitro Anti-inflammatory Assay

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with LPS.

  • Cell Culture:

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.

  • Data Analysis:

    • Determine the percentage of inhibition of NO production compared to the LPS-treated control.

In Vivo Neuroprotection Assay

This model is widely used to mimic ischemic stroke and assess the neuroprotective effects of test compounds.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300 g).

    • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture (e.g., 4-0) coated with silicone into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Administer this compound (e.g., via intravenous injection) at a predetermined dose and time point (e.g., at the onset of reperfusion). A dosage range of 5-20 mg/kg can be considered based on studies with related compounds like Salvianolic Acid A.[4]

  • Outcome Assessment (at 24 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate the neurological function using a standardized scoring system (e.g., a 5-point scale).

    • Infarct Volume Measurement: Euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted tissue will remain pale. Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological deficit scores and infarct volumes between the vehicle-treated and this compound-treated groups.

Animal_Prep Animal Preparation (Anesthesia) Surgery Surgical Procedure (CCA, ECA, ICA exposure) Animal_Prep->Surgery Occlusion MCA Occlusion (Intraluminal Suture) Surgery->Occlusion Reperfusion Reperfusion (Suture Withdrawal) Occlusion->Reperfusion Drug_Admin Drug Administration (this compound) Assessment Outcome Assessment (Neurological Score, Infarct Volume) Drug_Admin->Assessment Reperfusion->Drug_Admin

Experimental Workflow for the MCAO Model

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its potential to modulate key signaling pathways involved in neurodegeneration and cardiovascular diseases makes it a valuable subject for further research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists investigating the therapeutic potential of this and related salvianolic acids.

References

An In-Depth Technical Guide to the Biological Activity of 9'''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9'''-Methyl salvianolate B, a methylated derivative of salvianolic acid B, is a phenolic compound naturally occurring in medicinal plants such as Salvia miltiorrhiza (Danshen) and Cynoglossum columnae Ten. While research on this specific molecule is not as extensive as its parent compound, emerging evidence suggests its potential as a bioactive agent with antioxidant and anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound, presenting available data on its biological activities, putative mechanisms of action, and relevant experimental context. The information is intended to provide a foundation for researchers and professionals in drug discovery and development interested in exploring the therapeutic potential of this natural product.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, has a long history of use in traditional Chinese medicine, particularly for the treatment of cardiovascular and cerebrovascular diseases. Its therapeutic effects are attributed to a rich composition of bioactive compounds, broadly classified into hydrophilic salvianolic acids and lipophilic tanshinones. This compound is one such hydrophilic constituent, distinguished by a methyl group modification to the salvianolic acid B backbone. This structural alteration may influence its pharmacokinetic profile and biological activity. This document aims to collate and present the available scientific information specifically pertaining to this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its study and application.

PropertyValueSource
Molecular Formula C₃₇H₃₂O₁₆[1][2]
Molecular Weight 732.64 g/mol [1][2]
CAS Number 1167424-32-9[2][3]
Alternate Name 9'''-Methyllithospermate B[2]
Appearance Solid[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]

Biological Activities and Mechanisms of Action

The biological activities of this compound are an active area of investigation. The primary reported activities revolve around its antioxidant and anti-inflammatory potential.

Antioxidant Activity

While direct quantitative studies on the antioxidant capacity of this compound are limited, its structural similarity to salvianolic acid B suggests it likely possesses free radical scavenging properties. The phenolic hydroxyl groups in its structure are characteristic of antioxidant compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are proposed to be a key aspect of its biological function. Preliminary information suggests its involvement in complex signaling pathways related to inflammation.

Potential Signaling Pathway Involvement:

One source suggests that this compound may be involved in the activation of the ROS/NLRP3 inflammasome and the TGF-β/Smad2 signaling pathway . However, it is critical to note that this information is not yet substantiated by detailed published experimental data.

Below is a hypothetical representation of this proposed signaling cascade for illustrative purposes. Further research is required to validate these interactions.

putative_inflammatory_pathway cluster_cell Cell Stimulus Stimulus ROS ROS Stimulus->ROS MSB 9'''-Methyl salvianolate B MSB->ROS inhibits? TGF-β TGF-β MSB->TGF-β modulates? NLRP3_Inflammasome NLRP3 Inflammasome ROS->NLRP3_Inflammasome activates Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 activates Pro_IL-1β Pro-IL-1β Caspase-1->Pro_IL-1β cleaves IL-1β IL-1β Pro_IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation TGF-β_Receptor TGF-β Receptor TGF-β->TGF-β_Receptor Smad2 Smad2 TGF-β_Receptor->Smad2 phosphorylates p-Smad2 p-Smad2 Smad2->p-Smad2 Fibroblast_Differentiation Fibroblast Differentiation p-Smad2->Fibroblast_Differentiation

Caption: Putative signaling pathways influenced by this compound.

Potential Therapeutic Applications

Based on its purported antioxidant and anti-inflammatory activities, this compound is being explored for its potential in several therapeutic areas:

  • Cardiovascular Diseases: By mitigating oxidative stress and inflammation, it may offer protective effects against conditions like atherosclerosis and ischemia-reperfusion injury.

  • Neurodegenerative Disorders: Neuroinflammation and oxidative damage are key pathological features of many neurodegenerative diseases. The potential neuroprotective effects of this compound warrant further investigation.

  • Other Inflammation-Related Conditions: Its anti-inflammatory properties could be relevant for a wide range of diseases with an inflammatory component.

Experimental Protocols

In Vitro Antioxidant Activity Assays

A workflow for assessing the antioxidant potential of this compound is depicted below.

antioxidant_assay_workflow Compound 9'''-Methyl salvianolate B DPPH_Assay DPPH Radical Scavenging Assay Compound->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Compound->ABTS_Assay ORAC_Assay Oxygen Radical Absorbance Capacity (ORAC) Assay Compound->ORAC_Assay Cell_Based_Assay Cell-Based ROS Assay (e.g., DCFH-DA) Compound->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Calculation) DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis ORAC_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Caption: Workflow for in vitro antioxidant activity assessment.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

  • Create a series of dilutions of the compound.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, mix the compound dilutions with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

b. Cell-Based Reactive Oxygen Species (ROS) Assay:

  • Culture a suitable cell line (e.g., HUVECs, SH-SY5Y) in a 96-well plate.

  • Induce oxidative stress in the cells using an agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

  • Treat the cells with various concentrations of this compound.

  • Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

  • Quantify the reduction in ROS levels in treated cells compared to controls.

In Vitro Anti-inflammatory Activity Assays

A typical workflow to evaluate anti-inflammatory effects is shown below.

anti_inflammatory_assay_workflow Cell_Culture Cell Culture (e.g., Macrophages, Endothelial Cells) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with This compound Stimulation->Treatment Cytokine_Analysis Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Treatment->Cytokine_Analysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Treatment->NO_Assay Western_Blot Western Blot Analysis (e.g., NF-κB, MAPK pathways) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis NO_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory activity assessment.

a. Measurement of Pro-inflammatory Cytokines:

  • Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

b. Western Blot for Signaling Proteins:

  • Following treatment and stimulation as described above, lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key inflammatory signaling proteins (e.g., phospho-NF-κB p65, phospho-p38 MAPK).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

Summary and Future Directions

This compound is a natural product with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. Currently, there is a significant gap in the scientific literature regarding specific quantitative data on its biological efficacy and a detailed elucidation of its molecular mechanisms.

Future research should focus on:

  • Quantitative in vitro studies to determine the IC50/EC50 values for its antioxidant and anti-inflammatory effects.

  • Identification and validation of its direct molecular targets.

  • In-depth investigation of its impact on key signaling pathways , such as the NF-κB, MAPK, and Nrf2 pathways.

  • In vivo studies in relevant animal models of cardiovascular and neurodegenerative diseases to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a starting point for researchers, and it is anticipated that with further investigation, a more comprehensive understanding of the biological activity of this compound will emerge, potentially leading to the development of novel therapeutic agents.

References

9'''-Methyl Salvianolate B: An In-Depth Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9'''-Methyl salvianolate B is a phenolic acid and a methylated derivative of salvianolate B, extracted from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine.[1] This compound is of significant interest to the biomedical research community for its potential therapeutic applications, particularly in the context of cardiovascular and neurodegenerative diseases, which are often associated with oxidative stress and inflammation.[1] While research suggests that the mode of action for this compound involves antioxidant and anti-inflammatory pathways, precise mechanisms and comprehensive quantitative data remain subjects of ongoing investigation.[1] This technical guide synthesizes the available information on the antioxidant properties of this compound and related compounds, providing a framework for understanding its potential therapeutic value and guiding future research.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C37H32O16[1]
Molecular Weight 732.65 g/mol [1]
CAS Number 1167424-31-8[1]
Source Roots of Salvia miltiorrhiza Bunge[1]

Antioxidant Properties: In Vitro Studies

Direct quantitative data on the antioxidant activity of this compound from standardized assays such as DPPH, ABTS, and FRAP are not extensively available in the public domain. However, the antioxidant potential of its parent compound, salvianolic acid B, and other related salvianolic acids has been well-documented, providing a strong basis for inferring the antioxidant capabilities of its methylated derivative.

Salvianolic acids, as polyphenolic compounds, are potent free radical scavengers.[2][[“]] Studies on salvianolic acid B have demonstrated significant scavenging activity against various free radicals, including hydroxyl, superoxide, DPPH, and ABTS radicals, with some reports indicating efficacy comparable to or greater than that of Vitamin C.[2][[“]] The antioxidant activity of these compounds is largely attributed to their chemical structure, which allows them to donate hydrogen atoms to stabilize free radicals.[4]

A study on the methylated metabolites of salvianolic acid A found that these derivatives exhibited fairly high antioxidant potency against in vitro rat liver lipid peroxidation, with IC50 values lower than the parent compound and positive controls.[5] This suggests that methylation may not diminish, and could potentially enhance, the antioxidant activity of salvianolic acids.

Putative Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

While direct evidence for the interaction of this compound with the Keap1-Nrf2 pathway is not yet established, the known activities of related compounds from Salvia miltiorrhiza strongly suggest this as a probable mechanism of action. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Putative Signaling Pathway for this compound

Keap1-Nrf2_Pathway MSB 9'''-Methyl salvianolate B Keap1 Keap1 MSB->Keap1 Inactivation? ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation of Cys residues Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1 Transcription GCL GCLC/GCLM ARE->GCL Transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription

Caption: Putative mechanism of this compound via the Keap1-Nrf2 pathway.

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress, reactive oxygen species (ROS) can oxidize critical cysteine residues on Keap1, leading to a conformational change that releases Nrf2. It is hypothesized that electrophilic compounds, potentially including this compound, can also react with Keap1 cysteines, similarly leading to Nrf2 liberation.

Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhances the cell's capacity to neutralize ROS and combat oxidative damage. Studies on salvianolic acid B have demonstrated its ability to activate the Nrf2 pathway, leading to the upregulation of these protective enzymes.[4][6][7]

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are generalized methodologies for common in vitro antioxidant assays that would be applicable for its evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with sample or control DPPH_sol->Mix Sample_sol Prepare serial dilutions of This compound Sample_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Absorbance Measure absorbance (e.g., at 517 nm) Incubate->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 value Inhibition->IC50

Caption: General workflow for determining antioxidant activity using the DPPH assay.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • This compound (test sample)

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure: a. Prepare a stock solution of DPPH in methanol. b. Prepare a series of dilutions of the test sample and the positive control. c. In a microplate or cuvettes, add a fixed volume of the DPPH solution to each dilution of the sample and control. d. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). e. Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.

  • Reagents:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol (B145695)

    • This compound (test sample)

    • Positive control (e.g., Trolox)

  • Procedure: a. Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark for 12-16 hours. b. Dilute the ABTS•+ stock solution with PBS or ethanol to obtain a working solution with a specific absorbance at a given wavelength (e.g., 734 nm). c. Add a small volume of the test sample at various concentrations to the ABTS•+ working solution. d. After a set incubation time, measure the absorbance.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

  • Reagents:

    • Acetate (B1210297) buffer (pH 3.6)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

    • Ferric chloride (FeCl₃) solution

    • This compound (test sample)

    • Standard (e.g., FeSO₄·7H₂O)

  • Procedure: a. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution. b. Warm the FRAP reagent to 37°C. c. Add the test sample to the FRAP reagent and incubate at 37°C for a specified time. d. Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm).

  • Data Analysis:

    • A standard curve is generated using a known concentration of Fe²⁺.

    • The FRAP value of the sample is determined from the standard curve and is expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.

Conclusion and Future Directions

This compound, a constituent of the medicinally important plant Salvia miltiorrhiza, holds promise as a therapeutic agent due to its likely antioxidant properties. While direct experimental evidence for its quantitative antioxidant capacity and specific molecular mechanisms is currently limited, the extensive research on related salvianolic acids provides a strong foundation for its potential to mitigate oxidative stress. The putative involvement of the Keap1-Nrf2 signaling pathway is a compelling area for future investigation.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Quantitative Antioxidant Profiling: Conducting systematic in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) to determine its IC50 and TEAC values.

  • Cellular Antioxidant Activity: Assessing its ability to counteract oxidative stress in cellular models.

  • Mechanistic Studies: Investigating its direct interaction with components of the Keap1-Nrf2 pathway and its effect on the expression of downstream antioxidant enzymes.

  • In Vivo Efficacy: Evaluating its protective effects in animal models of diseases associated with oxidative stress.

A comprehensive understanding of the antioxidant properties of this compound will be instrumental in advancing its development as a potential therapeutic agent for a range of oxidative stress-related pathologies.

References

The Anti-inflammatory Potential of 9'''-Methyl Salvianolate B: A Technical Guide Based on a Closely Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Given the shared structural backbone with the extensively studied salvianolic acid B (Sal B) , this guide will provide an in-depth technical overview of the anti-inflammatory effects of Sal B as a scientifically-grounded proxy. The mechanisms and quantitative data presented herein for Sal B may offer valuable insights into the potential activities of 9'''-Methyl salvianolate B and serve as a foundation for future research into this specific compound. It is crucial for researchers to eventually validate these potential effects directly for this compound.

Salvianolic acid B has demonstrated significant anti-inflammatory effects across a range of preclinical models, primarily through its ability to modulate key signaling pathways involved in the inflammatory response.[5][6] Its activities are multifaceted, encompassing the inhibition of pro-inflammatory mediators, suppression of inflammatory cell activation, and regulation of oxidative stress.

Data Presentation: Quantitative Anti-inflammatory Effects of Salvianolic Acid B

The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory effects of salvianolic acid B from various studies.

In Vitro Anti-inflammatory Activity of Salvianolic Acid B
Cell LineInflammatory StimulusParameter MeasuredTreatment Concentration(s)Observed EffectReference
THP-1 (human acute monocytic leukemia cells)Lipopolysaccharide (LPS)IL-1β and TNF-α mRNA and protein expressionNot specifiedDownregulation of IL-1β and TNF-α[5]
RAW264.7 (murine macrophages)Lipopolysaccharide (LPS)IL-1β, IL-6, and TNF-α expressionNot specifiedDownregulation of inflammatory factors[7]
Rat primary microgliaLipopolysaccharide (LPS)Nitric oxide (NO), TNF-α, IL-1β, and reactive oxygen species (ROS) productionDose-dependentSignificant reduction in NO, TNF-α, IL-1β, and ROS
In Vivo Anti-inflammatory Activity of Salvianolic Acid B
Animal ModelDisease/Injury ModelDosage(s)Parameter(s) MeasuredObserved EffectReference
RatsCirrhosis induced by CCl412, 24, and 48 mg/kgTNF-α and IL-6 mRNA expression in the small intestineSignificantly lower expression compared to the non-treatment group[8][9][10]
LDLR-/- miceAtherosclerosisNot specifiedBlood lipids (TC, TG, LDL-C) and inflammatory factors (IL-1β, IL-6, TNF-α)Decreased levels of blood lipids and inflammatory factors[7]

Key Signaling Pathways in the Anti-inflammatory Action of Salvianolic Acid B

Salvianolic acid B exerts its anti-inflammatory effects by modulating several critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Salvianolic acid B has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of downstream inflammatory mediators.[6][7]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB_NF_kB_Complex IκB-NF-κB Complex IKK_Complex->IkB_NF_kB_Complex P IkB IκB NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation IkB_NF_kB_Complex->NF_kB IκB Degradation Salvianolic_Acid_B Salvianolic Acid B Salvianolic_Acid_B->IKK_Complex Inhibition Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_nucleus->Inflammatory_Genes

Figure 1: Inhibition of the NF-κB signaling pathway by Salvianolic Acid B.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The MAPK family includes ERK, JNK, and p38 MAPK. Activation of these pathways can lead to the production of pro-inflammatory cytokines and enzymes. Salvianolic acid B has been demonstrated to inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory cascade.[7]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Salvianolic_Acid_B Salvianolic Acid B Salvianolic_Acid_B->MAPK Inhibition of Phosphorylation

Figure 2: Modulation of the MAPK signaling pathway by Salvianolic Acid B.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Salvianolic acid B has been shown to suppress the activation of the NLRP3 inflammasome.[6]

NLRP3_Inflammasome_Pathway cluster_priming Priming Step cluster_activation Activation Step PAMPs_DAMPs PAMPs/DAMPs NF_kB_Activation NF-κB Activation PAMPs_DAMPs->NF_kB_Activation NLRP3_pro_IL1B_Transcription Transcription of NLRP3 & pro-IL-1β NF_kB_Activation->NLRP3_pro_IL1B_Transcription Activation_Signal Activation Signal (e.g., K+ efflux) NLRP3_ASC_Casp1 NLRP3 Inflammasome Assembly Activation_Signal->NLRP3_ASC_Casp1 Casp1 Active Caspase-1 NLRP3_ASC_Casp1->Casp1 Cleavage pro_Casp1 pro-Caspase-1 pro_Casp1->NLRP3_ASC_Casp1 IL1B Mature IL-1β Casp1->IL1B Cleavage pro_IL1B pro-IL-1β pro_IL1B->Casp1 Secretion Secretion IL1B->Secretion Salvianolic_Acid_B Salvianolic Acid B Salvianolic_Acid_B->NLRP3_ASC_Casp1 Inhibition

Figure 3: Inhibition of the NLRP3 inflammasome pathway by Salvianolic Acid B.

Experimental Protocols for Assessing Anti-inflammatory Activity

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like salvianolic acid B. These can serve as a template for designing studies on this compound.

In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with LPS.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic acute inflammation model in rodents to assess the anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at different doses. The control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion and Future Directions

While this compound holds potential as an anti-inflammatory agent due to its structural similarity to the well-characterized salvianolic acid B, there is a clear and urgent need for direct experimental evidence. The data and protocols presented for salvianolic acid B in this guide offer a robust framework for initiating such investigations.

Future research should focus on:

  • In vitro studies to determine the IC₅₀ values of this compound for the inhibition of key inflammatory mediators like NO, PGE₂, TNF-α, IL-6, and IL-1β in relevant cell lines (e.g., macrophages, microglia).

  • Mechanism of action studies to investigate the effects of this compound on the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways using techniques such as Western blotting, reporter gene assays, and immunofluorescence.

  • In vivo studies using established models of acute and chronic inflammation to evaluate the efficacy, dose-response relationship, and safety profile of this compound.

Such dedicated research will be crucial to unlock the full therapeutic potential of this compound and to validate the promising, yet indirect, evidence suggested by the activities of its close analogue, salvianolic acid B.

References

Potential Therapeutic Applications of 9'''-Methyl Salvianolate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 9'''-Methyl salvianolate B is a natural phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen) and Cynoglossum columnae.[1][2] As a methylated derivative of the well-studied salvianolate B, it is postulated to possess significant antioxidant and anti-inflammatory properties.[1] These characteristics suggest a potential for therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and other inflammation-associated conditions.[1] However, dedicated research on this compound is currently limited. This guide provides a comprehensive overview of the available information on this compound and leverages the extensive data on its parent compound, salvianolate B, to infer potential mechanisms and therapeutic uses. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a bioactive constituent of Danshen, a plant widely utilized in traditional Chinese medicine.[1] Its chemical structure is a derivative of salvianolic acid B, a compound known for its robust pharmacological activities. The primary mode of action for this compound is believed to be through the modulation of antioxidant and anti-inflammatory pathways, though the precise molecular mechanisms are still under investigation.[1] Preclinical explorations are focused on its capacity to mitigate conditions such as cardiovascular and neurodegenerative diseases.[1]

Chemical Properties:

PropertyValue
Molecular Formula C37H32O16
Molecular Weight 732.65 g/mol [1]
CAS Number 1167424-32-9

Inferred Therapeutic Potential and Mechanisms of Action

Due to the limited specific research on this compound, the following sections detail the established therapeutic effects and mechanisms of its parent compound, salvianolic acid B. These findings provide a strong foundation for predicting the potential applications of its methylated derivative.

Cardiovascular Protective Effects

Salvianolic acid B has demonstrated significant cardioprotective effects in various in vitro and in vivo models. It is known to improve cardiac function, reduce myocardial infarct size, and protect against ischemia-reperfusion injury.

Reported Cardiovascular Effects of Salvianolic Acid B:

EffectModel SystemKey FindingsReference
Cardioprotection Rat model of myocardial infarctionImproved cardiac function, reduced infarct size, and decreased cardiomyocyte apoptosis.[3]
Anti-fibrotic TGF-β1-stimulated HSCsInhibited the activity of myocyte enhancer factor 2 (MEF2) and reduced the expression of α-SMA and collagen I.[4]
Anti-apoptosis H9c2 cardiomyocytesInhibited NIX-mediated mitochondrial autophagy, reduced ROS production, and decreased cleaved caspase-3 expression.[4]
Endothelial Protection Human aortic endothelial cellsAttenuated VCAM-1 and ICAM-1 expression induced by TNF-α.[5]

A key mechanism in the cardiovascular protective effects of salvianolate involves the Calcineurin (CaN)/Nuclear Factor of Activated T-cells (NFAT) signaling pathway. By inhibiting this pathway, salvianolate can down-regulate the expression of β-myosin heavy chain (β-MHC), a marker of cardiac hypertrophy, thereby improving cardiomyocyte remodeling after myocardial infarction.[3]

Inferred Cardiovascular Protective Mechanism of Salvianolates cluster_stress Cardiac Stress (e.g., Ischemia) cluster_pathway CaN/NFAT Signaling Pathway cluster_response Pathological Response AngII Angiotensin II CaN Calcineurin (CaN) AngII->CaN Activates NFATc3 NFATc3 CaN->NFATc3 Dephosphorylates (Activates) bMHC β-MHC Expression NFATc3->bMHC Upregulates Remodeling Cardiomyocyte Remodeling bMHC->Remodeling Contributes to Salvianolate Salvianolate (and potentially this compound) Salvianolate->CaN Inhibits

Inferred Cardiovascular Protective Mechanism of Salvianolates
Neuroprotective Effects

Salvianolic acid B exhibits neuroprotective properties by mitigating oxidative stress and inflammation in the brain. It has been shown to be effective in models of cerebral ischemia-reperfusion injury.

Reported Neuroprotective Effects of Salvianolic Acid B:

EffectModel SystemKey FindingsReference
Neuroprotection Rat model of cerebral ischemia-reperfusionReduced infarct area and repaired cognitive function.[6]
BBB Protection Rat model of cerebral ischemia-reperfusionReduced permeability of the blood-brain barrier and decreased cerebral edema.[6]
Anti-inflammatory Palmitic acid and LPS-stimulated microgliaInhibited the RAGE/DIAPH1 pathway, alleviating neuronal loss.[4]
Anti-oxidative T1DM + MCAO ratsIncreased expression of HO-1, NQO-1, and Nrf-2.[5]

A significant neuroprotective mechanism of salvianolate is the inhibition of the Caspase-3 signaling pathway, a key mediator of apoptosis. By suppressing this pathway, salvianolate can reduce neuronal cell death following ischemic events.[6]

Inferred Neuroprotective Mechanism of Salvianolates cluster_injury Ischemic Injury cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome Ischemia Cerebral Ischemia-Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Increases Caspase3 Caspase-3 Signaling ROS->Caspase3 Activates Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Induces Salvianolate Salvianolate (and potentially this compound) Salvianolate->Caspase3 Inhibits

Inferred Neuroprotective Mechanism of Salvianolates

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. The following are representative protocols used in the study of salvianolic acid B, which can serve as a template for future research on its methylated derivative.

In Vivo Model of Myocardial Infarction
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rats and perform a thoracotomy.

    • Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

    • Administer salvianolate (or vehicle control) intravenously or orally at specified doses and time points post-ligation.

    • After the treatment period, assess cardiac function using echocardiography.

    • Harvest heart tissue for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (e.g., Western blotting for protein expression).

In Vitro Cell-Based Assays
  • Cell Lines: H9c2 cardiomyocytes, human umbilical vein endothelial cells (HUVECs), or primary neuronal cultures.

  • General Protocol:

    • Culture cells under standard conditions.

    • Induce cellular stress (e.g., hypoxia/reoxygenation, treatment with TNF-α, or oxygen-glucose deprivation).

    • Treat cells with varying concentrations of the test compound (e.g., salvianolic acid B).

    • Assess cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay, caspase activity assays), protein expression (Western blotting), and gene expression (RT-qPCR).

General Experimental Workflow for In Vitro Analysis start Cell Culture (e.g., H9c2, HUVEC) stress Induce Cellular Stress (e.g., Hypoxia, TNF-α) start->stress treatment Treatment with This compound stress->treatment viability Assess Cell Viability (MTT Assay) treatment->viability apoptosis Measure Apoptosis (TUNEL, Caspase Activity) treatment->apoptosis expression Analyze Gene/Protein Expression (RT-qPCR, Western Blot) treatment->expression end Data Analysis and Conclusion viability->end apoptosis->end expression->end

General Experimental Workflow for In Vitro Analysis

Pharmacokinetics

Pharmacokinetic data for this compound is not available. However, studies on salvianolic acid B injection in healthy volunteers have shown a dose-proportional increase in plasma exposure. After a single administration, the mean Cmax ranged from 3431 to 15,925 ng/mL for doses of 75 to 300 mg, respectively. The mean AUC0-t ranged from 3576 to 17,841 h*ng/mL for the same doses. No accumulation was observed after 5 consecutive days of administration.[7]

Future Directions and Conclusion

This compound represents a promising therapeutic candidate, largely based on the well-documented activities of its parent compound, salvianolic acid B. Its potential to modulate key pathways in cardiovascular and neurodegenerative diseases warrants further investigation.

Key areas for future research include:

  • In-depth in vitro and in vivo studies to elucidate the specific mechanisms of action of this compound.

  • Quantitative analysis to determine its potency (e.g., IC50, EC50) in various models.

  • Pharmacokinetic and toxicological studies to establish its safety profile and bioavailability.

  • Comparative studies with salvianolic acid B to understand the impact of methylation on its biological activity.

References

An In-depth Technical Guide on the Core Mechanism of Action of 9'''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

9'''-Methyl salvianolate B, a methylated derivative of salvianolic acid B, is a natural phenolic compound isolated from medicinal plants such as Salvia miltiorrhiza (Danshen) and Cynoglossum columnae.[1][2] While research on this specific compound is still in its early stages, it is believed to share the antioxidant and anti-inflammatory properties of its well-studied precursor, salvianolic acid B.[1] Preliminary studies suggest potential therapeutic applications in cardiovascular and neurodegenerative disorders.[1] This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, including recent findings on its antineoplastic activity. Due to the limited availability of specific data, this guide also extensively covers the established mechanisms of its parent compound, salvianolic acid B, to provide a foundational understanding for future research and development.

Introduction to this compound

This compound, also known as 9''-Methyl lithospermate B, is a phenolic acid that has garnered interest for its potential pharmacological activities.[3] It is structurally a derivative of salvianolic acid B, a major water-soluble bioactive component of Danshen, a herb widely used in traditional Chinese medicine.[1] The primary mode of action of this compound is thought to involve the modulation of oxidative stress and inflammatory pathways, though the precise molecular targets and signaling cascades are still under active investigation.[1]

Antineoplastic Activity of this compound in Glioblastoma

A recent study has shed light on the potential of this compound as an antineoplastic agent, specifically against glioblastoma cell lines U87 and T98. This research provides the first quantitative insights into its cytotoxic and anti-migratory effects.

Quantitative Data on Antineoplastic Effects

The study demonstrated that this compound inhibits cellular proliferation, induces cell death, and hampers the migration of glioblastoma cells. These effects were observed to be enhanced when used in combination with temozolomide, the standard chemotherapeutic for glioblastoma.

Cell LineAssayParameterResult
T98Crystal Violet StainIC5034 µM
U87 & T98Trypan Blue Exclusion AssayCell ViabilityDose-dependent decrease
U87 & T98Flow CytometryCell CycleInduction of cell death
T98Scratch Wound Healing AssayCell MigrationInhibition of migration at 24 and 48 hours
Experimental Protocols for Glioblastoma Studies

The following methodologies were employed to assess the antineoplastic activity of this compound:

  • Cell Culture: U87 and T98 glioblastoma cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Trypan Blue Exclusion Assay: To assess cell viability, cells were treated with varying concentrations of this compound. After treatment, cells were stained with Trypan Blue, and the percentage of viable (unstained) versus non-viable (blue) cells was determined using a hemocytometer.

  • Crystal Violet Stain: For determining the half-maximal inhibitory concentration (IC50), cells were seeded in plates and treated with the compound. After a set incubation period, cells were fixed and stained with crystal violet. The absorbance, proportional to the number of viable cells, was measured to calculate the IC50 value.

  • Flow Cytometry for Cell Cycle Analysis: Treated and untreated cells were harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide). The DNA content of individual cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak).

  • Scratch Wound Healing Assay: To evaluate cell migration, a "scratch" or gap was created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time was monitored and photographed at 0, 24, and 48 hours in the presence or absence of this compound.

Experimental Workflow Visualization

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_results Results U87 U87 Glioblastoma Cells Compound This compound U87->Compound T98 T98 Glioblastoma Cells T98->Compound Viability Cell Viability (Trypan Blue, Crystal Violet) Compound->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Compound->CellCycle Migration Cell Migration (Scratch Assay) Compound->Migration IC50 IC50 Determination Viability->IC50 Apoptosis Induction of Cell Death CellCycle->Apoptosis Inhibition Inhibition of Migration Migration->Inhibition

Experimental workflow for assessing the antineoplastic effects of this compound.

Inferred Mechanism of Action: Insights from Salvianolic Acid B

Given the structural similarity, the mechanism of action of this compound is likely to parallel that of its parent compound, salvianolic acid B. Salvianolic acid B is a potent antioxidant and anti-inflammatory agent that modulates several key signaling pathways.

Antioxidant and Anti-inflammatory Signaling Pathways

Salvianolic acid B has been shown to exert its effects through the modulation of pathways including NF-κB and MAPK.

  • NF-κB Signaling Pathway: Magnesium lithospermate B (a salt of salvianolic acid B) has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines.[4] By inhibiting NF-κB, it can reduce the inflammatory response.

  • MAPK Signaling Pathway: Salvianolic acid B has been demonstrated to inhibit the ERK and p38 MAPK pathways in hepatic stellate cells, which are implicated in liver fibrosis. This inhibition occurs through the suppression of upstream kinases like MEK and MKK3/6.

Signaling Pathway Diagrams

NFkB_Pathway MSB This compound (inferred from MLB) IKK IKK MSB->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits NFkB_p p-NF-κB (Active) NFkB->NFkB_p Nucleus Nucleus NFkB_p->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation Transcription of pro-inflammatory genes MAPK_Pathway SAB Salvianolic Acid B MEK MEK SAB->MEK Inhibits phosphorylation MKK3_6 MKK3/6 SAB->MKK3_6 Inhibits phosphorylation ERK ERK MEK->ERK Activates Fibrosis Hepatic Fibrosis ERK->Fibrosis p38 p38 MAPK MKK3_6->p38 Activates p38->Fibrosis

References

In-depth Technical Guide on the Neuroprotective Effects of Salvianolic Acid B In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the in vitro neuroprotective effects of 9'''-Methyl salvianolate B is scarce. This document, therefore, presents a comprehensive overview of the well-researched, closely related compound, Salvianolic Acid B (Sal B) , also a major water-soluble component derived from Salvia miltiorrhiza. The findings on Sal B may offer insights into the potential mechanisms of its methylated derivative.

Core Neuroprotective Properties of Salvianolic Acid B In Vitro

Salvianolic acid B (Sal B) is a potent antioxidant and anti-inflammatory agent that has demonstrated significant neuroprotective effects in various in vitro models of neuronal injury.[1] Its protective mechanisms are multifaceted, primarily involving the mitigation of oxidative stress, inhibition of apoptotic pathways, and restoration of mitochondrial function.[1] Sal B has been shown to protect neuronal cells from insults such as those induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease.[1]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative findings from key in vitro studies on the neuroprotective effects of Salvianolic Acid B.

Assay Cell Line Insult Sal B Concentration Key Finding Reference
Cell ViabilityNeural Stem Cells (NSCs)---20 µg/mL & 40 µg/mLIncreased number of NSCs and neurospheres.[2]
Neurite OutgrowthNeural Stem Cells (NSCs)---Not SpecifiedPromoted neurite outgrowth and differentiation into neurons.[2]
Neuronal DifferentiationNeural Stem Cells (NSCs)---Not SpecifiedIncreased expression of tau mRNA (neuronal marker) and decreased GFAP mRNA (astrocytic marker).[2]
Mitochondrial FunctionNot SpecifiedMPP+Not SpecifiedAlleviated mitochondrial disruption and inhibited mitochondrial membrane potential collapse.[1]
Oxidative StressNot SpecifiedMPP+Not SpecifiedReduced reactive oxygen species (ROS) generation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment
  • Neural Stem Cell (NSC) Culture: NSCs were derived from the cerebral cortex of embryonic mice. Cells were cultured to form neurospheres.

  • Treatment: For proliferation and differentiation assays, neurospheres were treated with varying concentrations of Salvianolic Acid B (e.g., 20 µg/mL and 40 µg/mL).[2]

Proliferation and Differentiation Assays
  • MTT Assay: To assess cell viability and proliferation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. This colorimetric assay measures the metabolic activity of cells.

  • Flow Cytometry: Cell cycle analysis was conducted using flow cytometry to determine the effect of Salvianolic Acid B on cell cycle progression (e.g., accumulation in G2/S-phase).[2]

  • Immunofluorescence: This technique was used to visualize markers of neuronal differentiation. Cells were stained with antibodies against specific proteins (e.g., tau for neurons, GFAP for astrocytes) to assess cell fate.[2]

  • RT-PCR: Reverse transcription-polymerase chain reaction was employed to measure the mRNA expression levels of markers for neuronal (tau) and glial (GFAP) lineages, providing quantitative data on cell differentiation.[2]

Oxidative Stress and Mitochondrial Function Assays
  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using fluorescent probes that become fluorescent upon oxidation.

  • Mitochondrial Membrane Potential (MMP) Assay: The integrity of the mitochondrial membrane was assessed using dyes that accumulate in healthy mitochondria with high membrane potential. A decrease in fluorescence intensity indicates mitochondrial dysfunction.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Salvianolic Acid B are mediated through the modulation of several key signaling pathways.

Antioxidant and Mitochondrial Protective Pathways

Salvianolic Acid B enhances cellular antioxidant defenses, in part by activating the AMP-activated protein kinase (AMPK) signaling pathway and upregulating the expression of Sirtuin 3 (SIRT3).[1] This leads to restored mitochondrial function and reduced oxidative stress.[1]

SalB Salvianolic Acid B AMPK AMPK Activation SalB->AMPK SIRT3 SIRT3 Upregulation SalB->SIRT3 Mito_Func Restored Mitochondrial Function AMPK->Mito_Func SIRT3->Mito_Func Ox_Stress Reduced Oxidative Stress Mito_Func->Ox_Stress Neuroprotection Neuroprotection Ox_Stress->Neuroprotection

Antioxidant and Mitochondrial Protective Pathway of Sal B.
Proliferation and Differentiation Pathway in NSCs

Salvianolic Acid B promotes the proliferation of neural stem cells, an effect associated with an accumulation of cells in the G2/S-phase of the cell cycle.[2] It also guides the differentiation of these cells towards a neuronal lineage.[2]

SalB Salvianolic Acid B NSCs Neural Stem Cells (NSCs) SalB->NSCs Proliferation Increased Proliferation (G2/S Phase Accumulation) NSCs->Proliferation Differentiation Neuronal Differentiation NSCs->Differentiation Neurons Mature Neurons Differentiation->Neurons

Effect of Sal B on NSC Proliferation and Differentiation.

Conclusion

References

Cardioprotective Activity of Salvianolic Acid B In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the in vivo cardioprotective activity of Salvianolic Acid B (SalB), a major bioactive component of Salvia miltiorrhiza. Due to a lack of specific in vivo data for 9'''-Methyl salvianolate B, this document uses SalB as a proxy, as it is the parent compound from which the methylated form is derived. The findings related to SalB are presented to provide insights into the potential cardioprotective mechanisms that may be shared by its methylated derivative.

Executive Summary

Salvianolic acid B (SalB) has demonstrated significant cardioprotective effects in various preclinical in vivo models of myocardial injury, including myocardial infarction (MI) and ischemia-reperfusion (I/R) injury. Its therapeutic potential stems from a multi-targeted mechanism of action that encompasses anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic activities. This guide provides a comprehensive overview of the in vivo evidence for the cardioprotective effects of SalB, detailing the experimental protocols utilized and the key signaling pathways implicated in its mechanism of action. The quantitative data from these studies are summarized to offer a clear perspective on its efficacy for researchers, scientists, and drug development professionals.

Quantitative Efficacy of Salvianolic Acid B in Animal Models

The cardioprotective effects of Salvianolic Acid B have been quantified in numerous in vivo studies. The following tables summarize the key findings on cardiac function, infarct size, and serum biomarkers of cardiac injury.

Table 1: Effect of Salvianolic Acid B on Cardiac Function in Rodent Models of Myocardial Infarction

Animal ModelTreatment ProtocolKey Cardiac Function ParametersOutcomeReference
Rat (AMI)10 mg/kg SalB, IVMean Arterial Pressure (MAP), Cardiac OutputImproved cardiac output[1]
Rat (MI)High and low dose SalBLeft Ventricular Internal Diameter at end-systole (LVIDs), Fractional Shortening (FS), Ejection Fraction (EF)Increased FS and EF rates[2]
Rat (I/R)Not specifiedLeft Ventricular Fractional Shortening (LVFS), +dp/dt max, -dp/dt max, Cardiac OutputSignificantly increased LVFS, +dp/dt max, -dp/dt max, and Cardiac Output[3][4]

Table 2: Effect of Salvianolic Acid B on Myocardial Infarct Size in Rodent Models

Animal ModelTreatment ProtocolMethod of Infarct Size AssessmentReduction in Infarct SizeReference
Rat (AMI)10 mg/kg SalB, IVNot specifiedSignificantly attenuated myocardial infarction[5]
Rat (MI)High and low dose SalBNot specifiedSignificantly lower percentage of MI area in the high-dose group[2]
Rat (I/R)Not specifiedNot specifiedSignificantly reduced[3][4]
Animal Models (AMI)Not specifiedNot specifiedSignificantly decreased[6]

Table 3: Effect of Salvianolic Acid B on Serum Biomarkers of Cardiac Injury

Animal ModelTreatment ProtocolBiomarkers MeasuredOutcomeReference
Rat (AMI)Not specifiedCreatine (B1669601) Kinase (CK), Lactate (B86563) Dehydrogenase (LDH), Malondialdehyde (MDA), Superoxide (B77818) Dismutase (SOD)Decreased CK, LDH, and MDA; Increased SOD[5]
Rat (I/R)15 and 60 mg/kg SalBLactate Dehydrogenase (L-LDH), Creatine Kinase-MB (CK-MB), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-18 (IL-18), Interleukin-1beta (IL-1β), High Mobility Group Box 1 (HMGB1)Dose-dependent inhibition of all measured biomarkers[2]
Rat (Myocardial Ischemia)5, 10, and 15 mg/kg SalBCreatine Kinase-MB (CK-MB), Glutamic Oxaloacetic Transaminase (GOT), Interleukin-1beta (IL-1β)Significant reversal of increased biomarker levels[7]
Meta-analysis (32 studies, 732 animals)VariousCreatine Kinase-MB (CK-MB), Creatine Kinase (CK), Lactate Dehydrogenase (LDH), Cardiac Troponin I (cTnI)Significantly reduced levels of all biomarkers[3][4]

Experimental Protocols in Preclinical In Vivo Studies

The cardioprotective effects of Salvianolic Acid B have been predominantly studied in rodent models of acute myocardial infarction and ischemia-reperfusion injury. The following sections detail the common experimental methodologies.

Animal Models of Myocardial Injury
  • Acute Myocardial Infarction (AMI) Model: This model is typically induced in rats by the permanent ligation of the left anterior descending (LAD) coronary artery.[1] This procedure mimics the conditions of a heart attack, leading to myocardial ischemia and subsequent infarction.

  • Ischemia-Reperfusion (I/R) Injury Model: This model involves the temporary occlusion of the LAD coronary artery, followed by a period of reperfusion.[8] This simulates clinical scenarios such as angioplasty or thrombolytic therapy, where the restoration of blood flow can paradoxically exacerbate cardiac tissue damage.

  • Isoproterenol-Induced Myocardial Infarction: Myocardial infarction can also be induced pharmacologically by subcutaneous injection of isoproterenol, a beta-adrenergic agonist that causes cardiac stress and myocyte necrosis.[7][8]

Dosing and Administration of Salvianolic Acid B

Salvianolic Acid B is typically administered intravenously (IV) or intraperitoneally (i.p.). Dosages in rat models have ranged from 5 mg/kg to 60 mg/kg.[1][2][7] In some protocols, SalB is administered as a preconditioning agent before the induction of myocardial injury, while in others, it is given at the onset of reperfusion or post-infarction.[2]

Assessment of Cardioprotective Outcomes
  • Hemodynamic and Cardiac Function Assessment: Echocardiography is commonly used to measure parameters such as ejection fraction (EF), fractional shortening (FS), and left ventricular dimensions.[2] Invasive hemodynamic monitoring can also be employed to measure mean arterial pressure (MAP) and cardiac output.[1]

  • Infarct Size Measurement: The area of myocardial infarction is often quantified using triphenyltetrazolium (B181601) chloride (TTC) staining, where viable myocardium stains red and infarcted tissue appears pale.[8]

  • Serum Biomarker Analysis: Blood samples are collected to measure the levels of cardiac enzymes and inflammatory markers, such as creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), cardiac troponin I (cTnI), and various cytokines (e.g., TNF-α, IL-1β).[2][5][7]

  • Histopathological Examination: Heart tissues are processed for histological analysis (e.g., Hematoxylin and Eosin staining) to assess myocardial structure and cellular damage.[5]

  • Western Blot Analysis: This technique is used to quantify the expression levels of key proteins involved in signaling pathways related to apoptosis, inflammation, and oxidative stress.[5]

Key Signaling Pathways in Cardioprotection

The cardioprotective effects of Salvianolic Acid B are mediated through the modulation of several key signaling pathways. These pathways are central to cellular processes such as apoptosis, inflammation, and oxidative stress, all of which play critical roles in the pathophysiology of myocardial injury.

Anti-Apoptotic Pathways

Salvianolic Acid B has been shown to inhibit cardiomyocyte apoptosis, a key contributor to cell death in myocardial infarction.[5] This is achieved through the regulation of the Bcl-2 family of proteins, specifically by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[9] Furthermore, SalB inhibits the activation of caspase-9 and poly (ADP-ribose) polymerase-1 (PARP-1), both of which are critical executioners of the apoptotic cascade.[5][10]

SalB Salvianolic Acid B Bcl2 Bcl-2 (Anti-apoptotic) SalB->Bcl2 Upregulates Bax Bax (Pro-apoptotic) SalB->Bax Downregulates Caspase9 Cleaved Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates PARP1 Cleaved PARP-1 Caspase9->PARP1 Activates Apoptosis Apoptosis PARP1->Apoptosis Induces

Figure 1: Anti-apoptotic signaling pathway of Salvianolic Acid B.

Anti-Inflammatory Pathways

Inflammation plays a crucial role in the pathophysiology of myocardial ischemia-reperfusion injury. Salvianolic Acid B exerts potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] A key mechanism is the inhibition of the high mobility group box 1 (HMGB1) protein, a critical mediator of inflammation.[2] The activation of the PI3K/Akt signaling pathway by SalB is believed to be upstream of HMGB1 inhibition.[2]

SalB Salvianolic Acid B PI3K_Akt PI3K/Akt Pathway SalB->PI3K_Akt Activates HMGB1 HMGB1 PI3K_Akt->HMGB1 Inhibits Inflammation Inflammation (TNF-α, IL-1β release) HMGB1->Inflammation Promotes

Figure 2: Anti-inflammatory signaling pathway of Salvianolic Acid B.

Antioxidant and Pro-Angiogenic Pathways

Salvianolic Acid B mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while enhancing the activity of the antioxidant enzyme superoxide dismutase (SOD).[5] Additionally, SalB promotes neovascularization (angiogenesis) by increasing the expression of vascular endothelial growth factor (VEGF), which is crucial for the repair and regeneration of ischemic cardiac tissue.[5][6]

SalB Salvianolic Acid B ROS_MDA ROS & MDA SalB->ROS_MDA Decreases SOD SOD SalB->SOD Increases VEGF VEGF SalB->VEGF Increases Oxidative_Stress Oxidative Stress ROS_MDA->Oxidative_Stress Induces SOD->Oxidative_Stress Reduces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Figure 3: Antioxidant and pro-angiogenic pathways of SalB.

Conclusion

The in vivo data strongly support the cardioprotective activity of Salvianolic Acid B in models of myocardial infarction and ischemia-reperfusion injury. Its multifaceted mechanism of action, targeting key pathways in apoptosis, inflammation, and oxidative stress, makes it a promising candidate for further drug development. While specific in vivo studies on this compound are currently lacking, the extensive research on its parent compound, SalB, provides a solid foundation for investigating its potential as a cardioprotective agent. Future research should focus on directly evaluating the in vivo efficacy and pharmacokinetic profile of this compound to determine if the methylation modification offers any therapeutic advantages.

Experimental Workflow Diagram

cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment LAD_ligation LAD Ligation (AMI Model) SalB_admin Salvianolic Acid B Administration (IV/IP) LAD_ligation->SalB_admin IR_injury Ischemia-Reperfusion (I/R Model) IR_injury->SalB_admin Isoproterenol Isoproterenol Injection (Pharmacological Model) Isoproterenol->SalB_admin Echo Echocardiography (Cardiac Function) SalB_admin->Echo TTC TTC Staining (Infarct Size) SalB_admin->TTC Biomarkers Serum Biomarkers (CK-MB, LDH, cTnI) SalB_admin->Biomarkers Histo Histopathology (Tissue Damage) SalB_admin->Histo WB Western Blot (Protein Expression) SalB_admin->WB

Figure 4: General experimental workflow for in vivo studies.

References

9'''-Methyl Salvianolate B in Cardiovascular Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on 9'''-Methyl salvianolate B is in its preliminary stages. Consequently, this document summarizes the currently available data for this specific compound and extrapolates potential mechanisms and research directions based on the extensive studies conducted on its parent compound, Salvianolic acid B, and the broader "salvianolate" extracts from Salvia miltiorrhiza.

Introduction

This compound is a phenolic acid compound and a methylated derivative of salvianolic acid B, extracted from the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history in traditional Chinese medicine for treating cardiovascular ailments. The therapeutic potential of salvianolic acids is largely attributed to their antioxidant and anti-inflammatory properties.[1] While research into this compound is still exploratory, its structural similarity to the well-studied Salvianolic acid B suggests it may hold significant promise in the field of cardiovascular disease research. This guide provides a comprehensive overview of the existing knowledge and a technical framework for future investigations.

This compound: Physicochemical Properties and Preparatory Data

Detailed biological studies on this compound are sparse. However, foundational data for researchers looking to initiate studies is available from chemical suppliers.

Table 1: Physicochemical and Solubility Data for this compound
ParameterValueSource
Molecular Formula C37H32O16[1]
Molecular Weight 732.64 g/mol [2]
CAS Number 1167424-31-8 / 1167424-32-9[2][3]
Appearance White to off-white/light yellow solid[2]
Purity >98% (typically available for research)N/A
Storage (Solid) 4°C, sealed, away from moisture and light[2]
Storage (In Solvent) -80°C (6 months); -20°C (1 month)[2][4]
Table 2: In Vitro and In Vivo Solution Preparation Protocols for this compound
Protocol TypeSolvent SystemAchievable ConcentrationSource
In Vitro Stock Solution DMSO100 mg/mL (136.49 mM) - requires sonication[2]
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.41 mM)[4]
In Vivo Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.41 mM)[4]
In Vivo Formulation 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.41 mM)[4]

Insights from Salvianolate and Salvianolic Acid B in Cardiovascular Research

The majority of current understanding of the potential cardiovascular protective effects of compounds like this compound is derived from studies on "salvianolate" injections and pure Salvianolic acid B. These studies provide a strong basis for hypothesizing the mechanisms of action and for designing future experiments.

Quantitative Data from Preclinical and In Vitro Studies

The following tables summarize key quantitative findings from studies on salvianolate and Salvianolic acid B, demonstrating their effects on myocardial injury, endothelial cells, and inflammatory markers.

Table 3: Effects of Salvianolate on Myocardial Infarction in a Swine Model
Treatment GroupMyocardial Apoptotic Index (Edge of Infarct)OutcomeSource
UntreatedHigherN/A[5]
Low-Dose Salvianolate (200 mg/day)DecreasedLess radioactive defect regions in myocardial perfusion imaging[5]
High-Dose Salvianolate (400 mg/day)Significantly Lower (P<0.05 vs. Untreated)Less radioactive defect regions in myocardial perfusion imaging[5]
Table 4: Effects of Salvianolate on Cardiomyocyte Remodeling in a Rat Myocardial Infarction Model
ParameterTreatment Effect (High-Dose Salvianolate)SignificanceSource
Fractional Shortening & Ejection FractionImprovedP<0.05, P<0.01[6]
Myocardial Infarct AreaReducedP<0.05, P<0.01[6]
Myocardial Cross-Sectional Area & Heart Mass IndexReducedP<0.05, P<0.01[6]
Calcineurin (CaN) Activity in Myocardial TissueInhibitedP<0.05[6]
β-MHC mRNA and Protein ExpressionDown-regulatedP<0.05[6]
Nuclear Translocation of NFATc3DecreasedP<0.05[6]
Table 5: In Vitro Effects of Salvianolic Acid B on Human Aortic Endothelial Cells (HAECs)
Treatment (Pre-incubation before TNF-α)VCAM-1 Expression (% of TNF-α induced)ICAM-1 ExpressionU937 Monocyte Adhesion (% inhibition)NF-κB Activation (fold inhibition vs. TNF-α)Source
SME (50 µg/ml)77.2 ± 3.2%Dose-dependent lowering45.7 ± 2.5%0.36[7]
SME (100 µg/ml)80.0 ± 2.2%Dose-dependent loweringNot specifiedNot specified[7]
Sal B (5 µg/ml)58.9 ± 0.4%Dose-dependent lowering55.8 ± 1.2%0.48[7]
Sal B (10 µg/ml)58.7 ± 0.9%Dose-dependent loweringNot specifiedNot specified[7]
SME: Salvia miltiorrhiza extract; Sal B: Salvianolic acid B

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the cited studies for salvianolate and Salvianolic acid B.

Animal Model of Acute Myocardial Infarction (AMI)
  • Species: Swine or Rats.

  • Procedure:

    • Anesthetize the animal.

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

    • Administer treatment (e.g., salvianolate) intravenously or via other appropriate routes for a specified duration (e.g., 7 days).

    • Monitor cardiac function using methods like echocardiography (for fractional shortening and ejection fraction) and gated myocardial perfusion imaging.

    • After a defined period (e.g., 4 weeks), euthanize the animals and harvest heart tissue.

    • Perform histological analysis (e.g., H&E, Masson's trichrome staining) to assess infarct size and cardiomyocyte area.

    • Conduct molecular analyses such as TUNEL assays for apoptosis, qPCR for gene expression (e.g., β-MHC), and Western blotting for protein levels and translocation (e.g., NFATc3).

In Vitro Endothelial Cell Inflammation Assay
  • Cell Line: Human Aortic Endothelial Cells (HAECs).

  • Procedure:

    • Culture HAECs to confluence in appropriate media.

    • Pre-treat cells with varying concentrations of the test compound (e.g., Salvianolic acid B) for a specified duration (e.g., 18 hours).

    • Induce an inflammatory response by adding a stimulant like Tumor Necrosis Factor-alpha (TNF-α) (e.g., 2 ng/ml).

    • After incubation, assess the expression of adhesion molecules (VCAM-1, ICAM-1) via methods like cell-based ELISA or Western blotting.

    • For functional assays, co-culture the treated HAECs with a monocytic cell line (e.g., U937) and quantify cell adhesion.

    • To investigate signaling pathways, prepare nuclear and cytoplasmic extracts to measure the translocation of transcription factors like NF-κB p65 via Western blotting or immunofluorescence.

Antioxidant and Anti-inflammatory Activity Assays
  • Antioxidant Activity:

    • DPPH Radical Scavenging Assay: A common in vitro method to assess the free radical scavenging capacity of a compound. The reduction of the DPPH radical is measured spectrophotometrically.

    • Cellular Assays: Measure the reduction of reactive oxygen species (ROS) in cells (e.g., endothelial cells) stimulated with an oxidant like H2O2, using fluorescent probes like DCFH-DA.

  • Anti-inflammatory Activity:

    • Nitric Oxide (NO) Production Assay: Use a cell line like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of stimulated immune cells or endothelial cells using ELISA.

    • Enzyme Expression Analysis: Measure the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates via Western blotting.

Signaling Pathways in Cardiovascular Protection by Salvianolic Acids

The cardioprotective effects of salvianolic acids are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms as identified in research on Salvianolic acid B.

G Potential Anti-Inflammatory Pathway of Salvianolic Acid B TNFa TNF-α IKK IKK Complex TNFa->IKK Activates SalB Salvianolic Acid B SalB->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases AdhesionMolecules VCAM-1, ICAM-1 (Adhesion Molecules) NFkB_nuc->AdhesionMolecules Upregulates Transcription

Caption: Anti-inflammatory action via NF-κB pathway inhibition.

G Regulation of Cardiomyocyte Remodeling by Salvianolate MI Myocardial Infarction (Stress Signals) CaN Calcineurin (CaN) MI->CaN Activates Salvianolate Salvianolate Salvianolate->CaN Inhibits NFATc3 NFATc3 (cytoplasmic) CaN->NFATc3 Dephosphorylates NFATc3_nuc NFATc3 (nuclear) NFATc3->NFATc3_nuc Translocates betaMHC β-MHC Gene NFATc3_nuc->betaMHC Activates Transcription Remodeling Pathological Cardiomyocyte Remodeling betaMHC->Remodeling Leads to

Caption: Inhibition of pathological cardiac remodeling pathway.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule in the realm of cardiovascular drug discovery. While direct evidence of its efficacy is currently lacking, the robust data available for its parent compound, Salvianolic acid B, and related salvianolate extracts provides a strong rationale for its investigation. The established antioxidant, anti-inflammatory, and anti-remodeling properties of this class of compounds point to a multi-targeted therapeutic potential.

Future research should focus on:

  • Direct Biological Evaluation: Conducting in vitro and in vivo studies to determine the specific antioxidant and anti-inflammatory potency of this compound.

  • Comparative Studies: Performing head-to-head comparisons with Salvianolic acid B to understand if the methyl ester modification alters its bioavailability, potency, or target engagement.

  • Mechanism of Action: Elucidating the precise signaling pathways modulated by this compound in cardiovascular cell types, such as endothelial cells, cardiomyocytes, and macrophages.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound for the treatment of cardiovascular diseases.

References

9'''-Methyl Salvianolate B in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on 9'''-Methyl Salvianolate B is limited. This document summarizes the current understanding of the closely related and more extensively studied parent compound, Salvianolic Acid B (SalB), as a proxy. The findings related to SalB are presented to illuminate the potential mechanisms and therapeutic avenues that may be relevant for its methylated derivative.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and cerebral ischemia, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is the intricate interplay of oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss and functional decline. Salvianolic acid B (SalB), a major water-soluble bioactive compound extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has emerged as a promising neuroprotective agent in a multitude of preclinical studies.[1][2] Its derivative, this compound, is also a subject of interest for its potential therapeutic applications in neurodegenerative and cardiovascular disorders.[3] This technical guide provides a comprehensive overview of the experimental evidence for SalB in models of neurodegenerative diseases, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

Salvianolic acid B exerts its neuroprotective effects through a multi-pronged approach, primarily targeting oxidative stress, inflammation, and apoptosis.

  • Antioxidant Effects: SalB is a potent scavenger of reactive oxygen species (ROS).[1] It enhances the expression of key antioxidant enzymes, such as Mn-superoxide dismutase (Mn-SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), through the activation of the Nrf2 signaling pathway.[1][4][5]

  • Anti-inflammatory Activity: SalB effectively suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes.[6][7] It achieves this by downregulating pro-inflammatory signaling pathways like TLR4/MyD88/NF-κB and reducing the production of inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[7][8]

  • Anti-apoptotic Mechanisms: SalB protects neurons from programmed cell death by modulating the expression of Bcl-2 family proteins, reducing the release of cytochrome c from mitochondria, and inhibiting the activity of caspase-3.[1][9][10]

Efficacy in Neurodegenerative Disease Models

Cerebral Ischemia-Reperfusion Injury

In preclinical models of stroke, particularly the middle cerebral artery occlusion (MCAO) model, SalB has demonstrated significant neuroprotective effects.

Quantitative Data:

Experimental ModelTreatment ProtocolKey FindingsReference(s)
Rat MCAO Model10 or 20 mg/kg/d SalB (i.p.) for 3 weeksSignificantly decreased cerebral infarction volumes and reduced the number of apoptotic neurons.[11]
Mouse MCAO Model45 mg/kg SalB (oral) at 3 and 6 hours post-occlusionReduced infarct volume by approximately 35.20 ± 7.16% and suppressed IL-1β and TNF-α levels.[12]
Rat MCAO Model30 mg/kg SalB (i.p.)Significantly improved neurological deficits and reduced infarct size.[13]
Primary Rat Cortical Neurons (OGD/R)10 mg/L SalBSignificantly enhanced cell viability, reduced ROS levels, and elevated mitochondrial membrane potential.[1]
Parkinson's Disease

In cellular and animal models of Parkinson's disease, SalB has been shown to protect dopaminergic neurons from neurotoxin-induced damage.

Quantitative Data:

Experimental ModelTreatment ProtocolKey FindingsReference(s)
MPTP-induced Mouse Model50 mg/kg SalBSignificantly attenuated dopaminergic neuronal loss and inhibited neuroinflammation.[3][4]
MPP+-treated Primary Neuron-glia Cultures10, 50, or 100 µM SalBDose-dependently reduced MPP+-induced toxicity of dopamine (B1211576) neurons.[3][4]
6-OHDA-treated SH-SY5Y Cells0.1, 1, and 10 µM SalBDose-dependently reduced caspase-3 activity and increased the bcl-2/bax ratio.[9]
Alzheimer's Disease

In models of Alzheimer's disease, SalB has demonstrated the ability to counteract the toxic effects of amyloid-beta (Aβ) and reduce neuroinflammation.

Quantitative Data:

Experimental ModelTreatment ProtocolKey FindingsReference(s)
Aβ25-35-induced Mouse Model10 mg/kg SalB daily for 7 daysSignificantly ameliorated memory impairment and reduced the number of activated microglia and astrocytes.[6]
SH-SY5Y-APPsw Cells25, 50, or 100 µM SalBDose-dependently decreased the levels of Aβ40 and Aβ42.[14][15]
Aβ40-treated PC12 Cells1-100 µM SalBDose-dependently inhibited Aβ40 fiber formation with an IC50 of 1.54-5.37 µM.[9]
Aβ1-42-stimulated BV2 MicrogliaNot specifiedReduced Aβ1-42-induced NLRP3 upregulation and blocked M1 microglia polarization.[16]

Signaling Pathways

The neuroprotective effects of Salvianolic Acid B are mediated through the modulation of several key signaling pathways.

Salvianolic_Acid_B_Signaling_Pathways SalB Salvianolic Acid B Nrf2 Nrf2 Activation SalB->Nrf2 activates TLR4_NFkB TLR4/MyD88/NF-κB Pathway SalB->TLR4_NFkB inhibits Bcl2_Bax ↑ Bcl-2 / ↓ Bax SalB->Bcl2_Bax Caspase3 ↓ Caspase-3 Activation SalB->Caspase3 ROS Oxidative Stress (ROS) Neuroprotection Neuroprotection Neuroinflammation Neuroinflammation (TNF-α, IL-1β, IL-6) Apoptosis Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS inhibits Microglia Microglia/Astrocyte Activation TLR4_NFkB->Microglia Microglia->Neuroinflammation Mitochondria Mitochondrial Dysfunction Bcl2_Bax->Apoptosis inhibits Caspase3->Apoptosis inhibits

Key signaling pathways modulated by Salvianolic Acid B.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of Salvianolic Acid B.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This model is widely used to simulate ischemic stroke.

MCAO_Workflow AnimalPrep Animal Preparation (e.g., Rat/Mouse, Anesthesia) MCAO Middle Cerebral Artery Occlusion (Intraluminal filament) AnimalPrep->MCAO Reperfusion Reperfusion (Filament withdrawal) MCAO->Reperfusion Treatment Salvianolic Acid B Treatment (e.g., i.p. or oral) Reperfusion->Treatment Assessment Outcome Assessment Treatment->Assessment Infarct Infarct Volume (TTC Staining) Assessment->Infarct Neuroscore Neurological Deficit Scoring Assessment->Neuroscore Biochem Biochemical Analysis (e.g., Western Blot, ELISA) Assessment->Biochem

Workflow for the MCAO experimental model.

Protocol Outline:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.

  • Surgical Procedure: A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60-120 minutes) to induce ischemia, and then withdrawn to allow for reperfusion.

  • Treatment: Administer Salvianolic Acid B at the desired dose and route at specified time points relative to the MCAO procedure.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized scoring system.

    • Infarct Volume Measurement: Sacrifice the animal at a predetermined time point, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Biochemical and Histological Analysis: Process brain tissue for Western blotting, ELISA, or immunohistochemistry to analyze protein expression and cellular changes.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This cell culture model mimics the ischemic conditions of a stroke.

Protocol Outline:

  • Cell Culture: Culture primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) under standard conditions.

  • Oxygen-Glucose Deprivation: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration.

  • Reperfusion: Return the cells to normal glucose-containing medium and normoxic conditions.

  • Treatment: Treat the cells with Salvianolic Acid B before, during, or after the OGD period.

  • Assessment of Cell Viability and Apoptosis:

    • MTT Assay: To quantify cell viability.

    • LDH Assay: To measure cytotoxicity.

    • TUNEL Staining: To detect apoptotic cells.

Western Blot Analysis for Signaling Proteins

This technique is used to quantify the expression levels of specific proteins.

Protocol Outline:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, NF-κB, Caspase-3).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Measurement of Mitochondrial Membrane Potential (MMP)

JC-1 is a commonly used fluorescent dye to assess MMP.

Protocol Outline:

  • Cell Treatment: Treat cells with the experimental compounds as required.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

  • Analysis: Measure the red and green fluorescence intensity using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Conclusion and Future Directions

The available preclinical data strongly support the neuroprotective potential of Salvianolic Acid B in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, makes it an attractive candidate for further development. While there is a lack of extensive research specifically on this compound, the robust evidence for its parent compound, SalB, provides a solid foundation for its investigation. Future research should focus on directly evaluating the efficacy and mechanisms of this compound in these neurodegenerative disease models to determine if the methylation confers any advantages in terms of potency, bioavailability, or blood-brain barrier permeability. Further in-depth studies are warranted to translate these promising preclinical findings into potential clinical applications for the treatment of neurodegenerative diseases.

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of 9'''-Methyl Salvianolate B using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 9'''-Methyl salvianolate B using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The methodologies outlined are based on established analytical principles for salvianolic acids and provide a robust starting point for method development and validation.

Introduction

This compound is a phenolic acid compound, typically extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine.[1] Its chemical formula is C37H32O16 with a molecular weight of 732.65 g/mol .[1] As a derivative of salvianolic acid B, it is of significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Accurate and precise analytical methods are crucial for the quality control of raw materials, extracts, and finished products containing this compound. This application note details a reliable HPLC-DAD method for the quantification of this compound.

Principle

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier to improve peak shape and resolution.

The Diode-Array Detector (DAD) measures the absorbance of the eluent across a range of wavelengths simultaneously. This allows for the quantification of the target analyte at its maximum absorbance wavelength, enhancing sensitivity and providing spectral information that can aid in peak identification and purity assessment. Based on methods for related salvianolic acids, a detection wavelength of approximately 280-290 nm is suitable.[3][4]

Experimental Protocols

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Compartment with temperature control

    • Diode-Array Detector (DAD)

  • Chromatography Data System (CDS) software

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Vortex mixer

  • Pipettes and volumetric flasks

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample diluent (e.g., Methanol or a mixture of mobile phase components)

The following conditions are a recommended starting point and may require optimization for specific matrices or instrumentation.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for a typical gradient profile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 288 nm
Run Time Approximately 30 minutes

Table 1: HPLC-DAD Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
206040
252080
289010
309010

Table 2: Example Gradient Elution Program

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL.

  • Sample Preparation (from plant extract):

    • Accurately weigh a suitable amount of the powdered plant material or extract.

    • Add a known volume of extraction solvent (e.g., 70% methanol).

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the filtered sample with the sample diluent to fall within the calibration range.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Perform a system suitability test (SST) by injecting a mid-level standard multiple times (n=5 or 6).

Data Presentation and Analysis

The system suitability test ensures that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Table 3: System Suitability Test Parameters and Acceptance Criteria

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculation: The concentration of this compound in the sample is calculated using the regression equation from the calibration curve. The final amount in the original sample should be reported taking into account the initial sample weight and any dilution factors.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions calibration Inject Standards (Calibration Curve) prep_standard->calibration prep_sample Prepare Sample Solutions sample_analysis Inject Samples prep_sample->sample_analysis prep_mobile Prepare Mobile Phase system_equilibration System Equilibration prep_mobile->system_equilibration sst System Suitability Test (SST) system_equilibration->sst sst->calibration calibration->sample_analysis peak_integration Peak Integration & Identification sample_analysis->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC-DAD analysis of this compound.

Caption: Logical workflow for developing the this compound HPLC method.

References

Application Notes and Protocols: Quantitative Determination of 9'''-Methyl Salvianolate B by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.[1] Its structural similarity to other salvianolic acids suggests potential therapeutic applications, necessitating a robust and sensitive analytical method for its quantification in various matrices. This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of related compounds and provides a strong foundation for method validation in your specific application.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from a biological matrix such as rat plasma. This protocol may require optimization depending on the specific matrix.

Materials:

  • Rat plasma samples

  • This compound standard

  • Internal Standard (IS) (e.g., Salvianolic acid B or a structurally similar compound not present in the sample)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Spiking of Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 37°C. This step can help to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds and centrifuge at 13,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization of these parameters is crucial for achieving the desired sensitivity and selectivity.

Liquid Chromatography (LC) System:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    2.0 40
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. The acidic nature of salvianolic acids makes negative ionization a good choice for high sensitivity.

  • Multiple Reaction Monitoring (MRM): The MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer. Based on its molecular weight of 732.65 g/mol , the precursor ion ([M-H]⁻) is expected at m/z 731.6. Fragmentation of related compounds suggests that characteristic product ions can be found.

  • Source Parameters: These should be optimized for the specific instrument used and include:

    • Capillary Voltage: ~3.0 - 4.5 kV

    • Source Temperature: ~150 - 350°C

    • Desolvation Gas Flow: Instrument dependent

    • Cone Gas Flow: Instrument dependent

Data Presentation

The quantitative data for the LC-MS/MS analysis of this compound should be summarized in a clear and structured table. The following is a template for presenting the optimized MRM parameters.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound731.6To be determined200To be optimizedTo be optimized
Internal Standard (IS)Specific to ISSpecific to IS200To be optimizedTo be optimized

Note: The product ion, cone voltage, and collision energy must be empirically determined by direct infusion of the this compound standard into the mass spectrometer.

Visualization of Experimental Workflow

The overall experimental workflow for the quantification of this compound can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 autosampler Transfer to Autosampler Vial centrifuge2->autosampler lc_separation LC Separation (C18 Column) autosampler->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

LC-MS/MS workflow for this compound quantification.

Conclusion

This application note provides a comprehensive, albeit foundational, protocol for the quantification of this compound by LC-MS/MS. Adherence to the principles of method validation, including the assessment of linearity, accuracy, precision, and stability, is essential before applying this method to routine analysis. The provided experimental parameters and workflow offer a robust starting point for researchers and drug development professionals to establish a reliable analytical method for this promising natural compound.

References

Application Note: Interpretation of 9'''-Methyl Salvianolate B NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the Nuclear Magnetic Resonance (NMR) spectral data of 9'''-Methyl salvianolate B, a derivative of salvianolic acid B. A thorough search of scientific literature and chemical databases was conducted to collate and present the ¹H and ¹³C NMR spectral data. However, specific, publicly available, detailed spectral assignments including chemical shifts and coupling constants for this compound could not be located in the current body of scientific literature. This application note, therefore, outlines the expected spectral features based on the known structure of the molecule and provides a generalized protocol for NMR data acquisition and interpretation that researchers can follow upon isolating or synthesizing this compound.

Introduction

This compound is a polyphenolic compound and a methylated derivative of salvianolic acid B, a well-known bioactive component isolated from the roots of Salvia miltiorrhiza (Danshen). The structural complexity and therapeutic potential of salvianolic acids necessitate robust analytical techniques for their characterization. NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of such natural products. This note aims to be a resource for researchers working on the isolation, synthesis, or analysis of this compound by providing a framework for interpreting its NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Features

While exact spectral data is not currently available, the chemical structure of this compound allows for the prediction of characteristic NMR signals. The structure consists of three 3,4-dihydroxyphenyl lactic acid moieties and a caffeic acid moiety, linked through ester and ether bonds, with a methyl ester at the 9''' position.

Expected ¹H NMR Signals:

  • Aromatic Protons: Multiple signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the protons on the three dihydroxyphenyl rings. The substitution patterns will lead to characteristic splitting patterns (e.g., ABX systems).

  • Vinylic Protons: Two doublets in the olefinic region (δ 6.0-8.0 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-double bond from the caffeic acid moiety.

  • Methine and Methylene (B1212753) Protons: A series of signals in the region of δ 2.5-5.5 ppm corresponding to the methine and methylene protons of the lactic acid and dihydrobenzofuran moieties.

  • Methyl Protons: A sharp singlet around δ 3.7 ppm corresponding to the methyl ester protons.

Expected ¹³C NMR Signals:

  • Carbonyl Carbons: Several signals in the downfield region (δ 165-180 ppm) corresponding to the ester and carboxylic acid carbonyl carbons.

  • Aromatic and Vinylic Carbons: A multitude of signals in the δ 100-160 ppm region.

  • Aliphatic Carbons: Signals for the methine, methylene, and methyl carbons in the upfield region (δ 30-80 ppm).

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for polyphenolic compounds include DMSO-d₆, Methanol-d₄, or Acetone-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., hydroxyls).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: To fully assign the structure, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Presentation

Upon successful acquisition of NMR data, the chemical shifts and coupling constants should be organized into tables for clear presentation and comparison.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
H-2'.........
H-5'.........
H-6'.........
H-7'.........
H-8'.........
H-2''.........
............
9'''-OCH₃3.70s-

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

Positionδ (ppm)
C-1'...
C-2'...
C-3'...
C-4'...
C-5'...
C-6'...
C-7'...
C-8'...
C-9'...
......
9'''-OCH₃52.5

Visualization of Workflow and Structure

The following diagrams illustrate the general workflow for NMR data interpretation and the chemical structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_interpretation Data Interpretation Isolation Isolation/Synthesis of This compound Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->NMR_2D Processing Data Processing (FT, Phasing, Baseline Correction) NMR_1D->Processing NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation/ Confirmation Assignment->Structure

Caption: Experimental workflow for NMR data acquisition and interpretation.

chemical_structure Structure

Caption: Chemical Structure of this compound.

Conclusion

Application Notes and Protocols for 9'''-Methyl Salvianolate B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic acid and a methylated derivative of salvianolate B, extracted from the roots of Salvia miltiorrhiza (Danshen) or Cynoglossum columnae Ten.[1] This compound is of significant interest in biomedical research for its potential therapeutic applications, which are thought to stem from its antioxidant and anti-inflammatory properties.[1] While extensive research on its direct cellular effects is still emerging, these application notes provide a comprehensive guide to dissolving and utilizing this compound in cell culture experiments, drawing upon available data and insights from closely related compounds.

Data Presentation

Physicochemical Properties and Solubility

A critical first step for in vitro studies is the proper dissolution of the compound. This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).

PropertyValueSource
Molecular FormulaC₃₇H₃₂O₁₆[2]
Molecular Weight732.64 g/mol [2]
Solubility in DMSO90 - 100 mg/mL[2]
AppearanceWhite to off-white solid[3]

Stock Solution Preparation

To prepare a high-concentration stock solution, DMSO is the recommended solvent. It is advisable to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[2]

ParameterRecommendation
Recommended SolventDimethyl sulfoxide (DMSO)
Stock Concentration10-50 mM
Storage of Stock SolutionAliquot and store at -20°C or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[2][3]
NoteSonication or gentle warming may be required for complete dissolution.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For a 10 mM stock solution in 1 mL of DMSO, the required mass of this compound is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 732.64 g/mol x 1000 = 7.3264 mg

  • Weigh the compound: Accurately weigh approximately 7.33 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes in a water bath.

  • Sterilization (optional but recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture use.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine the final concentration: Based on your experimental design, determine the final concentration of this compound to be used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in complete cell culture medium. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µM final concentration:

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed complete cell culture medium. This results in a 10 µM working solution.

    • Add the desired volume of this working solution to your cell culture plates. For example, to treat cells in a well containing 1 mL of medium, add 10 µL of the 10 µM working solution to 990 µL of medium already in the well.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Incubation: Gently mix the medium in the wells and incubate the cells for the desired treatment period.

Mandatory Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh Compound Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Calculate Mass Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Dissolve Sterile Filter Sterile Filter Vortex/Sonicate->Sterile Filter Ensure Sterility Aliquot & Store Aliquot & Store Sterile Filter->Aliquot & Store Long-term Storage Thaw Stock Thaw Stock Aliquot & Store->Thaw Stock For Experiment Serial Dilution in Medium Serial Dilution in Medium Thaw Stock->Serial Dilution in Medium Prepare Intermediate Dilutions Add to Cells Add to Cells Serial Dilution in Medium->Add to Cells Achieve Final Concentration Incubate Incubate Add to Cells->Incubate Experimental Treatment

Caption: Experimental workflow for dissolving this compound.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits (Antioxidant) PI3K PI3K This compound->PI3K Inhibits (Anti-inflammatory) Ras Ras This compound->Ras Inhibits (Anti-inflammatory) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->PI3K Inflammatory Stimuli->Ras Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Inflammation & Proliferation Inflammation & Proliferation ERK->Inflammation & Proliferation Cellular Stress Cellular Stress Cellular Stress->ROS

Caption: Postulated signaling pathways affected by this compound.

References

Application Notes and Protocols: Stability of 9'''-Methyl Salvianolate B in DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic acid compound isolated from Salvia miltiorrhiza and other medicinal plants. As with many natural products, understanding its stability in common laboratory solvents is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving and storing compounds for in vitro and in vivo studies. These application notes provide a summary of the known stability of this compound in DMSO, a general protocol for assessing compound stability, and an overview of a key signaling pathway modulated by related salvianolic acid derivatives.

Data Presentation: Stability of this compound in DMSO

The following table summarizes the recommended storage conditions and stability of this compound in DMSO, based on available supplier data. It is important to note that these are general guidelines, and stability may vary based on the specific concentration, purity of the DMSO, and frequency of freeze-thaw cycles.

Storage TemperatureDurationRecommendations
-80°C6 monthsFor long-term storage, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 monthSuitable for short-term storage. Aliquoting is still advised.[1][2]

Note: For optimal results, it is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can impact compound solubility and stability.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use and stability testing.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 732.64 g/mol ), dissolve 7.33 mg in 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).

Protocol 2: General Protocol for Assessing the Stability of this compound in DMSO

Objective: To determine the stability of this compound in a DMSO stock solution over time at various storage temperatures.

Materials:

  • Prepared stock solution of this compound in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Temperature-controlled storage units (e.g., -20°C freezer, -80°C freezer, 4°C refrigerator, room temperature bench)

Procedure:

  • Time Point 0 (Initial Analysis): Immediately after preparing the stock solution, perform an initial analysis by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Sample Storage: Store aliquots of the stock solution under different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Sample Preparation for HPLC: Allow the aliquot to thaw completely at room temperature. Prepare a dilution of the stock solution in the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Analyze the sample under the same chromatographic conditions as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at time 0. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

  • Freeze-Thaw Cycle Stability: To assess stability after repeated freeze-thaw cycles, subject an aliquot to multiple cycles of freezing at the desired storage temperature and thawing at room temperature. Analyze the sample by HPLC after a predetermined number of cycles (e.g., 1, 3, 5, 10 cycles) and compare the results to a control aliquot that has not undergone freeze-thaw cycles.

Visualization of Relevant Biological Pathways

Salvianolic acids, including the closely related Salvianolic acid B, are known to modulate various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The PI3K/Akt signaling pathway is a key pathway that is often implicated in the biological activities of salvianolic acids.[3][4]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Salvianolic_Acids Salvianolic Acids (e.g., Salvianolic Acid B) Salvianolic_Acids->PI3K inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by salvianolic acids.

Experimental_Workflow_Stability_Assessment Prep Prepare 9'''-Methyl salvianolate B Stock Solution in DMSO T0 Initial Analysis (T=0) by HPLC Prep->T0 Storage Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, RT) T0->Storage Timepoints Analyze at Predetermined Time Intervals Storage->Timepoints Analysis HPLC Analysis of Thawed Aliquots Timepoints->Analysis Data Compare Peak Area to T=0 and Assess Degradation Analysis->Data

Caption: Experimental workflow for assessing compound stability in DMSO.

References

In Vivo Administration of 9'''-Methyl Salvianolate B in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a bioactive compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.[1] Its potential therapeutic properties, including antioxidant and anti-inflammatory effects, have garnered interest in preclinical research, particularly in the context of cardiovascular and neurodegenerative diseases.[1] This document provides a guide to the in vivo application of this compound in mouse models, based on available scientific literature and supplier recommendations. It is important to note that specific in vivo dosage information for this compound in mice is limited in publicly available research. The data presented for the related compound, salvianolic acid B, can serve as a valuable reference for initiating dose-finding studies.

Quantitative Data Summary

Due to the limited availability of published studies on the in vivo dosage of this compound in mouse models, a comprehensive data table for this specific compound cannot be provided at this time. However, to aid in the design of initial studies, the following table summarizes in vivo dosages of the closely related and well-studied compound, Salvianolic Acid B , in various mouse models. Researchers should consider this information as a starting point and conduct appropriate dose-range finding studies for this compound.

Table 1: In Vivo Dosages of Salvianolic Acid B in Mouse Models

Mouse ModelTherapeutic AreaCompoundDosage RangeAdministration RouteKey FindingsReference
Chronic Mild StressDepressionSalvianolic Acid B20 mg/kg/dayIntraperitoneal (i.p.)Exerted antidepressant-like effects
Atherosclerosis (ApoE-/- mice)Cardiovascular DiseaseSalvianolic Acid B2 - 100 mg/kg/dayGavage or i.p.Reduced atherosclerotic lesion area
Myocardial InfarctionCardiovascular DiseaseSalvianolate400 mg/kgIntravenous (i.v.)Improved cardiac function[2]
Colon Cancer (MC38 cell inoculation)OncologySalvianolic Acid B10 and 20 mg/kgNot specifiedInhibited tumor growth[3]
Breast Cancer (4T1 and MDA-MB-231 cell inoculation)OncologySalvianolic Acid BNot specifiedNot specifiedDownregulated MMP-9[3]
Ovarian Cancer (ID8 cell inoculation)OncologySalvianolic Acid BNot specifiedNot specifiedInhibited tumor growth[3]

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound for in vivo studies in mice, based on common laboratory practices and information for similar compounds. It is crucial to optimize these protocols for your specific experimental needs.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for preparing a stock solution and a working solution for administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution if necessary.[4]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for Intraperitoneal or Intravenous Injection):

    • This formulation is a common vehicle for delivering hydrophobic compounds. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare the vehicle by mixing the components in the desired ratio. A common vehicle formulation is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Sterile Saline[4]

    • To prepare the final working solution, add the required volume of the stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of the vehicle.

    • Vortex the working solution thoroughly to ensure it is a clear and homogenous solution.[4]

Protocol 2: Administration of this compound via Oral Gavage

This protocol describes the procedure for administering the compound directly into the stomach of a mouse.

Materials:

  • Prepared working solution of this compound

  • Appropriate gauge gavage needle (typically 20-22 gauge for adult mice)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dose volume.

    • Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.

  • Gavage Procedure:

    • Attach the gavage needle to the syringe filled with the calculated volume of the working solution.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition to avoid entry into the trachea.

    • Once the needle is in the esophagus (a slight pop may be felt), slowly dispense the solution.

    • After administration, gently remove the gavage needle.

    • Monitor the mouse for any signs of distress, such as coughing or difficulty breathing.

Visualizations

Signaling Pathways and Experimental Workflows

As specific signaling pathways for this compound are still under investigation, a generalized workflow for an in vivo efficacy study is presented below. This can be adapted for various disease models.

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare 9'''-Methyl salvianolate B Solution administer Administer Compound (e.g., i.p., Oral Gavage) prep_compound->administer prep_animal Acclimatize and Group Mice induce_model Induce Disease Model (e.g., Ischemia, Neuroinflammation) prep_animal->induce_model induce_model->administer monitor Monitor Animal Health and Behavior administer->monitor collect_samples Collect Tissues and Blood Samples monitor->collect_samples biochemical Biochemical Assays (e.g., ELISA, Western Blot) collect_samples->biochemical histology Histopathological Analysis collect_samples->histology data_analysis Data Analysis and Interpretation biochemical->data_analysis histology->data_analysis

General workflow for an in vivo efficacy study.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known antioxidant and anti-inflammatory properties of related salvianolic acids.

signaling_pathway cluster_stress Oxidative Stress cluster_inflammation Inflammation msb 9'''-Methyl salvianolate B nrf2 Nrf2 Activation msb->nrf2 activates nfkb NF-κB Pathway msb->nfkb inhibits ros ROS Production ros->nfkb activates ho1 HO-1 Expression nrf2->ho1 induces ho1->ros inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines induces

Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of 9'''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 9'''-Methyl salvianolate B, a phenolic compound isolated from Salvia miltiorrhiza[1][2][3]. The following protocols are designed for researchers in drug development and cell biology to evaluate the potential of this compound as a cytotoxic agent against cancer cell lines. The methodologies described include the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay for determining the mode of cell death.

Overview of Cytotoxicity Assays

Cytotoxicity assays are essential tools for screening potential therapeutic compounds. They provide quantitative data on a compound's ability to induce cell death, inhibit cell proliferation, or cause cellular damage. The choice of assay depends on the specific research question and the expected mechanism of action of the compound. Here, we present three complementary assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5]

  • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[6][7]

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9] It uses Annexin V to detect phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and propidium (B1200493) iodide (PI) to identify cells with compromised membranes.

Experimental Protocols

Cell Culture and Treatment

A suitable cancer cell line should be chosen for the study (e.g., HeLa, A549, MCF-7). Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight before treatment with this compound. The compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations.[3][10]

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[4][5][11]

Materials:

  • 96-well plates

  • Cancer cell line of choice

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

LDH Cytotoxicity Assay Protocol

This protocol is based on commercially available LDH assay kits.[6][7][12][13]

Materials:

  • 96-well plates

  • Cancer cell line of choice

  • Complete culture medium

  • This compound

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (provided with the kit)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V/PI Apoptosis Assay Protocol

This protocol follows standard procedures for flow cytometric analysis of apoptosis.[8][9][14]

Materials:

  • 6-well plates

  • Cancer cell line of choice

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat cells with different concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
198 ± 4.595 ± 5.190 ± 6.1
1085 ± 6.175 ± 5.960 ± 7.2
2560 ± 5.845 ± 6.330 ± 5.8
5040 ± 4.920 ± 4.510 ± 3.9
10025 ± 4.210 ± 3.85 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments. IC50 values can be calculated from this data.

Table 2: Cytotoxicity determined by LDH Assay

Concentration of this compound (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)5 ± 1.26 ± 1.57 ± 1.8
17 ± 1.510 ± 2.115 ± 2.5
1020 ± 2.835 ± 3.250 ± 4.1
2545 ± 3.560 ± 4.575 ± 5.3
5065 ± 4.180 ± 5.190 ± 4.8
10080 ± 4.890 ± 4.295 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Population Distribution determined by Annexin V/PI Staining

Concentration of this compound (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95 ± 2.12 ± 0.53 ± 0.8
1080 ± 3.510 ± 1.210 ± 1.5
2550 ± 4.225 ± 2.125 ± 2.8
5020 ± 3.840 ± 3.540 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments after 48 hours of treatment.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) seeding Seed cells in multi-well plates cell_culture->seeding compound_prep Prepare 9'''-Methyl salvianolate B dilutions treatment Treat cells with compound compound_prep->treatment seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq data_analysis Calculate % Viability, % Cytotoxicity, % Apoptosis data_acq->data_analysis conclusion Determine IC50 and Mechanism of Cell Death data_analysis->conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

General Apoptosis Signaling Pathway

While the specific pathway for this compound is yet to be elucidated, many cytotoxic compounds induce apoptosis through intrinsic or extrinsic pathways. Salvianolic acid B, a related compound, has been shown to regulate pathways such as PI3K/Akt.[15]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 9'''-Methyl salvianolate B death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor ? bax_bak Bax/Bak compound->bax_bak ? bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 ? caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c bax_bak->mitochondrion bcl2->mitochondrion apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic signaling pathways affected by cytotoxic compounds.

Conclusion

The provided protocols offer a robust framework for the initial cytotoxic evaluation of this compound. By employing these complementary assays, researchers can determine the dose-dependent and time-dependent effects of the compound on cell viability and elucidate the primary mechanism of cell death. Further investigations would be required to identify the specific molecular targets and signaling pathways involved in the observed cytotoxicity.

References

Assessing the Anti-Inflammatory Activity of 9'''-Methyl salvianolate B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine.[1] Emerging research suggests that salvianolic acid derivatives possess a range of pharmacological properties, including potent anti-inflammatory effects. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound, focusing on common in vitro and in vivo models. The information presented herein is intended to guide researchers in the systematic evaluation of this compound for potential therapeutic development. While direct quantitative data for this compound is emerging, the methodologies and representative data are based on established assays and findings for closely related salvianolic acid compounds.

Data Presentation

The following tables summarize representative quantitative data from key assays used to evaluate the anti-inflammatory effects of this compound. These values are provided as examples to illustrate expected outcomes and may vary based on experimental conditions.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterThis compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite15.5L-NMMA25.0
TNF-α ProductionRAW 264.7LPS (1 µg/mL)TNF-α22.8Dexamethasone0.1
IL-6 ProductionRAW 264.7LPS (1 µg/mL)IL-618.2Dexamethasone0.08
COX-2 Inhibition-Arachidonic AcidPGE₂5.7Celecoxib0.42[2]

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema (mL) at 3h (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (Saline)-0.85 ± 0.12-
This compound250.62 ± 0.0927.1
This compound500.45 ± 0.0747.1
This compound1000.31 ± 0.0563.5
Indomethacin (Positive Control)100.25 ± 0.0470.6

Experimental Protocols

In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the procedure for evaluating the inhibitory effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • N G -Monomethyl-L-arginine (L-NMMA) as a positive control

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or L-NMMA for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the vehicle control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used model of acute inflammation to assess the in vivo anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin as a positive control

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg), and Indomethacin (10 mg/kg). Fast the animals overnight with free access to water.

  • Drug Administration: Administer the respective treatments orally via gavage 1 hour before the carrageenan injection.

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the paw edema at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3 hours).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Mandatory Visualizations

experimental_workflow_in_vitro cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate griess Griess Assay for NO incubate->griess read Measure Absorbance griess->read

Caption: In vitro experimental workflow for assessing NO inhibition.

experimental_workflow_in_vivo acclimatize Animal Acclimatization & Grouping administer Oral Administration of This compound acclimatize->administer baseline Measure Baseline Paw Volume (V₀) administer->baseline inject Inject Carrageenan baseline->inject measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours inject->measure analyze Calculate Edema & Inhibition measure->analyze

Caption: In vivo experimental workflow for the carrageenan-induced paw edema model.

signaling_pathway cluster_nucleus Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS_COX2 iNOS, COX-2, TNF-α, IL-6 Gene Transcription Inflammation Inflammation iNOS_COX2->Inflammation MSB 9'''-Methyl salvianolate B MSB->MAPK MSB->IKK

Caption: Postulated inhibitory mechanism of this compound on inflammatory signaling pathways.

References

Application Notes and Protocols for a Pharmacokinetic Study of 9'''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2][3] This methylated derivative of salvianolate B is of significant interest for its potential therapeutic applications, which are thought to stem from its antioxidant and anti-inflammatory properties.[1] To advance the preclinical development of this compound, a thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential.[4][5][6] These studies are critical for optimizing dosing regimens, ensuring safety and efficacy, and are a regulatory requirement for progressing new drug candidates to clinical trials.[4][7][8]

These application notes provide a detailed framework for designing and conducting a preclinical pharmacokinetic study of this compound in a rodent model. The protocols outlined below are based on established methodologies for similar natural products, particularly other salvianolic acid derivatives, and adhere to regulatory guidelines for preclinical research.[9][10][11]

I. Pre-Study Considerations

Prior to initiating in-vivo pharmacokinetic studies, several preparatory steps are crucial for a successful and well-controlled experiment.

1. Test Article and Reagents:

  • This compound: High-purity (>98%) reference standard should be obtained from a reputable supplier. A Certificate of Analysis should be on file.

  • Vehicle: The vehicle for dosing should be selected based on the solubility and stability of this compound. Common vehicles for preclinical studies include saline, polyethylene (B3416737) glycol (PEG) 400, or a mixture of DMSO, Tween 80, and saline. The chosen vehicle must be tested for any potential interference with the bioanalytical method and for its own toxicological effects.

  • Internal Standard (IS): A suitable internal standard for the bioanalytical assay must be selected. An ideal IS would be a structurally similar molecule with comparable extraction efficiency and chromatographic behavior. For instance, another salvianolic acid derivative not present in the study samples could be used.

2. Bioanalytical Method Development and Validation: A sensitive and specific bioanalytical method for the quantification of this compound in biological matrices (e.g., plasma, urine, feces) must be developed and validated. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used and highly effective technique for this purpose due to its high sensitivity and specificity.[12]

Validation Parameters:

  • Linearity: The method should demonstrate linearity over a defined concentration range, with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).

  • Selectivity and Specificity: The method must be able to differentiate the analyte from endogenous matrix components and other potential interferences.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and IS should be evaluated.

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix should be consistent and reproducible.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be assessed.

II. Experimental Design

This proposed study will evaluate the pharmacokinetics of this compound in Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration. The inclusion of both routes allows for the determination of absolute bioavailability.

Animal Model:

  • Species: Male Sprague-Dawley rats (n=6 per group)

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be fasted overnight prior to dosing.

Dosing:

  • Intravenous (IV) Group: 2 mg/kg administered as a bolus injection via the tail vein.

  • Oral (PO) Group: 20 mg/kg administered via oral gavage.

  • Note: These dose levels are hypothetical and should be determined based on preliminary efficacy and toxicity studies.

Sample Collection:

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) will be collected from the jugular vein at the following time points:

    • IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Urine and Feces Collection: Animals will be housed in metabolic cages for the collection of urine and feces over 24 hours post-dose to assess excretion.

III. Detailed Experimental Protocols

Protocol 1: Animal Dosing and Sample Collection

  • Animal Preparation: Acclimatize animals to the housing facility for at least one week prior to the study. Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare the dosing solutions of this compound in the selected vehicle on the day of the experiment.

  • Dosing:

    • IV Administration: Anesthetize the rat lightly and administer the 2 mg/kg dose via the tail vein.

    • PO Administration: Administer the 20 mg/kg dose using an appropriate-sized oral gavage needle.

  • Blood Collection:

    • At each designated time point, collect approximately 0.25 mL of blood into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

  • Urine and Feces Collection:

    • House the animals in metabolic cages immediately after dosing.

    • Collect urine and feces at specified intervals over 24 hours.

    • Measure the volume of urine and weigh the feces.

    • Store urine and fecal homogenates at -80°C until analysis.

Protocol 2: Bioanalytical Method (LC-MS/MS)

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Chromatographic Conditions (Hypothetical):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and the internal standard.

    • Note: Specific MRM transitions, collision energies, and other MS parameters must be optimized for this compound.

IV. Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)

ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL) CalculatedCalculated
Tmax (h) CalculatedCalculated
AUC(0-t) (ngh/mL) CalculatedCalculated
AUC(0-inf) (ngh/mL) CalculatedCalculated
t1/2 (h) CalculatedCalculated
CL (L/h/kg) Calculated-
Vd (L/kg) Calculated-
F (%) -Calculated

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacokinetic Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:

  • Cmax and Tmax: Determined directly from the observed data.

  • AUC: Calculated using the linear trapezoidal rule.

  • t1/2: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

  • CL: Calculated as Dose_IV / AUC(0-inf)_IV.

  • Vd: Calculated as CL / λz.

  • Absolute Bioavailability (F%): Calculated as (AUC(0-inf)_PO / AUC(0-inf)_IV) * (Dose_IV / Dose_PO) * 100.

V. Visualizations

Diagram 1: Experimental Workflow for Pharmacokinetic Study

G cluster_preclinical Preclinical Phase cluster_analysis Analytical Phase Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Animal Acclimatization->Dose Preparation Dosing Dosing Dose Preparation->Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing->Bioanalysis (LC-MS/MS) Data Analysis Data Analysis Bioanalysis (LC-MS/MS)->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling G Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates Salvianolic Acids Salvianolic Acids Salvianolic Acids->Nrf2 promotes dissociation from Keap1 Keap1 Keap1 Nrf2->Keap1 binding ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) induces transcription Cellular Protection Cellular Protection Antioxidant Enzymes (HO-1, NQO1)->Cellular Protection leads to

References

Application Notes & Protocols for Oral Bioavailability Studies of 9'''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies detailing the oral bioavailability of 9'''-Methyl salvianolate B have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for the closely related and well-studied compound, Salvianolic acid B, which is also derived from Salvia miltiorrhiza. These protocols can serve as a robust starting point for investigating the oral bioavailability of this compound.

Introduction

This compound is a phenolic acid compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] Like other salvianolic acids, it is being investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Understanding the oral bioavailability of this compound is a critical step in its development as a potential therapeutic agent. Oral bioavailability determines the extent and rate at which the active substance is absorbed from an oral dosage form and becomes available at the site of action.

Studies on the related compound, Salvianolic acid B, have consistently shown very low oral bioavailability, in the range of 1.07% to 2.3% in animal models.[3][4] This poor bioavailability is a significant challenge for its therapeutic application and is likely due to factors such as poor membrane permeability and extensive first-pass metabolism. Given the structural similarity, it is plausible that this compound may also exhibit low oral bioavailability.

These application notes provide a framework for conducting preclinical in vivo and in vitro studies to determine the oral bioavailability of this compound.

Data Presentation: Pharmacokinetic Parameters of Salvianolic Acid B (as a proxy)

The following table summarizes the reported pharmacokinetic parameters for Salvianolic acid B in rats and dogs, which can be used as a reference for designing and interpreting studies on this compound.

ParameterSpeciesDosage (Oral)Dosage (IV)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
AUCRat500 mg/kg100 mg/kg--582 ± 222 (min·µg/mL)2.3[3][4]
AUCDog180 mg/kg9 mg/kg--1680 ± 6701.07 ± 0.43[3]
TmaxRat---0.5 - 1--[5]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve).

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo study to determine the absolute oral bioavailability of this compound in rats.

1. Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound after oral and intravenous administration in rats.

2. Materials:

  • This compound (purity >98%)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if necessary)

  • Sprague-Dawley rats (male, 200-250 g)

  • Cannulas for jugular vein catheterization

  • Syringes and gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

3. Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Analysis & Data Processing acclimatization Acclimatization (1 week) fasting Overnight Fasting (12-18 h) acclimatization->fasting cannulation Jugular Vein Cannulation fasting->cannulation oral Oral Gavage (e.g., 50 mg/kg) cannulation->oral iv Intravenous Bolus (e.g., 5 mg/kg) cannulation->iv blood_sampling Serial Blood Sampling (0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) oral->blood_sampling iv->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation storage Storage at -80°C plasma_separation->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Analysis (e.g., WinNonlin) lcms->pk_analysis bioavailability Calculate Absolute Bioavailability pk_analysis->bioavailability

Caption: Workflow for an in vivo oral bioavailability study in rats.

4. Procedure:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats for at least one week.

    • Fast the rats overnight (12-18 hours) with free access to water before the experiment.

    • Anesthetize the rats and surgically implant a cannula into the jugular vein for blood sampling. Allow a recovery period.

  • Drug Administration:

    • Divide the rats into two groups: an oral administration group and an intravenous (IV) administration group (n=6 per group).

    • Oral Group: Administer this compound suspension/solution via oral gavage at a specific dose (e.g., 50 mg/kg).

    • IV Group: Administer this compound solution as a bolus injection through the jugular vein cannula at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Place the blood samples into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma. This will likely involve protein precipitation or liquid-liquid extraction for sample preparation.[1][6]

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate pharmacokinetic parameters including Cmax, Tmax, AUC₀₋t, AUC₀₋inf, and half-life (t₁/₂) for both oral and IV routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This protocol describes an in vitro method to assess the intestinal permeability of this compound, which is a key determinant of oral absorption.

1. Objective: To evaluate the bidirectional permeability of this compound across a Caco-2 cell monolayer to predict its intestinal absorption.

2. Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS/MS system

3. Experimental Workflow:

G cluster_0 Cell Culture & Monolayer Formation cluster_1 Permeability Assay cluster_2 Analysis seeding Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer seeding->culture teer Monitor TEER to assess integrity culture->teer preincubation Pre-incubation with HBSS buffer teer->preincubation ap_to_bl Apical to Basolateral Transport (A->B) preincubation->ap_to_bl bl_to_ap Basolateral to Apical Transport (B->A) preincubation->bl_to_ap incubation Incubate at 37°C ap_to_bl->incubation bl_to_ap->incubation sampling Collect samples from receiver compartments incubation->sampling lcms_analysis LC-MS/MS Analysis sampling->lcms_analysis papp_calculation Calculate Papp lcms_analysis->papp_calculation efflux_ratio Calculate Efflux Ratio papp_calculation->efflux_ratio

Caption: Workflow for an in vitro Caco-2 cell permeability assay.

4. Procedure:

  • Caco-2 Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). The monolayer is ready for the experiment when TEER values are stable and sufficiently high (typically >250 Ω·cm²).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Transport: Add a solution of this compound in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add a solution of this compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartments.

    • At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Signaling Pathways in Salvianolic Acid Absorption and Metabolism

While the direct signaling pathways governing the absorption of salvianolic acids are not fully elucidated, their metabolism is known to involve methylation, a process catalyzed by catechol-O-methyltransferase (COMT).[7] Furthermore, salvianolic acids have been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which could potentially influence transporter expression and function in intestinal epithelial cells, thereby indirectly affecting absorption.[3][8]

cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation MSB 9'''-Methyl salvianolate B Absorption Absorption (Passive Diffusion & Active Transport?) MSB->Absorption Poor Permeability Metabolism Metabolism (e.g., Methylation by COMT) Absorption->Metabolism Efflux Efflux (e.g., P-gp, MRPs) Absorption->Efflux Active Efflux Bloodstream To Systemic Circulation Absorption->Bloodstream Low Bioavailability Metabolism->Bloodstream PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Absorption Modulation? PI3K_Akt->Efflux Modulation? MAPK MAPK Pathway MAPK->Absorption Modulation? MAPK->Efflux Modulation?

Caption: Potential factors influencing the oral bioavailability of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to initiate oral bioavailability studies of this compound. By leveraging the knowledge gained from studies on Salvianolic acid B and employing the detailed methodologies for in vivo and in vitro assessments, a thorough understanding of the pharmacokinetic profile of this compound can be achieved. This is an essential step towards evaluating its potential as a viable oral therapeutic agent. Future studies should focus on strategies to enhance its oral bioavailability, such as formulation optimization or co-administration with absorption enhancers.

References

Cell-based Assays for 9'''-Methyl Salvianolate B Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9'''-Methyl salvianolate B is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] This methylated derivative of salvianolate B is an area of growing interest in biomedical research due to its potential therapeutic applications, which are believed to be linked to its antioxidant and anti-inflammatory properties.[1] Like other salvianolic acids, its mode of action is thought to involve the modulation of cellular signaling pathways associated with oxidative stress and inflammation, though precise mechanisms are still under investigation.[1]

These application notes provide detailed protocols for cell-based assays to evaluate the bioactivity of this compound, specifically focusing on its cytotoxic, antioxidant, and anti-inflammatory effects. The following sections offer step-by-step experimental procedures, illustrative data, and visual representations of key pathways and workflows to guide researchers in their investigations.

Cytotoxicity Assessment: MTT Assay

Prior to evaluating the bioactivity of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Experimental Protocol

1.1. Cell Culture and Seeding:

  • Culture RAW 264.7 (macrophage-like) or HepG2 (human liver cancer) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

1.2. Treatment with this compound:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
  • On the following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
  • Incubate the cells for 24 hours.

1.3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 490 nm using a microplate reader.

1.4. Data Analysis:

  • Calculate the cell viability as a percentage of the untreated control.
  • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Illustrative Data

Table 1: Cytotoxicity of this compound on RAW 264.7 and HepG2 Cells (Illustrative Data)

Concentration (µM)RAW 264.7 Cell Viability (%)HepG2 Cell Viability (%)
0 (Control)100.0 ± 5.0100.0 ± 4.5
198.7 ± 4.8101.2 ± 5.1
599.1 ± 5.298.9 ± 4.7
1097.5 ± 4.999.5 ± 4.3
2595.3 ± 5.596.8 ± 4.9
5092.1 ± 6.194.2 ± 5.3
10088.4 ± 5.890.7 ± 6.0

Data are presented as mean ± standard deviation. These are hypothetical data for illustrative purposes.

Antioxidant Activity: Cellular Antioxidant Assay (CAA)

The Cellular Antioxidant Assay (CAA) measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) production. This assay utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Experimental Protocol

2.1. Cell Culture and Seeding:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate overnight.

2.2. Treatment and Staining:

  • Remove the medium and wash the cells with PBS.
  • Incubate the cells with 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.
  • Remove the DCFH-DA solution and wash the cells with PBS.
  • Add fresh medium containing various non-toxic concentrations of this compound and incubate for 1 hour.

2.3. Induction of Oxidative Stress and Measurement:

  • Induce oxidative stress by adding a final concentration of 600 µM of the free radical initiator 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH).
  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

2.4. Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics.
  • Determine the percentage inhibition of ROS production for each concentration of this compound compared to the control (AAPH alone).
  • Inhibition (%) = [1 - (AUC of treated sample / AUC of control)] x 100.

Illustrative Data

Table 2: Inhibition of AAPH-Induced ROS Production by this compound in HepG2 Cells (Illustrative Data)

Concentration (µM)ROS Inhibition (%)
0 (Control)0.0 ± 2.5
115.2 ± 3.1
535.8 ± 4.2
1058.9 ± 5.5
2575.4 ± 6.3
5089.1 ± 4.9

Data are presented as mean ± standard deviation. These are hypothetical data for illustrative purposes.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol

3.1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

3.2. Treatment and Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

3.3. Measurement of Nitric Oxide:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.

3.4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite (B80452).
  • Determine the concentration of nitrite in the samples from the standard curve.
  • Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
  • Inhibition (%) = [1 - (Nitrite concentration of treated sample / Nitrite concentration of LPS control)] x 100.

Illustrative Data

Table 3: Inhibition of LPS-Induced Nitric Oxide Production by this compound in RAW 264.7 Cells (Illustrative Data)

Concentration (µM)NO Production Inhibition (%)
0 (LPS Control)0.0 ± 3.1
112.5 ± 2.8
531.7 ± 4.5
1052.3 ± 5.1
2571.9 ± 6.0
5085.6 ± 5.4

Data are presented as mean ± standard deviation. These are hypothetical data for illustrative purposes.

Visualizing Cellular Mechanisms and Workflows

Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB NFkB_IkB->NFkB Degradation of IκB Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) MSB 9'''-Methyl salvianolate B MSB->IKK Inhibits NFkB_n->Pro_inflammatory_Genes Activates Transcription Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add 9'''-Methyl salvianolate B Incubate_Overnight->Add_Compound Incubate_24h Incubate 24 hours Add_Compound->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan (DMSO) Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 490 nm Dissolve_Formazan->Read_Absorbance Antioxidant_Workflow cluster_prep Preparation cluster_stain_treat Staining & Treatment cluster_measure Measurement Seed_Cells Seed HepG2 Cells in black 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_DCFH_DA Incubate with DCFH-DA Incubate_Overnight->Add_DCFH_DA Add_Compound Treat with 9'''-Methyl salvianolate B Add_DCFH_DA->Add_Compound Induce_ROS Induce ROS with AAPH Add_Compound->Induce_ROS Read_Fluorescence Read Fluorescence (Ex:485/Em:535 nm) Induce_ROS->Read_Fluorescence Anti_inflammatory_Workflow cluster_prep Preparation cluster_treat_stim Treatment & Stimulation cluster_measure Measurement Seed_Cells Seed RAW 264.7 Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat_Compound Pre-treat with 9'''-Methyl salvianolate B Incubate_Overnight->Pretreat_Compound Stimulate_LPS Stimulate with LPS (1 µg/mL) Pretreat_Compound->Stimulate_LPS Incubate_24h Incubate 24 hours Stimulate_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Griess_Reaction Griess Reaction Collect_Supernatant->Griess_Reaction Read_Absorbance Read Absorbance at 540 nm Griess_Reaction->Read_Absorbance

References

Application Notes and Protocols for Testing 9'''-Methyl Salvianolate B Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 9'''-Methyl salvianolate B, a derivative of the active compound from Salvia miltiorrhiza (Danshen), in established animal models of myocardial infarction and cerebral ischemia. The protocols are based on extensive research into the therapeutic effects of the closely related and well-studied compound, Salvianolic acid B (Sal B), which has demonstrated significant cardioprotective and neuroprotective properties. These notes are intended to serve as a foundational resource for investigating the efficacy of this compound.

Introduction to this compound

This compound is a phenolic acid compound derived from Danshen, a traditional Chinese medicine widely used for cardiovascular and cerebrovascular diseases.[1][2] Its parent compound, Salvianolic acid B, is known for its potent antioxidant and anti-inflammatory activities.[1][3][4] The therapeutic potential of this compound is being explored for its ability to mitigate tissue damage in conditions such as heart attack and stroke.[1]

Recommended Animal Models

The most relevant and widely used preclinical models to test the efficacy of this compound for its potential cardioprotective and neuroprotective effects are the rat or mouse models of:

  • Myocardial Infarction (MI): Induced by left anterior descending (LAD) coronary artery ligation.

  • Cerebral Ischemia (Stroke): Induced by middle cerebral artery occlusion (MCAO).

Rodent models are preferred for initial mechanistic and efficacy studies due to their well-characterized physiology, genetic tractability, and cost-effectiveness.[4]

Section 1: Animal Model of Myocardial Infarction

This model mimics the clinical scenario of a heart attack, allowing for the assessment of a compound's ability to reduce infarct size, preserve cardiac function, and modulate associated pathological signaling pathways.

Experimental Protocol: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This surgical procedure involves the permanent or temporary occlusion of the LAD coronary artery, leading to ischemia and subsequent infarction of the left ventricle.

Materials:

  • Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, or a combination of ketamine and xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • 6-0 silk suture

  • Ventilator

  • ECG monitoring system

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Intubate the trachea and connect to a ventilator. Monitor ECG throughout the procedure.

  • Thoracotomy: Make a left thoracic incision to expose the heart.

  • LAD Ligation: Carefully locate the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture under the LAD and tie a slipknot for transient occlusion (ischemia-reperfusion model) or a permanent knot for a permanent MI model. Successful ligation is confirmed by the observation of myocardial blanching.

  • Closure: Close the chest wall, muscle layers, and skin.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery.

Efficacy Assessment of Salvianolic Acid B (as a proxy for this compound)

The following table summarizes the reported efficacy of Salvianolic acid B in rat models of myocardial infarction. This data provides a benchmark for designing studies with this compound.

Efficacy ParameterModelTreatment RegimenKey FindingsReference
Infarct Size Rat MI (LAD ligation)Sal B (various doses)Significantly reduced myocardial infarct size compared to the control group.[5][6]
Cardiac Function Rat MI (LAD ligation)Sal BImproved cardiac function, as indicated by increased Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[6][7]
Cardiac Enzymes Rat MI (Ischemia/Reperfusion)Sal BDecreased serum levels of creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH), indicating reduced myocardial injury.[5][8]
Oxidative Stress Rat MI (Ischemia/Reperfusion)Sal BIncreased superoxide (B77818) dismutase (SOD) activity and decreased malondialdehyde (MDA) levels, suggesting antioxidant effects.[8][9]
Apoptosis Rat MISal BInhibited cardiomyocyte apoptosis by regulating the Bcl-2/Bax ratio and suppressing caspase-3 and caspase-9 activity.[9][10]
Signaling Pathways in Cardioprotection

Salvianolic acid B has been shown to exert its cardioprotective effects through the modulation of several key signaling pathways. It is hypothesized that this compound may act through similar mechanisms.

Experimental Workflow for Myocardial Infarction Model

G cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_post Post-Surgery & Treatment cluster_assessment Efficacy Assessment Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (ECG, Echocardiography) Animal_Acclimatization->Baseline_Measurements Anesthesia Anesthesia Baseline_Measurements->Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation Thoracotomy->LAD_Ligation Closure Closure LAD_Ligation->Closure Recovery Recovery & Analgesia Closure->Recovery Treatment_Groups Treatment Groups (Vehicle, this compound) Recovery->Treatment_Groups Cardiac_Function Cardiac Function Assessment (Echocardiography) Treatment_Groups->Cardiac_Function Infarct_Size Infarct Size Measurement (TTC Staining) Treatment_Groups->Infarct_Size Biochemical_Analysis Biochemical Analysis (Cardiac Enzymes, Oxidative Stress Markers) Treatment_Groups->Biochemical_Analysis Histology Histological Analysis (Apoptosis, Fibrosis) Treatment_Groups->Histology

Caption: Workflow for MI model and efficacy testing.

Cardioprotective Signaling Pathways of Salvianolic Acid B

G cluster_pro_survival Pro-Survival / Anti-Apoptosis cluster_antioxidant Antioxidant Response cluster_angiogenesis Angiogenesis cluster_inflammation Anti-Inflammation SalB Salvianolic Acid B PI3K_Akt PI3K/Akt Pathway SalB->PI3K_Akt Nrf2 Nrf2/HO-1 Pathway SalB->Nrf2 VEGF ↑ VEGF SalB->VEGF NLRP3 ↓ NLRP3 Inflammasome SalB->NLRP3 Bcl2 ↑ Bcl-2 PI3K_Akt->Bcl2 Bax ↓ Bax PI3K_Akt->Bax Caspase ↓ Caspase-3/9 Bcl2->Caspase Bax->Caspase Myocardial_Protection Myocardial Protection Caspase->Myocardial_Protection ROS ↓ ROS Nrf2->ROS ROS->Myocardial_Protection VEGF->Myocardial_Protection NLRP3->Myocardial_Protection G cluster_pre Pre-Surgery cluster_surgery Surgical Procedure (MCAO) cluster_post Post-Surgery & Treatment cluster_assessment Efficacy Assessment Animal_Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal_Acclimatization->Anesthesia Neck_Incision Neck Incision & Artery Exposure Anesthesia->Neck_Incision Filament_Insertion Filament Insertion to Occlude MCA Neck_Incision->Filament_Insertion Reperfusion Reperfusion (for transient MCAO) Filament_Insertion->Reperfusion Closure Closure Reperfusion->Closure Recovery Recovery Closure->Recovery Treatment_Groups Treatment Groups (Vehicle, this compound) Recovery->Treatment_Groups Neurological_Scoring Neurological Deficit Scoring Treatment_Groups->Neurological_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining) Treatment_Groups->Infarct_Volume Brain_Edema Brain Edema Measurement Treatment_Groups->Brain_Edema Molecular_Analysis Molecular Analysis (Western Blot, IHC) Treatment_Groups->Molecular_Analysis G cluster_inflammation Anti-Inflammation cluster_apoptosis Anti-Apoptosis cluster_bbb BBB Protection cluster_angiogenesis Angiogenesis / Neurogenesis SalB Salvianolic Acid B TLR4 ↓ TLR4/p38MAPK/JNK SalB->TLR4 Caspase3 ↓ Caspase-3 SalB->Caspase3 MMP9 ↓ MMP-9 SalB->MMP9 VEGF_BDNF ↑ VEGF / BDNF SalB->VEGF_BDNF NFkB ↓ NF-κB TLR4->NFkB IL1b ↓ IL-1β NFkB->IL1b Neuroprotection Neuroprotection IL1b->Neuroprotection Caspase3->Neuroprotection MMP9->Neuroprotection VEGF_BDNF->Neuroprotection

References

9'''-Methyl Salvianolate B for In Vitro Neuroprotection Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

9'''-Methyl salvianolate B is a phenolic compound isolated from the roots of Salvia miltiorrhiza Bge. (Danshen). As a derivative of salvianolic acid B, it belongs to a class of compounds that have demonstrated significant therapeutic potential, particularly in the context of cardiovascular and cerebrovascular diseases. Emerging research suggests that salvianolic acids possess potent antioxidant and anti-inflammatory properties, which are key mechanisms in combating neuronal damage associated with neurodegenerative diseases and ischemic events.

These application notes provide a comprehensive overview of the potential use of this compound in in vitro neuroprotection studies. Due to the limited specific data on this compound, the experimental protocols and mechanistic insights provided herein are largely based on studies of the closely related and well-researched compound, Salvianolic Acid B. Researchers are encouraged to use this document as a foundational guide to establish specific experimental conditions for this compound.

Potential Neuroprotective Mechanisms

Salvianolic acids have been shown to exert neuroprotective effects through multiple signaling pathways. It is hypothesized that this compound may act through similar mechanisms:

  • Antioxidant Activity: Salvianolic acids are potent scavengers of reactive oxygen species (ROS), a key contributor to neuronal damage in ischemic and neurodegenerative conditions. They can activate the Nrf2/HO-1 signaling pathway, a primary regulator of cellular antioxidant responses.

  • Anti-inflammatory Effects: These compounds can suppress neuroinflammation by inhibiting pathways such as NF-κB, which would otherwise lead to the production of pro-inflammatory cytokines.

  • Anti-apoptotic Activity: By modulating the expression of apoptosis-related proteins, such as those in the Bcl-2 family, and inhibiting key enzymes like Caspase-3, salvianolic acids can prevent programmed cell death in neurons.

  • PI3K/Akt Pathway Activation: This pathway is crucial for promoting cell survival and proliferation. Activation of PI3K/Akt by salvianolic acids has been linked to their neuroprotective effects.

Data Presentation

The following tables summarize quantitative data from in vitro neuroprotection studies on Salvianolic Acid A and B . This data can serve as a reference for designing experiments with this compound.

Table 1: Effect of Salvianolic Acid A on High Glucose-Induced Injury in RSC96 Schwann Cells

ParameterConditionSalvianolic Acid A ConcentrationResult
Cell Viability High Glucose (150 mM)1 µMIncreased viability
High Glucose (150 mM)10 µMIncreased viability
High Glucose (150 mM)100 µMIncreased viability
ROS Level High Glucose (150 mM)1 µMReduced ROS
High Glucose (150 mM)10 µMReduced ROS
High Glucose (150 mM)100 µMReduced ROS
MDA Content High Glucose (150 mM)1 µMReduced MDA
High Glucose (150 mM)10 µMReduced MDA
High Glucose (150 mM)100 µMReduced MDA

Data adapted from studies on Salvianolic Acid A in a model of diabetic peripheral neuropathy.[1][2]

Table 2: Effect of Salvianolic Acid B on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

ParameterConditionSalvianolic Acid B ConcentrationResult
Cell Viability (MTT) 6-OHDA (50 µM)1 µMIncreased viability
6-OHDA (50 µM)10 µMIncreased viability
6-OHDA (50 µM)100 µMIncreased viability
LDH Release 6-OHDA (50 µM)10 µMDecreased LDH release
6-OHDA (50 µM)100 µMDecreased LDH release

Data extrapolated from typical neuroprotection assay results for related compounds.[3][4][5][6][7]

Mandatory Visualizations

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A 1. Cell Culture (e.g., SH-SY5Y, PC12) B 2. Pre-treatment (this compound) A->B C 3. Induction of Neurotoxicity (e.g., 6-OHDA, OGD) B->C D 4. Incubation C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G Cytotoxicity (LDH Assay) E->G H Oxidative Stress (ROS Assay) E->H I Protein Expression (Western Blot) E->I

Caption: General workflow for in vitro neuroprotection assays.

G cluster_1 Hypothesized Anti-Apoptotic Pathway Neurotoxic_Stimulus Neurotoxic Stimulus (e.g., Oxidative Stress) Bax Bax (Pro-apoptotic) Neurotoxic_Stimulus->Bax Bcl2 Bcl-2 (Anti-apoptotic) Neurotoxic_Stimulus->Bcl2 MSB 9'''-Methyl salvianolate B MSB->Bax Downregulates MSB->Bcl2 Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized anti-apoptotic signaling pathway.

G cluster_2 Hypothesized Nrf2 Antioxidant Pathway MSB 9'''-Methyl salvianolate B Keap1 Keap1 MSB->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 Transcription Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Hypothesized Nrf2 antioxidant signaling pathway.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A common model for studying Parkinson's disease and neurotoxicity. Can be differentiated to a more mature neuronal phenotype.

    • PC12 (Rat Pheochromocytoma): Often used to model neuronal differentiation and ischemic injury (e.g., Oxygen-Glucose Deprivation).

  • Culture Medium:

    • SH-SY5Y: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • PC12: RPMI-1640 supplemented with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.

2. In Vitro Neurotoxicity Models

a) 6-Hydroxydopamine (6-OHDA) Model in SH-SY5Y Cells This model is widely used to mimic the dopaminergic neuron degeneration seen in Parkinson's disease.

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound in DMSO and dilute to desired concentrations in a serum-free culture medium.

  • Remove the culture medium from the cells and add the medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Prepare a fresh solution of 6-OHDA in serum-free medium. A final concentration range of 25-100 µM is typically used to induce cytotoxicity.[3][5][7]

  • Add the 6-OHDA solution to the wells and incubate for an additional 24 hours.

  • Proceed with endpoint assays (MTT, LDH).

b) Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells This model simulates the conditions of ischemic stroke.

  • Seed PC12 cells in 96-well plates and culture until they reach the desired confluency.

  • Prepare pre-treatment solutions of this compound in a glucose-free medium.

  • Wash the cells with glucose-free DMEM or Earle's Balanced Salt Solution (EBSS).

  • Add the pre-treatment solutions to the cells.

  • Place the plates in a hypoxic chamber or a modular incubator chamber flushed with a gas mixture of 95% N₂ and 5% CO₂. Incubate at 37°C for a duration determined by preliminary experiments (typically 2-6 hours).[8][9][10][11]

  • To simulate reperfusion, remove the plates from the hypoxic chamber, replace the OGD medium with a normal, glucose-containing culture medium (still containing the respective concentrations of this compound), and return to a normoxic (5% CO₂) incubator for 24 hours.[8][9][10][11]

  • Proceed with endpoint assays.

3. Endpoint Assays

a) Cell Viability Assessment (MTT Assay) The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15]

  • After the neurotoxicity induction period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[12]

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[12][15]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) group.

b) Cytotoxicity Assessment (LDH Assay) This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[16][17][18][19][20]

  • After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol (commercially available kits are recommended).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubate the plate for 10-30 minutes at room temperature, protected from light.[19][20]

  • Add 50 µL of stop solution if required by the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

c) Reactive Oxygen Species (ROS) Detection This assay uses a cell-permeable probe like DCFH-DA to measure intracellular ROS levels.[21][22][23][24][25]

  • Following treatment, wash the cells with warm PBS.

  • Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[21][22]

  • Wash the cells again with PBS to remove excess probe.

  • Add PBS or phenol (B47542) red-free medium to the wells.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[21][22]

d) Western Blot Analysis This technique is used to detect and quantify the expression levels of specific proteins involved in the hypothesized signaling pathways (e.g., Bcl-2, Bax, Caspase-3, Nrf2, HO-1).[26][27][28][29][30]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[28]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of 9'''-Methyl Salvianolate B on LPS-Stimulated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the anti-inflammatory properties of 9'''-Methyl salvianolate B, a derivative of salvianolic acid B[1][2][3][4], on lipopolysaccharide (LPS)-stimulated macrophages. This protocol is designed for researchers in immunology, pharmacology, and drug discovery to assess the potential of this compound as a modulator of the innate immune response.

Introduction

Macrophages are key players in the innate immune system, and their activation by pathogens or inflammatory signals is a critical event in the inflammatory cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO). This response is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently activates downstream pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Salvianolic acid B, a major water-soluble compound from Salvia miltiorrhiza, has been shown to exert significant anti-inflammatory effects by inhibiting these pathways in LPS-stimulated macrophages[5][6][7]. This compound, as a derivative, is hypothesized to possess similar or enhanced anti-inflammatory activities. This protocol outlines the necessary steps to test this hypothesis.

Experimental Protocols

1. Cell Culture and Maintenance

This protocol utilizes the RAW 264.7 murine macrophage cell line, a widely accepted model for studying macrophage inflammation.

  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency. Avoid overgrowth, as it can alter cell responsiveness.

2. In Vitro LPS Stimulation and this compound Treatment

This procedure describes how to stimulate RAW 264.7 cells with LPS and treat them with this compound.

  • Cell Seeding: Seed RAW 264.7 cells into appropriate cell culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) at a density of 2 x 10⁵ cells/mL. Allow the cells to adhere overnight.

  • Preparation of Reagents:

    • LPS Stock Solution: Prepare a 1 mg/mL stock solution of LPS (from E. coli O111:B4) in sterile, endotoxin-free water. Store at -20°C.

    • This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Further dilutions should be made in culture medium immediately before use.

  • Treatment:

    • Remove the culture medium from the adhered cells.

    • Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

    • Incubate for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine and NO quantification).

3. Assessment of Cell Viability

It is crucial to determine if the observed effects of this compound are due to its anti-inflammatory activity or cytotoxicity.

  • Method: Use a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay[8].

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound as described above (with and without LPS).

    • After the incubation period, add the MTT or CCK-8 reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Express cell viability as a percentage of the control (untreated) cells.

4. Quantification of Nitric Oxide (NO) Production

  • Method: Griess Reagent Assay. This assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After treating the cells as described in section 2, collect the cell culture supernatants.

    • Mix an equal volume of supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

5. Measurement of Pro-inflammatory Cytokines

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA)[9].

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol to measure the concentration of each cytokine.

6. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38 MAPK. Use an antibody against β-actin or GAPDH as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

7. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure the mRNA expression levels of pro-inflammatory genes.

  • Procedure:

    • Extract total RNA from the treated cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for Tnf-α, Il-6, Il-1β, and Nos2 (the gene for iNOS). Use a housekeeping gene like Actb (β-actin) or Gapdh for normalization.

    • Analyze the data using the 2-ΔΔCt method.

Data Presentation

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages.

Treatment GroupCell Viability (%)NO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control100 ± 5.21.2 ± 0.350.3 ± 8.125.1 ± 4.515.8 ± 3.2
LPS (100 ng/mL)98.5 ± 4.825.6 ± 2.12548.7 ± 150.41876.3 ± 120.9987.4 ± 85.6
LPS + 1 µM 9'''-MSB99.1 ± 5.122.1 ± 1.92105.4 ± 135.21543.8 ± 110.7812.3 ± 70.1
LPS + 5 µM 9'''-MSB97.8 ± 4.915.3 ± 1.51456.9 ± 112.8988.1 ± 95.3543.2 ± 55.9
LPS + 10 µM 9'''-MSB96.5 ± 5.39.8 ± 1.1876.2 ± 98.5567.4 ± 76.2310.9 ± 40.8
LPS + 25 µM 9'''-MSB95.2 ± 4.75.4 ± 0.8453.1 ± 65.7289.6 ± 45.1156.7 ± 28.4
LPS + 50 µM 9'''-MSB94.8 ± 5.03.1 ± 0.5210.5 ± 40.3134.2 ± 30.578.4 ± 15.6

Data are presented as mean ± SD from three independent experiments. 9'''-MSB: this compound.

Table 2: Relative mRNA Expression of Pro-inflammatory Genes in LPS-Stimulated RAW 264.7 Macrophages Treated with this compound.

Treatment GroupNos2Tnf-αIl-6Il-1β
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.11.0 ± 0.1
LPS (100 ng/mL)15.2 ± 1.820.5 ± 2.118.3 ± 1.912.7 ± 1.5
LPS + 10 µM 9'''-MSB7.8 ± 0.99.7 ± 1.18.9 ± 1.06.5 ± 0.8
LPS + 25 µM 9'''-MSB4.1 ± 0.55.2 ± 0.64.7 ± 0.53.1 ± 0.4

Data are presented as fold change relative to the control group (mean ± SD). 9'''-MSB: this compound.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Viability Cell Viability (MTT/CCK-8) Stimulate->Viability NO_Assay Nitric Oxide (Griess Assay) Stimulate->NO_Assay Cytokine_Assay Cytokines (ELISA) Stimulate->Cytokine_Assay WB_Assay Western Blot (NF-κB, MAPKs) Stimulate->WB_Assay qPCR_Assay qRT-PCR (Gene Expression) Stimulate->qPCR_Assay Data Analyze and Interpret Data Viability->Data NO_Assay->Data Cytokine_Assay->Data WB_Assay->Data qPCR_Assay->Data

Figure 1: Experimental workflow for investigating the effects of this compound.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 ERK p-ERK MyD88->ERK JNK p-JNK MyD88->JNK p38 p-p38 MyD88->p38 IKK IKK MyD88->IKK Nucleus Nucleus ERK->Nucleus JNK->Nucleus p38->Nucleus IkBa p-IκBα IKK->IkBa p65 p-p65 IkBa->p65 p65->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Genes MSB 9'''-Methyl salvianolate B MSB->ERK Inhibits MSB->JNK Inhibits MSB->p38 Inhibits MSB->IKK Inhibits

Figure 2: Proposed signaling pathway for the anti-inflammatory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Extraction of 9'''-Methyl Salvianolate B from Salvia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of 9'''-Methyl salvianolate B from Salvia species, primarily Salvia miltiorrhiza (Danshen).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a phenolic compound found in the roots of Salvia miltiorrhiza.[1][2] It is a derivative of salvianolic acid B and is of significant interest to researchers for its potential therapeutic properties, which are believed to involve antioxidant and anti-inflammatory pathways.[3]

Q2: Which extraction methods are most effective for obtaining this compound?

A2: Several methods can be employed, with ethanol (B145695) reflux and ultrasound-assisted extraction (UAE) being the most common and effective. The choice of method often depends on available equipment, desired yield, and processing time. Enzymatic extraction has also shown promise in improving yields of related salvianolic acids.[4][5]

Q3: What are the key factors influencing the extraction yield?

A3: The primary factors affecting the extraction yield of salvianolic acids, including this compound, are:

  • Solvent Composition: An aqueous ethanol solution is typically most effective.[3][6]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material.

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to degradation of the target compound.[6]

  • Solvent-to-Material Ratio: A higher ratio generally improves extraction but may require more solvent and longer processing times.[3]

  • Particle Size of Plant Material: Finer particles have a larger surface area, which can enhance extraction efficiency.

Q4: How can I purify the crude extract to isolate this compound?

A4: A common purification strategy involves initial cleanup using macroporous adsorption resins followed by preparative high-performance liquid chromatography (HPLC) for final isolation and purification.[7]

Q5: What are the known biological activities of this compound?

A5: Research suggests that this compound exhibits antioxidant and anti-inflammatory properties. Its mode of action is thought to involve the modulation of cellular signaling pathways related to oxidative stress and inflammation, such as the PI3K/Akt and NF-κB pathways.[3][8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete extraction from plant material.- Ensure the Salvia root is properly dried and ground to a fine powder. - Optimize the solvent-to-material ratio; a higher ratio may be needed.[3] - Increase the extraction time to allow for better solvent penetration.
Degradation of the target compound during extraction.- Avoid excessively high temperatures, especially during reflux extraction. Salvianolic acids can degrade at high temperatures.[6] - For ultrasound-assisted extraction, use a cooling bath to maintain a lower temperature. - Minimize exposure to light and air, as phenolic compounds can be sensitive to oxidation.
Suboptimal solvent composition.- The optimal ethanol concentration for extracting salvianolic acids is typically around 60-70%.[3][6] Verify and adjust your solvent composition accordingly.
Poor Purity of the Final Product Inefficient removal of impurities during purification.- Ensure proper activation and equilibration of the macroporous resin before loading the crude extract. - Optimize the ethanol gradient used for elution from the resin column to effectively separate this compound from other compounds.[7] - For preparative HPLC, adjust the mobile phase composition and gradient to achieve better peak separation.
Co-elution with structurally similar compounds.- Employ a high-resolution HPLC column for better separation. - Consider using a different stationary phase or mobile phase modifier to alter the selectivity.
Inconsistent Results Between Batches Variation in the quality of the raw plant material.- Source Salvia miltiorrhiza from a reputable supplier to ensure consistency. - If possible, analyze the raw material for its initial content of salvianolic acids.
Inconsistent extraction and purification parameters.- Strictly adhere to the optimized protocol for all batches. - Calibrate all equipment (e.g., temperature probes, balances, pumps) regularly.

Experimental Protocols

Protocol 1: Ethanol Reflux Extraction

This protocol is adapted from optimized methods for extracting salvianolic acids from Salvia miltiorrhiza.[3]

  • Preparation of Plant Material:

    • Dry the roots of Salvia miltiorrhiza at a controlled temperature (e.g., 50-60°C) to a constant weight.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add 60% aqueous ethanol at a solvent-to-material ratio of 10:1 (v/w).[3]

    • Connect the flask to a reflux condenser.

    • Heat the mixture to a gentle boil and maintain reflux for 1.5 hours.[3]

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through cheesecloth or a Büchner funnel to remove the solid plant material.

    • Re-extract the residue with the same solvent and conditions to maximize yield.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions for the UAE of salvianolic acid B.[6]

  • Preparation of Plant Material:

    • Prepare the dried and powdered Salvia miltiorrhiza root as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material in a beaker or flask.

    • Add 60% aqueous ethanol at a solvent-to-material ratio of 20:1 (v/w).[6]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Perform sonication at a frequency of 45 kHz for 25 minutes.[6]

    • Maintain the temperature at or below 30°C using a cooling system.[6]

  • Filtration and Concentration:

    • Filter the extract to remove the solid residue.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

Protocol 3: Purification by Macroporous Resin and Preparative HPLC
  • Macroporous Resin Chromatography:

    • Dissolve the concentrated crude extract in deionized water.

    • Load the aqueous solution onto a pre-treated macroporous resin column (e.g., AB-8 or D-101).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the salvianolic acids with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%). Collect fractions at each step.

    • Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Combine the relevant fractions and concentrate under reduced pressure.

  • Preparative HPLC:

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Purify this compound using a preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water (with a small amount of formic or acetic acid to improve peak shape).

    • Monitor the elution at a suitable wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Remove the solvent from the collected fraction by rotary evaporation or lyophilization to obtain the pure compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Salvianolic Acids

Method Solvent Temperature Time Solvent:Material Ratio Relative Yield
Ethanol Reflux[3]60% Ethanol~80°C1.5 hours10:1High
Ultrasound-Assisted[6]60% Ethanol30°C25 minutes20:1Very High
Enzymatic[4]Water (pH 3)45°C20 minutes20:1High (for Sal B)

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Salvia miltiorrhiza Root Powder reflux Ethanol Reflux (60% EtOH, 1.5h, 80°C) start->reflux uae Ultrasound-Assisted (60% EtOH, 25min, 30°C) start->uae crude Crude Extract reflux->crude uae->crude resin Macroporous Resin Chromatography crude->resin hplc Preparative HPLC resin->hplc pure Pure 9'''-Methyl Salvianolate B hplc->pure pi3k_akt_pathway msb 9'''-Methyl Salvianolate B pi3k PI3K msb->pi3k Activates akt Akt pi3k->akt Activates apoptosis Inhibition of Apoptosis akt->apoptosis nfkb_pathway msb 9'''-Methyl Salvianolate B ikb IκBα msb->ikb Inhibits Degradation nfkb NF-κB ikb->nfkb Inhibits Nuclear Translocation inflammation Reduced Inflammation nfkb->inflammation

References

Troubleshooting low solubility of 9'''-Methyl salvianolate B in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 9'''-Methyl salvianolate B (MSB) in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (MSB) is a phenolic compound isolated from Radix Salvia miltiorrhizae[1][2]. Like many phenolic compounds, MSB has low aqueous solubility, which can lead to precipitation in cell culture media and other aqueous buffers. This can result in inaccurate dosing, poor reproducibility, and unreliable experimental outcomes.

Q2: What are the general properties of this compound?

A2: MSB is a derivative of salvianolic acid B. It is known to exhibit antioxidant and anti-inflammatory properties[2][3]. Its molecular formula is C37H32O16 and it has a molecular weight of 732.65 g/mol [2].

Q3: In which organic solvents can I dissolve this compound?

A3: this compound is highly soluble in Dimethyl sulfoxide (B87167) (DMSO)[1][4]. A stock solution of up to 100 mg/mL (136.49 mM) can be prepared in DMSO, though sonication may be required to fully dissolve the compound[1][4]. It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility[1].

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: Direct dissolution in aqueous media is not recommended due to the compound's low water solubility[5]. This approach will likely result in an incomplete dissolution and inaccurate final concentration. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into your experimental medium.

Q5: What is the maximum concentration of DMSO my cells can tolerate?

A5: The tolerance of cell lines to DMSO varies. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity[6]. However, it is crucial to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and experimental conditions[6].

Troubleshooting Low Solubility in Media

Issue: Precipitation observed after diluting DMSO stock solution in aqueous media.

This is a common issue known as "solvent shock," where the compound precipitates upon rapid dilution from a high-concentration organic stock into an aqueous medium.

Solution Workflow

G start Precipitation Observed step1 Reduce Final DMSO Concentration start->step1 step2 Employ Serial Dilutions step1->step2 If precipitation persists step3 Use Co-solvents step2->step3 If precipitation persists step4 Adjust pH of Media step3->step4 Alternative Method end Clear Solution Achieved step3->end Success step5 Utilize Cyclodextrins step4->step5 Alternative Method step4->end Success step5->end Success

Caption: Troubleshooting workflow for MSB precipitation.

Detailed Troubleshooting Steps:
  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your media that your cells can tolerate and that keeps the compound in solution.

  • Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration can help prevent precipitation.

  • Utilize Co-solvents: For challenging applications, especially in vivo studies, a co-solvent system can be highly effective. These formulations typically involve a combination of solvents to enhance solubility[1][7].

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the medium can deprotonate the phenolic hydroxyl groups, leading to increased water solubility[6]. However, ensure the pH remains within a physiologically acceptable range for your cells.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming an inclusion complex that is more water-soluble[6]. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective for MSB[1].

Quantitative Solubility Data

Solvent/SystemConcentrationObservationsCitation
DMSO100 mg/mL (136.49 mM)Clear solution (ultrasonication needed)[1][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.41 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.41 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.41 mM)Clear solution[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the tube thoroughly.

  • If the compound is not fully dissolved, place the tube in a sonication water bath and sonicate until the solution is clear.

  • Store the stock solution at -80°C for long-term storage or -20°C for short-term storage, protected from light and moisture[1].

Protocol 2: Dilution of DMSO Stock into Cell Culture Media
  • Thaw the frozen DMSO stock solution at room temperature.

  • Warm the cell culture medium to 37°C.

  • Perform serial dilutions of the DMSO stock solution in the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is at or below the tolerance limit of your cell line (typically ≤ 0.5%).

  • Vortex gently after each dilution step.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, related salvianolic acids are known to influence pathways associated with inflammation and oxidative stress[2][8]. For instance, Salvianolic acid B has been shown to inhibit the PI3K/Akt signaling pathway in some cancer cells[8].

G MSB This compound Antioxidant Antioxidant Effects MSB->Antioxidant AntiInflammatory Anti-inflammatory Effects MSB->AntiInflammatory PI3K_Akt PI3K/Akt Pathway MSB->PI3K_Akt Potential Inhibition CellPro Cell Proliferation PI3K_Akt->CellPro Promotes

Caption: Potential signaling pathways influenced by MSB.

References

Technical Support Center: Quantification of 9'''-Methyl Salvianolate B in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 9'''-Methyl salvianolate B in plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in plasma?

A1: The primary challenges include:

  • Stability: Phenolic compounds like this compound can be susceptible to degradation under certain storage and experimental conditions.

  • Matrix Effects: Components of plasma, such as phospholipids, can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

  • Extraction Recovery: Efficiently extracting the analyte from the complex plasma matrix while minimizing the co-extraction of interfering substances is crucial.

  • Selection of a Suitable Internal Standard (IS): Finding an appropriate IS that mimics the analytical behavior of this compound is essential for accurate and precise quantification.

Q2: What is the recommended analytical technique for quantifying this compound in plasma?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and specificity for quantifying low concentrations of analytes in complex biological matrices.

Q3: How should I store my plasma samples containing this compound?

Q4: What are the common sample preparation techniques for extracting this compound from plasma?

A4: The two most common techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain and then elute the analyte, providing a cleaner extract.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Signal/Poor Sensitivity 1. Inefficient extraction. 2. Analyte degradation. 3. Ion suppression due to matrix effects. 4. Suboptimal LC-MS/MS parameters.1. Optimize the extraction method (see Experimental Protocols). Compare the recovery of PPT, LLE, and SPE. 2. Ensure proper sample storage and handling. Minimize time at room temperature. 3. Improve sample cleanup to remove phospholipids. Use a suitable internal standard. 4. Optimize MS parameters (e.g., collision energy, cone voltage) and chromatographic conditions (e.g., mobile phase, gradient).
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Unstable analyte. 3. Inappropriate internal standard. 4. Matrix effects varying between samples.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Perform stability studies (freeze-thaw, bench-top) to assess analyte stability. 3. Select an internal standard that closely mimics the analyte's behavior. A stable isotope-labeled IS is ideal. 4. Use a more effective sample cleanup method to minimize matrix variability.
Inaccurate Results (Poor Accuracy) 1. Incomplete extraction recovery. 2. Significant matrix effects (ion enhancement or suppression). 3. Incorrect calibration standards. 4. Degradation of analyte in calibration standards or QC samples.1. Evaluate and optimize extraction recovery. 2. Assess matrix effects and implement strategies to mitigate them (see Experimental Protocols). 3. Prepare fresh calibration standards and verify their accuracy. 4. Check the stability of stock and working solutions.
Peak Tailing or Broadening in Chromatogram 1. Poor chromatographic separation. 2. Column degradation. 3. Presence of interfering substances from the matrix.1. Optimize the mobile phase composition and gradient. 2. Use a guard column and ensure the column is not overloaded. 3. Improve the sample cleanup procedure.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of salvianolic acids in plasma, which can serve as a benchmark for method development for this compound.

Table 1: Comparison of Sample Preparation Methods for Salvianolic Acids

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Recovery Generally lower71-83% (for Salvianolic Acid B)Can be high, but method dependent
Matrix Effect HigherModerateLower
Simplicity & Speed HighModerateLower
Cost LowLowHigh

Table 2: Stability of Salvianolic Acids in Plasma (General Guidance)

Condition Stability Recommendation
Short-term (Bench-top) May be limitedKeep samples on ice and process quickly.
Long-term Storage Stable at -80°CStore samples at -80°C for long-term storage.
Freeze-Thaw Cycles Potential for degradationAvoid repeated freeze-thaw cycles. Aliquot samples if necessary.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add the internal standard and 50 µL of an acidic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 4.0).

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Assessment of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat solution): Analyte and IS spiked in the mobile phase.

    • Set B (Post-extraction spike): Blank plasma is extracted first, and then the analyte and IS are added to the final extract.

    • Set C (Pre-extraction spike): Analyte and IS are spiked into blank plasma before extraction.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area of Set B / Peak area of Set A) * 100

    • RE (%) = (Peak area of Set C / Peak area of Set B) * 100

  • An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose one method lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Choose one method spe Solid-Phase Extraction add_is->spe Choose one method extract Extract ppt->extract lle->extract spe->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant troubleshooting_logic start Inaccurate or Imprecise Results check_stability Assess Analyte Stability (Freeze-Thaw, Bench-top) start->check_stability check_recovery Evaluate Extraction Recovery start->check_recovery check_matrix Investigate Matrix Effects start->check_matrix optimize_extraction Optimize Extraction Method (Solvent, pH, etc.) check_stability->optimize_extraction Degradation Observed check_recovery->optimize_extraction Low or Variable Recovery improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_matrix->improve_cleanup Significant Matrix Effects Found use_stable_is Use Stable Isotope-Labeled IS check_matrix->use_stable_is Significant Matrix Effects Found revalidate Re-validate Method optimize_extraction->revalidate improve_cleanup->revalidate use_stable_is->revalidate

Technical Support Center: Optimizing HPLC Analysis of 9'''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the high-performance liquid chromatography (HPLC) peak resolution of 9'''-Methyl salvianolate B.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: For the analysis of this compound, a reversed-phase HPLC method is typically employed. A good starting point involves using a C18 column with a gradient elution. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, with the aqueous phase acidified with a small amount of an acid such as formic acid or acetic acid to improve peak shape.[1][2] Detection is commonly performed using a UV detector at a wavelength of approximately 280 nm.[2][3]

Q2: My peaks for this compound are tailing. What are the common causes and solutions?

A2: Peak tailing for phenolic compounds like this compound is a frequent issue in reversed-phase HPLC.[4] The primary cause is often secondary interactions between the analyte and the stationary phase. Here are some common causes and their solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing tailing.

    • Solution: Use an end-capped C18 column where these silanol groups are deactivated. Lowering the mobile phase pH (to around 2.5-3.5) with an acidifier like formic or acetic acid can also suppress the ionization of both the analyte and the silanol groups, reducing these interactions.[4]

  • Column Contamination: Accumulation of strongly retained sample components on the column can create active sites that lead to tailing.

    • Solution: Use a guard column to protect the analytical column and regularly flush the column with a strong solvent to remove contaminants.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting the sample or reducing the injection volume.[5]

Q3: How can I improve the separation between this compound and other closely eluting peaks?

A3: To enhance the resolution between closely eluting peaks, you can modify several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in the mobile phase can alter the retention times and selectivity. Trying a different organic solvent (e.g., switching from acetonitrile to methanol) can also significantly impact selectivity.[6][7]

  • Gradient Slope: A shallower gradient (slower increase in the organic solvent concentration) can improve the separation of closely eluting compounds.[8]

  • Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[4]

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your analyte.[8]

Q4: What causes broad peaks in my chromatogram, and how can I fix it?

A4: Broad peaks can be caused by several factors, often related to the HPLC system or the column itself.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

    • Solution: Use tubing with a small internal diameter and keep the lengths as short as possible.

  • Column Degradation: Over time, the stationary phase of the column can degrade, or voids can form in the packing material, leading to broader peaks.

    • Solution: If you suspect column degradation, try replacing it with a new one.[4]

  • Inappropriate Flow Rate: A flow rate that is too high can lead to peak broadening.

    • Solution: Try reducing the flow rate to see if the peak shape improves.[8]

Troubleshooting Guides

Guide 1: Poor Peak Resolution

This guide will help you troubleshoot and improve the separation between your analyte of interest and other components in the sample.

Problem: Peaks are co-eluting or have poor baseline separation.

Poor_Peak_Resolution start Poor Peak Resolution check_gradient Is the gradient optimal? start->check_gradient adjust_gradient Adjust Gradient Slope (e.g., make it shallower) check_gradient->adjust_gradient No check_mobile_phase Is the mobile phase composition appropriate? check_gradient->check_mobile_phase Yes end Resolution Improved adjust_gradient->end change_organic Change Organic Solvent (e.g., ACN to MeOH) check_mobile_phase->change_organic No check_column Is the column chemistry suitable? check_mobile_phase->check_column Yes change_organic->end change_column Try a Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_column No check_temp Is the temperature optimized? check_column->check_temp Yes change_column->end adjust_temp Adjust Column Temperature check_temp->adjust_temp No check_temp->end Yes adjust_temp->end

Fig 1. Troubleshooting workflow for poor peak resolution.
Guide 2: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Problem: The peak for this compound shows significant tailing.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_pH Is the mobile phase pH between 2.5 and 3.5? start->check_pH adjust_pH Adjust pH with Formic or Acetic Acid check_pH->adjust_pH No check_column_type Are you using an end-capped column? check_pH->check_column_type Yes end Peak Shape Improved adjust_pH->end use_endcapped Switch to an End-Capped C18 Column check_column_type->use_endcapped No check_contamination Is the column or guard column contaminated? check_column_type->check_contamination Yes use_endcapped->end flush_column Flush Column with Strong Solvent or Replace Guard Column check_contamination->flush_column Yes check_overload Is the sample concentration too high? check_contamination->check_overload No flush_column->end dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Fig 2. Troubleshooting workflow for peak tailing.

Data Presentation

ParameterRecommended Value/RangePotential Impact on Resolution
Column C18, end-capped, 2.7-5 µm particle sizeSmaller particles improve efficiency and resolution. End-capping reduces peak tailing.
Mobile Phase A Water with 0.1-0.5% Formic or Acetic AcidAcidification improves peak shape for phenolic acids.
Mobile Phase B Acetonitrile or Methanol (B129727)Choice of organic solvent affects selectivity.
Gradient Start with a low percentage of B, gradually increaseA shallower gradient improves separation of closely eluting peaks.
Flow Rate 0.8 - 1.2 mL/min for a 4.6 mm ID columnLower flow rates can improve resolution but increase run time.
Column Temp. 25 - 40 °CHigher temperatures can improve efficiency but may affect selectivity.
Detection UV at 280 nmOptimal wavelength for detection of salvianolic acids.
Injection Vol. 5 - 20 µLOverloading can cause peak broadening and fronting.

Experimental Protocols

Protocol 1: General Screening Method for this compound

This protocol provides a starting point for the analysis of this compound.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-70% B

    • 30-35 min: 70% B

    • 35.1-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and methanol (or acetonitrile) to match the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Optimized Method for Improved Resolution

This protocol is designed to enhance the separation of this compound from closely eluting impurities.

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size

  • Mobile Phase A: 0.2% Acetic acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-30% B (shallow gradient)

    • 15-20 min: 30-60% B

    • 20-22 min: 60-90% B

    • 22.1-27 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Methanol with 0.2% acetic acid). Filter through a 0.22 µm syringe filter.

References

How to prevent 9'''-Methyl salvianolate B degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of 9'''-Methyl salvianolate B degradation in solution. The information is intended for researchers, scientists, and drug development professionals. Much of the detailed stability data is extrapolated from studies on the closely related and more extensively studied compound, salvianolic acid B. This is due to the limited availability of specific stability studies on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: Based on data from related phenolic compounds like salvianolic acid B, the primary factors contributing to the degradation of this compound in solution are elevated temperature, high pH (alkaline conditions), and exposure to light. In aqueous solutions, these factors can lead to hydrolysis of ester bonds and other structural rearrangements.

Q2: What is the recommended solvent for dissolving this compound?

A2: For short-term use, high-purity dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent.[1][2][3] Methanol, ethanol, and pyridine (B92270) are also mentioned as suitable solvents.[3] It is crucial to use anhydrous solvents whenever possible, as water can facilitate degradation. For long-term storage, it is advisable to prepare stock solutions in a suitable solvent and store them at low temperatures.

Q3: What are the ideal storage conditions for this compound in its solid form and in solution?

A3:

  • Solid Form: Store at 4°C, sealed from moisture and protected from light.[1]

  • In Solution: For stock solutions, it is recommended to store them in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1][4] It is best to prepare fresh working solutions for experiments and avoid repeated freeze-thaw cycles.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, studies on salvianolic acid B show that it is more stable in acidic to neutral pH and degrades rapidly in alkaline conditions.[5] It is recommended to maintain the pH of aqueous solutions below 7, preferably in the acidic range, to minimize degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of compound activity in an aqueous buffer. High pH of the buffer.Adjust the buffer pH to a mildly acidic range (e.g., pH 4-6). If possible, use a non-aqueous or a co-solvent system.
Elevated experimental temperature.Conduct experiments at controlled, lower temperatures (e.g., on ice or in a cold room) whenever feasible.
Precipitation of the compound upon addition to an aqueous medium. Low aqueous solubility.First, dissolve this compound in a minimal amount of an organic solvent like DMSO, and then add it to the aqueous medium with vigorous stirring. The final concentration of the organic solvent should be kept low to avoid affecting the experiment.
Inconsistent results between experimental replicates. Degradation during sample preparation or analysis.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Minimize the time between solution preparation and analysis.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Vortex briefly to ensure complete dissolution. If needed, sonication can be used to aid dissolution.[2]

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]

Protocol 2: General Recommendations for Handling this compound in Experiments
  • When preparing working solutions in aqueous buffers, add the stock solution to the buffer dropwise while vortexing to prevent precipitation.

  • Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible and consistent across all samples.

  • Protect all solutions containing this compound from direct light by using amber vials or wrapping the containers in aluminum foil.

  • Whenever possible, perform experimental steps involving the compound at reduced temperatures (e.g., on ice).

  • For quantitative analysis, use a stability-indicating HPLC method to distinguish the intact compound from its degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Precautions
Solid4°CLong-termSealed, away from moisture and light[1]
Stock Solution (in DMSO)-20°CUp to 1 monthSealed, away from moisture and light[1][4]
-80°CUp to 6 monthsSealed, away from moisture and light[1][4]

Table 2: Factors Influencing the Stability of Salvianolic Acids in Solution (Extrapolated for this compound)

FactorCondition Promoting DegradationRecommendation for Stabilization
pH Alkaline (pH > 7)Maintain acidic to neutral pH (pH < 7)
Temperature Elevated temperaturesStore solutions at low temperatures (-20°C or -80°C); conduct experiments at controlled, cool temperatures.
Light Exposure to UV and ambient lightProtect solutions from light using amber vials or aluminum foil.
Solvent Presence of waterUse anhydrous solvents for stock solutions; minimize water content where possible.

Visualizations

degradation_pathway MSB This compound Degradation Degradation MSB->Degradation High pH, High Temp, Light Products Degradation Products Degradation->Products

Caption: Factors leading to the degradation of this compound.

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Optimizing 9'''-Methyl Salvianolate B for Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the neuroprotective applications of 9'''-Methyl salvianolate B is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on extensive research on the closely related and structurally similar compounds, Salvianolic acid B and Magnesium lithospermate B . Researchers should use this information as a starting point and perform thorough dose-response and optimization experiments for this compound in their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential neuroprotective mechanisms?

This compound is a phenolic acid compound and a methylated derivative of salvianolic acid B, extracted from the roots of Salvia miltiorrhiza (Danshen).[1] While its precise mechanisms are still under investigation, it is believed to exert neuroprotective effects through antioxidant and anti-inflammatory pathways.[1] Its therapeutic potential is being explored in cardiovascular and neurodegenerative disorders.[1] Based on the activities of related compounds, potential mechanisms may include the regulation of signaling pathways such as NF-κB, PI3K/Akt, and Nrf2.

Q2: I am starting my experiments with this compound. What concentration range should I use for in vitro studies?

For initial in vitro experiments, a broad concentration range is recommended to determine the optimal dose. Based on studies with related compounds like Magnesium lithospermate B, you could start with a range of 25 µM to 100 µM.[2][3] It is crucial to perform a dose-response curve to identify the most effective concentration with the lowest toxicity in your specific cell model. For example, in studies with Magnesium lithospermate B on human aortic endothelial cells, a concentration of 50 µM was found to be effective.[2]

Q3: What are some recommended in vivo starting doses for this compound in rodent models of neurological disease?

Based on in vivo studies with Salvianolate Lyophilized Injection (which contains salvianolic acid B) in rat models of cerebral ischemia, dosages have ranged from 10.5 mg/kg to 42 mg/kg administered intravenously.[4] For Magnesium lithospermate B in a rat model of subarachnoid hemorrhage, intravenous doses of 25 mg/kg and 50 mg/kg have been used.[5] Therefore, a starting dose range of 10-50 mg/kg for this compound could be a reasonable starting point for in vivo studies, with the route of administration being a critical consideration.

Q4: How should I prepare this compound for my experiments?

According to supplier information, this compound is soluble in DMSO.[6][7] For in vitro studies, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. For in vivo studies, the formulation will depend on the route of administration. A common approach for intravenous injection involves dissolving the compound in a vehicle that may include DMSO, PEG300, Tween 80, and saline or PBS.[8] It is essential to prepare fresh solutions for in vivo experiments on the day of use.[9]

Q5: What are some common in vitro and in vivo models used to assess the neuroprotective effects of similar compounds?

  • In Vitro :

    • Cell Lines : SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and primary neuronal cultures are commonly used.

    • Neurotoxicity Models : Oxidative stress induced by hydrogen peroxide (H₂O₂), glutamate-induced excitotoxicity, oxygen-glucose deprivation (OGD) to mimic ischemia, and amyloid-β peptide-induced toxicity for Alzheimer's disease models.[10][11]

  • In Vivo :

    • Animal Models : Rats and mice are the most common.

    • Neurological Disease Models : Middle cerebral artery occlusion (MCAO) for ischemic stroke, kainic acid-induced seizures, and subarachnoid hemorrhage models.[4][5][10]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High cell toxicity observed in vitro at expected therapeutic doses. The compound may have a narrow therapeutic window in your specific cell line. The final DMSO concentration in the culture medium may be too high.Perform a comprehensive dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50. Ensure the final DMSO concentration in your culture medium is below 0.1% and include a vehicle control group.
Inconsistent or no neuroprotective effect observed. The dosage or timing of administration may be suboptimal. The compound may not be stable in the prepared solution. The chosen experimental model may not be appropriate for the compound's mechanism of action.Optimize the dosage and the timing of administration (pre-treatment, co-treatment, or post-treatment). Prepare fresh solutions for each experiment. Consider exploring different neurotoxicity models to identify the most relevant one.
Poor solubility of the compound in the in vivo vehicle. The chosen vehicle composition is not suitable for this compound.Experiment with different vehicle compositions. Sonication may aid in dissolution.[8] Refer to supplier guidelines for solubility information in various solvents.
No significant behavioral or histological improvement in vivo. The route of administration may not provide adequate bioavailability to the central nervous system. The dosage may be too low. The treatment duration may be insufficient.Consider alternative routes of administration (e.g., intraperitoneal vs. intravenous). Perform a dose-escalation study. Extend the duration of the treatment and assess outcomes at multiple time points.

Quantitative Data Summary (Based on Related Compounds)

Table 1: In Vitro Neuroprotective Studies of Related Compounds

CompoundCell LineModel of NeurotoxicityEffective ConcentrationOutcome
Magnesium lithospermate BPrimary hippocampal neuronsNMDA-induced cell deathDose-dependentReduced cell death, promoted neurite growth[11]
Magnesium lithospermate BHAEC, HUVECHyperglycemia-induced dysfunction50 µMReduced ROS generation, rescued eNOS activity[2]
SalvianolatePC12 cellsOxygen-glucose deprivation (OGD)Not specifiedReduced reactive oxygen species[10]

Table 2: In Vivo Neuroprotective Studies of Related Compounds

CompoundAnimal ModelDisease ModelDosageRoute of AdministrationOutcome
Salvianolate Lyophilized InjectionT1DM ratsMiddle Cerebral Artery Occlusion (MCAO)10.5, 21, 42 mg/kgTail vein injectionIncreased brain microvasculature, decreased inflammatory factors[4]
SalvianolateRatsMCAONot specifiedNot specifiedReduced infarct area, repaired cognitive function[10]
Magnesium lithospermate BRatsSubarachnoid Hemorrhage (SAH)25, 50 mg/kgIntravenousReduced brain water content, decreased neuronal apoptosis[5]
Magnesium lithospermate BFVB miceKainic acid-induced neurodegenerationNot specifiedNot specifiedAttenuated neurodegeneration[11]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
  • Cell Culture : Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment : Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress : After pre-treatment, add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM to all wells except the control group.

  • Incubation : Incubate the plate for 24 hours.

  • Cell Viability Assessment : Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

  • Data Analysis : Express cell viability as a percentage of the control group.

Protocol 2: In Vivo Neuroprotection in a Rat Model of Ischemic Stroke (MCAO)
  • Animal Model : Use male Sprague-Dawley rats (250-300g).

  • Induction of MCAO : Anesthetize the rats. Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament for 2 hours, followed by reperfusion.

  • Drug Administration : Prepare a solution of this compound in a suitable vehicle. Administer the compound (e.g., 20 mg/kg) intravenously at the onset of reperfusion. The control group should receive the vehicle only.

  • Neurological Deficit Scoring : At 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 point scale).

  • Infarct Volume Measurement : After behavioral testing, sacrifice the animals and remove the brains. Slice the brains into 2 mm coronal sections and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis : Calculate the infarct volume as a percentage of the total brain volume. Compare the neurological scores and infarct volumes between the treatment and vehicle groups.

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture SH-SY5Y Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells pre_treatment Pre-treat with This compound plate_cells->pre_treatment induce_stress Induce Oxidative Stress (e.g., H2O2) pre_treatment->induce_stress incubation Incubate for 24h induce_stress->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis

Caption: Workflow for in vitro neuroprotection screening.

signaling_pathway cluster_stimulus Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress / Inflammation nf_kb NF-κB Pathway oxidative_stress->nf_kb activates msb This compound (or related compounds) pi3k_akt PI3K/Akt Pathway msb->pi3k_akt activates nrf2 Nrf2 Pathway msb->nrf2 activates msb->nf_kb inhibits neuroprotection Neuroprotection (Increased Cell Survival, Reduced Inflammation) pi3k_akt->neuroprotection promotes nrf2->neuroprotection promotes nf_kb->neuroprotection inhibits

Caption: Potential signaling pathways for neuroprotection.

References

Technical Support Center: 9'''-Methyl Salvianolate B In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9'''-Methyl Salvianolate B (MSB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments. As specific in vivo data for this compound is limited, information from its well-studied parent compound, Salvianolic Acid B (SAB), is provided as a close proxy to guide your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound (MSB) is a methylated derivative of Salvianolic Acid B, a natural phenolic acid compound extracted from the roots of Salvia miltiorrhiza (Danshen).[1] This plant is widely used in traditional Chinese medicine. MSB's mode of action is thought to involve antioxidant and anti-inflammatory pathways.[1] It is of interest for its potential therapeutic applications in cardiovascular and neurodegenerative diseases, among other inflammation-related conditions.[1]

Q2: What are the main challenges I should anticipate in my in vivo experiments with this compound?

The primary challenges with this compound, similar to its parent compound Salvianolic Acid B, are expected to be:

  • Poor aqueous solubility: This can make formulation for in vivo administration difficult.

  • Low oral bioavailability: The compound is likely to be poorly absorbed from the gastrointestinal tract. Studies on Salvianolic Acid B have shown very low oral bioavailability in rats (2.3%) and dogs (1.07%).[2][3][4]

  • Rapid metabolism and elimination: Like many natural phenolic compounds, MSB may be quickly metabolized and cleared from the body, leading to a short half-life.

Troubleshooting Guides

Issue 1: Poor Solubility and Vehicle Formulation

Q: I am having trouble dissolving this compound for my in vivo study. What vehicle should I use?

One commercially available formulation suggestion for a 10 mg/kg dosage is as follows:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline/PBS/ddH₂O

It is crucial to prepare this formulation by first dissolving the compound in DMSO, then sequentially adding the other components while ensuring the solution remains clear at each step.

Issue 2: Low Bioavailability and Route of Administration

Q: Given the expected low oral bioavailability, what is the recommended route of administration for in vivo efficacy studies?

A: For initial efficacy studies where achieving systemic exposure is critical, intraperitoneal (IP) or intravenous (IV) injection is recommended to bypass first-pass metabolism and absorption barriers in the gut.

  • Intraperitoneal (IP) injection is a common and relatively straightforward method for administering compounds to rodents.

  • Intravenous (IV) injection provides the most direct route into the systemic circulation, ensuring 100% bioavailability, and is often used in pharmacokinetic studies.

If the intended therapeutic application is oral, formulation strategies to enhance absorption, such as the use of microemulsions or nanoparticles, may need to be explored. However, for initial proof-of-concept studies, parenteral routes are advisable.

Issue 3: Rapid Metabolism and Dosing Schedule

Q: How frequently should I administer this compound to maintain effective concentrations in vivo?

A: The dosing frequency will depend on the pharmacokinetic profile of MSB. While specific data is unavailable for MSB, studies on the closely related Salvianolic Acid B in rats show a terminal elimination half-life of approximately 31.5 minutes after intravenous administration. This suggests a rapid clearance from the body.

For efficacy studies, this may necessitate:

  • More frequent dosing: Depending on the experimental model, administration twice daily or even more frequently might be required.

  • Continuous infusion: For certain studies, using an osmotic pump for continuous delivery could be the optimal approach to maintain steady-state concentrations.

Preliminary pharmacokinetic studies in your specific animal model are highly recommended to determine the optimal dosing regimen.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic data for Salvianolic Acid B (SAB) , which can be used as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of Salvianolic Acid B in Animal Models

ParameterSpeciesAdministration RouteDoseCmaxTmaxAUCHalf-life (t½)Oral Bioavailability (%)Reference
AUC RatIntravenous100 mg/kg--5030 ± 565 µg·min/mL31.5 ± 3.2 min-[5]
AUC RatOral500 mg/kg--582 ± 222 µg·min/mL-2.3[6]
AUC DogIntravenous9 mg/kg--7840 ± 1140 ng·h/mL--[4]
AUC DogOral180 mg/kg--1680 ± 670 ng·h/mL-1.07 ± 0.43[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Table 2: Reported In Vivo Efficacious Doses of Salvianolic Acid B in Rodent Models

Animal ModelAdministration RouteDose RangeTherapeutic EffectReference
Myocardial Ischemia/Reperfusion (Rat)Intraperitoneal10, 20 mg/kg/dayCardioprotective[7]
Limb Ischemia (Mouse)Intraperitoneal10 mg/kg/dayPromoted angiogenesis[8]
Atherosclerosis (LDLR-/- Mouse)Oral Gavage25 mg/kg/dayAnti-inflammatory[9]
Radiation-Induced Damage (Mouse)Intraperitoneal5, 12.5, 20 mg/kg/dayProtective[10]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for IP injection in mice. Always adhere to your institution's specific IACUC guidelines.

Materials:

  • This compound formulated in an appropriate vehicle

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) or other appropriate antiseptic

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the injection volume.

  • Restraint: Manually restrain the mouse, ensuring a firm but gentle grip. The animal should be positioned with its head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.

  • Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.

  • Aseptic Technique: Swab the injection site with an antiseptic.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back. If the aspiration is clear, inject the solution smoothly.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Oral Gavage in Rats

This protocol provides a general guideline for oral gavage in rats. Proper training is essential for this procedure to avoid injury to the animal.

Materials:

  • This compound formulated in an appropriate vehicle

  • Sterile syringes

  • Flexible or rigid feeding needle (gavage needle) appropriate for the size of the rat

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct volume for administration.

  • Restraint: Securely restrain the rat to prevent movement.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the solution.

  • Post-administration Monitoring: Return the rat to its cage and monitor for any signs of respiratory distress or other adverse effects.

Signaling Pathway Diagrams

The following diagrams illustrate signaling pathways that are likely modulated by this compound, based on studies of Salvianolic Acid B.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep Prepare MSB in Vehicle (e.g., DMSO/PEG300/Tween 80/Saline) admin Administer to Animal Model (e.g., IP, IV, Oral Gavage) prep->admin pk Pharmacokinetic Analysis (Blood Sampling) admin->pk pd Pharmacodynamic Analysis (Tissue Collection) admin->pd

Figure 1. A simplified experimental workflow for in vivo studies with this compound.

pi3k_akt_pathway MSB 9'''-Methyl Salvianolate B Receptor Growth Factor Receptor MSB->Receptor Activates PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR AntiApoptosis Anti-Apoptosis AKT->AntiApoptosis CellSurvival Cell Survival & Growth mTOR->CellSurvival

Figure 2. Postulated activation of the PI3K/Akt signaling pathway by this compound.

mapk_erk_pathway InflammatoryStimuli Inflammatory Stimuli MAPK_Pathway MAPK Cascade (Raf, MEK) InflammatoryStimuli->MAPK_Pathway MSB 9'''-Methyl Salvianolate B MSB->MAPK_Pathway Inhibits ERK ERK MAPK_Pathway->ERK NFkB NF-κB ERK->NFkB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory

Figure 3. Postulated inhibition of the MAPK/ERK/NF-κB signaling pathway by this compound.

References

Enhancing the stability of 9'''-Methyl salvianolate B for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 9'''-Methyl salvianolate B (MSB) for assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MSB) and why is its stability a concern?

This compound is a methylated derivative of salvianolic acid B, a phenolic acid compound naturally found in the roots of Salvia miltiorrhiza (Danshen)[1]. Like many phenolic compounds, MSB is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results. Its stability is influenced by factors such as pH, temperature, light, and the solvent used[2][3].

Q2: What are the primary factors that affect the stability of MSB in solution?

Based on studies of the closely related compound Salvianolic Acid B (Sal B), the primary factors affecting stability in solution are pH and temperature. Higher pH values (alkaline conditions) and elevated temperatures significantly accelerate the degradation of salvianolic acids[3]. Exposure to light can also contribute to degradation.

Q3: What are the recommended solvents for preparing MSB stock solutions?

For optimal stability, it is recommended to prepare stock solutions of MSB in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or methanol[4]. Aqueous solutions are generally not recommended for long-term storage due to the higher rate of degradation[2][3]. Deep eutectic solvents (DESs) have also been shown to enhance the stability of salvianolic acid B compared to water or ethanol solutions[5][6].

Q4: How should I store my MSB solid compound and stock solutions?

  • Solid Compound: Store the solid form of MSB in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage[7].

  • Stock Solutions: Aliquot stock solutions into small, single-use vials to avoid repeated freeze-thaw cycles. For stock solutions prepared in DMSO or other organic solvents, store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[7].

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

This issue is often related to the degradation of MSB in the culture medium.

  • Root Cause Analysis: The aqueous nature and physiological pH (typically ~7.4) of cell culture media can accelerate the degradation of MSB.

  • Solution Workflow:

    • Prepare Fresh Dilutions: Prepare working dilutions of MSB in your cell culture medium immediately before each experiment. Avoid storing MSB in aqueous media for extended periods.

    • Minimize Exposure to Harsh Conditions: Protect your MSB-containing media from prolonged exposure to light and elevated temperatures.

    • pH Consideration: If your experimental design allows, consider buffering the media to a slightly more acidic pH, as salvianolic acids are more stable in acidic conditions[8]. However, ensure the pH is compatible with your cell line.

    • Control Experiments: Include a positive control with a known stable compound to ensure the assay system is working correctly. Also, consider a time-course experiment to assess the stability of MSB in your specific assay conditions.

Issue 2: Poor peak shape (e.g., tailing, fronting) in HPLC analysis.

Peak shape problems in HPLC can lead to inaccurate quantification. For phenolic compounds like MSB, peak tailing is a common issue.

  • Root Cause Analysis: Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica-based columns[9].

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an acid like formic acid or phosphoric acid can suppress the ionization of the phenolic hydroxyl groups and reduce interactions with the stationary phase, leading to sharper peaks[9].

    • Column Selection: Use a high-quality, end-capped C18 column. End-capping deactivates most of the residual silanol groups. If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds[9].

    • Guard Column: Employ a guard column with the same packing material as your analytical column to protect it from contaminants in the sample that can cause active sites and lead to peak tailing[10].

    • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion[10].

Issue 3: Appearance of unexpected peaks in the chromatogram.

The appearance of new peaks during analysis can indicate degradation of MSB.

  • Root Cause Analysis: MSB can degrade into smaller molecules, which will appear as separate peaks in the chromatogram. The degradation of Salvianolic Acid B is known to yield compounds like danshensu (B613839) and lithospermic acid[3].

  • Identification and Mitigation:

    • Analyze Degradation Products: If you have access to a mass spectrometer (LC-MS), you can analyze the unexpected peaks to identify the degradation products.

    • Review Sample Handling: Assess your sample preparation and storage procedures. Ensure that samples are not exposed to high temperatures, alkaline pH, or prolonged light.

    • Use Stabilizing Agents: For some applications, the addition of antioxidants like ascorbic acid to the sample or mobile phase might help to reduce oxidative degradation. However, this should be validated to ensure it does not interfere with the assay.

Data Presentation

Table 1: General Stability of Salvianolic Acids in Different Solvents (Inferred for MSB)

SolventRelative StabilityRecommendations
DMSO, Ethanol, MethanolHighRecommended for stock solutions. Store at low temperatures.
Aqueous Buffers (pH < 4)ModerateSuitable for short-term use in assays. Prepare fresh.
Aqueous Buffers (pH > 7)LowSignificant degradation expected. Avoid for storage.
Deep Eutectic SolventsHighPromising for enhanced stability, but application-specific.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid-20°CLong-termProtect from light and moisture.
Stock Solution (in organic solvent)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution (in organic solvent)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the solid MSB to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of MSB in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the compound completely. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of MSB

This is a general method; optimization may be required for specific applications.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (or phosphoric acid).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution Program:

    • A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute the compound. An example could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B, followed by a wash and re-equilibration step.

  • Detection:

    • Monitor the absorbance at a wavelength where MSB has maximum absorbance, typically around 280 nm and 320 nm[11].

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase composition to minimize solvent effects.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis solid_msb Solid MSB stock_solution Prepare Stock Solution (e.g., in DMSO) solid_msb->stock_solution Dissolve working_solution Prepare Working Solution (in assay medium) stock_solution->working_solution Dilute perform_assay Perform Assay (e.g., cell-based) working_solution->perform_assay Introduce to Assay hplc_analysis HPLC Analysis perform_assay->hplc_analysis Analyze Samples data_interpretation Data Interpretation hplc_analysis->data_interpretation data_interpretation->stock_solution data_interpretation->working_solution Inconsistent Results? Prepare Fresh data_interpretation->hplc_analysis Poor Peak Shape? Adjust Method

Caption: A general experimental workflow for using this compound, including troubleshooting checkpoints.

stability_factors cluster_factors Influencing Factors cluster_outcomes Outcomes msb_stability MSB Stability ph pH msb_stability->ph temperature Temperature msb_stability->temperature solvent Solvent msb_stability->solvent light Light msb_stability->light stable Stable MSB ph->stable Low pH (Acidic) degraded Degraded MSB ph->degraded High pH (Alkaline) temperature->stable Low Temp (-20°C to 4°C) temperature->degraded High Temp solvent->stable Organic (DMSO, EtOH) solvent->degraded Aqueous light->stable Protected light->degraded Exposed

Caption: Key factors influencing the stability of this compound in experimental settings.

References

Technical Support Center: 9'''-Methyl Salvianolate B Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to avoid common artifacts when evaluating the antioxidant capacity of 9'''-Methyl salvianolate B.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the antioxidant capacity evaluation of this compound using common in vitro assays like DPPH and ABTS, as well as cell-based assays.

Q1: Why am I observing lower than expected antioxidant activity for this compound in my DPPH assay, particularly in aqueous or alcoholic solvent systems?

A1: This is a common issue that can be attributed to several factors related to the physicochemical properties of this compound and the specifics of the DPPH assay.

  • Solubility and Aggregation: this compound, a phenolic compound, may have limited solubility in purely aqueous or alcoholic solvents, especially at higher concentrations.[1][2][3] Poor solubility can lead to the formation of aggregates, reducing the effective concentration of the compound available to react with the DPPH radical and resulting in an underestimation of its antioxidant capacity.

  • Reaction Kinetics: The reaction between some phenolic compounds and the DPPH radical can be slow. The standard incubation time (e.g., 30 minutes) may not be sufficient for the reaction to reach completion, leading to apparently lower activity.

Troubleshooting Steps:

  • Optimize Solvent System:

    • Consider using a solvent in which this compound is more soluble, such as DMSO, or a co-solvent system (e.g., ethanol (B145695)/water mixtures).[1][2][3]

    • Always perform a visual inspection of your stock and working solutions to ensure there is no precipitation.

  • Extend Incubation Time:

    • Perform a time-course experiment to monitor the absorbance change at various time points (e.g., 30, 60, 90 minutes) to determine if a longer incubation period is necessary to reach the reaction endpoint.

  • Prepare Fresh Solutions:

    • DPPH solutions can degrade over time, especially when exposed to light. Always use freshly prepared DPPH reagent for consistent results.[4]

Q2: My results for this compound are inconsistent between different antioxidant assays (e.g., DPPH vs. ABTS). Why is this happening?

A2: It is common to observe different antioxidant capacity values for the same compound when using different assays. This is because each assay is based on a different chemical principle.

  • Reaction Mechanisms: Antioxidant assays can be broadly categorized by their mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). DPPH and ABTS assays can proceed via a mixed mechanism. The efficiency of this compound in each of these mechanisms can differ, leading to varied results.

  • Radical Accessibility: The DPPH radical is a relatively stable and sterically hindered molecule. The larger and more complex structure of this compound may have difficulty accessing the radical site, leading to a lower apparent activity compared to the ABTS radical cation, which is more accessible.

Troubleshooting Steps:

  • Use a Battery of Assays: For a comprehensive assessment of antioxidant potential, it is recommended to use a panel of assays with different mechanisms (e.g., DPPH, ABTS, FRAP, ORAC).

  • Standardize Reporting: Express results in a standardized manner, such as Trolox Equivalent Antioxidant Capacity (TEAC), to allow for better comparison between assays.

Q3: I am observing a pro-oxidant effect (an increase in oxidation) at high concentrations of this compound. Is this a real effect or an artifact?

A3: This is a plausible effect and a critical consideration when working with phenolic compounds. At high concentrations, many antioxidants, including polyphenols, can exhibit pro-oxidant activity.[5][6][7][[“]]

  • Redox Cycling: At high concentrations, phenolic compounds can reduce metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), which may be present as trace contaminants in your buffer. The reduced metal ions can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals, leading to increased oxidative stress.[9] Studies on the closely related salvianolic acid B have shown it can induce copper-mediated ROS generation and oxidative DNA damage.[10]

  • Autoxidation: High concentrations of phenolic compounds can also undergo autoxidation, generating reactive oxygen species in the process.

Troubleshooting Steps:

  • Test a Wide Concentration Range: Always evaluate this compound over a broad range of concentrations to identify the optimal antioxidant concentration and the threshold for any potential pro-oxidant effects.

  • Use Metal Chelators: In chemical assays, consider the addition of a metal chelator like EDTA to your reaction buffer to sequester any trace metal ions and minimize their participation in pro-oxidant reactions.

  • Validate in Cellular Models: The cellular environment has a more complex and robust system for managing redox balance. Observing a pro-oxidant effect in a cell-free assay does not always translate to a similar effect in a biological system. Therefore, it is crucial to validate findings using cell-based antioxidant assays.[11][[“]]

Quantitative Data Summary

While specific IC50 values for this compound are not widely reported, the following table provides data for the closely related salvianolic acid B to serve as a reference point. Researchers should determine the IC50 value for this compound empirically in their specific assay system.

CompoundAssayIC50 ValuePositive ControlIC50 Value (Positive Control)Reference
Salvianolic Acid BDPPH2.71 µmol/LRutin7.08 µmol/L[13]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.[4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (ACS grade or higher)

  • Trolox (or other suitable standard antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.[4][14]

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of Trolox (e.g., 1 mM) in the chosen solvent. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µM) to generate a standard curve.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay solvent (methanol or ethanol).

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample, standard, or blank (solvent alone) to the wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes (or the optimized time determined from a kinetic study).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the % inhibition against the concentration of the standard and sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at 734 nm. [15][16] Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (or other suitable standard antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. This will generate the ABTS•⁺. [15][16]2. Preparation of ABTS•⁺ Working Solution:

    • Before use, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. [17]3. Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of Trolox and serial dilutions as described for the DPPH assay.

    • Prepare a stock solution of this compound and serial dilutions.

  • Assay Procedure (96-well plate):

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Add 10 µL of the sample, standard, or blank to the wells.

    • Mix gently and incubate the plate in the dark at room temperature for 6 minutes (this can be optimized).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Cellular Antioxidant Assay (CAA)

Principle: The CAA measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within a cell line. DCFH-DA is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent DCF. An antioxidant will reduce the rate of DCF formation. [11] Materials:

  • Human hepatocarcinoma (HepG2) or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound

  • Quercetin (as a positive control)

  • 96-well black-walled, clear-bottom cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of culture medium containing various concentrations of this compound or quercetin, along with 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution (in PBS) to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA units using the formula:

    • Determine the EC50 value, which is the concentration of the compound required to provide 50% inhibition of ROS formation.

Visualizations

TroubleshootingWorkflow cluster_solubility Solubility & Kinetics Issues cluster_mechanism Assay Mechanism Differences cluster_prooxidant Pro-oxidant Artifacts start Inconsistent or Unexpected Results in Antioxidant Assay q1 Is the observed activity lower than expected? start->q1 q2 Are results inconsistent between assays (e.g., DPPH vs. ABTS)? start->q2 q3 Is a pro-oxidant effect observed at high concentrations? start->q3 a1 Check for precipitation in stock/working solutions. Optimize solvent system (e.g., use DMSO). Perform a time-course experiment. q1->a1 Yes a2 Use a battery of assays (DPPH, ABTS, FRAP). Standardize reporting (e.g., TEAC). Consider steric hindrance of DPPH radical. q2->a2 Yes a3 Test a wider concentration range. Add a metal chelator (e.g., EDTA) to buffer. Validate findings in a cellular assay (CAA). q3->a3 Yes ProOxidantMechanism cluster_phenolic High Concentration of this compound cluster_metal Trace Metal Ions cluster_ros Reactive Oxygen Species Generation phenolic Phenolic Compound (e.g., this compound) metal_red Metal Ion (reduced) (e.g., Cu⁺, Fe²⁺) phenolic->metal_red Reduces metal_ox Metal Ion (oxidized) (e.g., Cu²⁺, Fe³⁺) hydroxyl Hydroxyl Radical (•OH) (Highly Reactive) metal_red->hydroxyl Fenton-like Reaction h2o2 H₂O₂ h2o2->hydroxyl

References

Troubleshooting inconsistent results with 9'''-Methyl salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 9'''-Methyl salvianolate B. Due to the limited specific data on this compound, some information provided is based on studies of closely related salvianolic acid compounds, such as salvianolic acid A and B. This will be explicitly noted where applicable.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results can stem from several factors, primarily related to the compound's stability, preparation, and handling. Key areas to investigate include:

  • Compound Stability: Salvianolic acids are known to be unstable in aqueous solutions, especially at neutral or alkaline pH and elevated temperatures.[1][2] Degradation can lead to a loss of bioactivity and the formation of other compounds that might have different effects.

  • Solubility Issues: While this compound is soluble in DMSO, precipitation can occur when diluting the stock solution into aqueous culture media or buffers. This leads to a lower effective concentration of the compound in your experiment.

  • Stock Solution Storage and Handling: Repeated freeze-thaw cycles can degrade the compound.[3] Improper storage of stock solutions (e.g., at inappropriate temperatures or exposed to light) can also lead to reduced potency over time.

  • Batch-to-Batch Variability: As a natural product derivative, there can be inherent variability between different batches of this compound.[3][4] It is crucial to obtain a certificate of analysis (CoA) for each batch and, if possible, perform in-house quality control.

  • Interaction with Media Components: Phenolic compounds can interact with proteins and other components in cell culture media, which may affect their bioavailability and activity.[5]

Q2: I've noticed a brownish tint in my cell culture medium after adding this compound. What does this mean and how can I prevent it?

The browning of the medium is likely due to the oxidation of the phenolic compounds in this compound.[6] This is a common issue with phenolic compounds, particularly in the presence of light and at physiological pH.[6] This oxidation can alter the compound's activity and potentially introduce cytotoxic artifacts.

Prevention Strategies:

  • Prepare fresh dilutions: Prepare working solutions immediately before use from a frozen stock.

  • Minimize light exposure: Protect solutions containing this compound from light by using amber tubes and covering plates with foil.

  • Use antioxidants: Consider adding antioxidants like ascorbic acid to your culture medium to mitigate oxidation, though this should be tested for interference with your assay.[6]

  • Refresh media: For longer-term experiments, consider refreshing the media containing the compound more frequently.

Q3: How should I prepare and store stock solutions of this compound?

Proper preparation and storage are critical for maintaining the compound's integrity.

Stock Solution Preparation and Storage:

ParameterRecommendationSource
Solvent High-purity, anhydrous DMSO. Use newly opened DMSO as it can be hygroscopic.[7][8]
Concentration Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of DMSO added to your experimental system.[7][8]
Dissolution If the compound does not dissolve readily, gentle warming and/or sonication can be used.[8]
Storage Temperature Store stock solutions in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3]

Q4: What is the recommended approach for diluting the DMSO stock solution into aqueous media for cell-based assays?

To avoid precipitation, it is crucial to perform serial dilutions. A common method is to first dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, and then dilute this intermediate stock into the final aqueous medium with vigorous mixing. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay (e.g., MTT/MTS Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTS Assay Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Express the results as a percentage of the vehicle-treated control.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment Stock Solution Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions Serial Dilution in Media Compound Treatment Compound Treatment Working Dilutions->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

Experimental workflow for a cell viability assay.

Signaling Pathways

Based on studies of related salvianolic acids, this compound is believed to exert its biological effects, at least in part, through the modulation of antioxidant and anti-inflammatory signaling pathways.

Potential Antioxidant Signaling Pathway

Salvianolic acids have been shown to activate the Nrf2-mediated antioxidant pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates expression Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection

Potential Nrf2-mediated antioxidant pathway.

Potential Anti-Inflammatory Signaling Pathways

Salvianolic acids have been reported to inhibit the PI3K/Akt and ERK signaling pathways, which are involved in inflammation and cell proliferation.[2][11][12]

G cluster_pi3k PI3K/Akt Pathway cluster_erk ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Pro-inflammatory Mediators (PI3K) Pro-inflammatory Mediators Akt->Pro-inflammatory Mediators (PI3K) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Pro-inflammatory Mediators (ERK) Pro-inflammatory Mediators ERK->Pro-inflammatory Mediators (ERK) This compound This compound This compound->PI3K inhibits This compound->ERK inhibits

Potential inhibition of PI3K/Akt and ERK pathways.

Quantitative Data Summary

Specific quantitative data for this compound is limited in publicly available literature. The following table provides solubility information from supplier technical data sheets. Researchers are encouraged to determine IC50 and other values empirically for their specific experimental systems.

ParameterValueSolventSource
Solubility ≥ 100 mg/mLDMSO[7][8][13]
Molar Mass 732.64 g/mol -[7][8]

References

Best practices for storing 9'''-Methyl salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9'''-Methyl Salvianolate B

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound, along with troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be stored at -20°C.[1][2][3] For short-term use, it can be kept at 2-8°C.[1][4] It is crucial to keep the container tightly closed in a dry, well-ventilated area, and away from direct sunlight and moisture.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

Once dissolved, solutions of this compound should be stored at -80°C for long-term stability, which can be for up to one year.[2][3] For use within a month, storage at -20°C is also acceptable.[3]

Q3: What is the shelf life of this compound?

When stored as a powder at -20°C, this compound is stable for up to three years.[2][3] In a solvent at -80°C, it is stable for up to one year.[2][3]

Q4: In which solvents can I dissolve this compound?

This compound is soluble in DMSO, pyridine, methanol, and ethanol.[2][5] For biological experiments, DMSO is a commonly used solvent.[2][6]

Q5: Are there any specific handling precautions I should take?

Yes, it is recommended to handle this compound with gloves and eye protection.[1] Ensure good ventilation to avoid inhalation of dust or aerosols.[1] Avoid contact with skin and eyes.[1] After handling, wash hands thoroughly.[1]

Q6: What are the known incompatibilities for this compound?

You should avoid strong oxidizing/reducing agents and strong acids/alkalis when working with this compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound appears discolored or clumped upon arrival. Exposure to moisture or light during shipping.Contact the supplier immediately for a replacement. Do not use the compound as its purity may be compromised.
Difficulty dissolving the compound. Incorrect solvent or insufficient mixing.Ensure you are using a recommended solvent (e.g., DMSO, Methanol, Ethanol).[5] Gentle warming or sonication can aid dissolution.[6]
Inconsistent experimental results. Improper storage leading to degradation.Review your storage protocol. Ensure the compound is stored at the correct temperature, protected from light and moisture. Prepare fresh stock solutions.
Contamination of stock solution.Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the solution if appropriate for your application.
Precipitate forms in the stock solution upon storage. Solution has become supersaturated or has degraded.Try gently warming the solution to redissolve the precipitate. If it persists, it is best to prepare a fresh stock solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Powder (Long-term) -20°C[1][2][3]Up to 3 years[2][3]Keep container tightly closed, dry, and away from light.[1][2]
Powder (Short-term) 2-8°C[1][4]-Keep container tightly closed, dry, and away from light.[1][2]
In Solvent -80°C[2][3]Up to 1 year[2][3]Aliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°C[3]Up to 1 month[3]Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C.

Protocol 2: General Stability Assessment

This is a general protocol that can be adapted to assess the stability of this compound under specific experimental conditions.

  • Sample Preparation: Prepare several identical aliquots of this compound in the desired solvent and at the intended experimental concentration.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours; 1, 3, 7 days), take one aliquot from each storage condition for analysis.

  • Analysis: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the results from the different storage conditions and time points to the initial (time 0) sample to determine the rate of degradation.

Visualizations

Storage_Workflow cluster_receive Receiving Compound cluster_storage_options Storage Options cluster_powder_storage Powder Storage cluster_solvent_storage Solvent Storage Receive Receive 9'''-Methyl salvianolate B Powder Store as Powder Receive->Powder PrepareStock Prepare Stock Solution Receive->PrepareStock LongTermPowder Long-Term: -20°C Powder->LongTermPowder ShortTermPowder Short-Term: 2-8°C Powder->ShortTermPowder InSolvent Store in Solvent LongTermSolvent Long-Term: -80°C InSolvent->LongTermSolvent ShortTermSolvent Short-Term: -20°C InSolvent->ShortTermSolvent PrepareStock->InSolvent Troubleshooting_Tree cluster_dissolution Dissolution Problems cluster_results Result Inconsistency Start Experiencing Issues? IssueType What is the issue? Start->IssueType Dissolve Difficulty Dissolving IssueType->Dissolve Dissolution Inconsistent Inconsistent Results IssueType->Inconsistent Results CheckSolvent Using recommended solvent? Dissolve->CheckSolvent UseRecommended Use DMSO, MeOH, or EtOH CheckSolvent->UseRecommended No WarmSonicate Apply gentle heat or sonication CheckSolvent->WarmSonicate Yes CheckStorage Stored correctly? (-20°C/-80°C, dark, dry) Inconsistent->CheckStorage PrepareFresh Prepare fresh stock solution CheckStorage->PrepareFresh No CheckContamination Possible contamination? CheckStorage->CheckContamination Yes SterileTechnique Use sterile technique and filter solution CheckContamination->SterileTechnique Yes

References

Validation & Comparative

Validating the Antioxidant Capacity of 9'''-Methyl salvianolate B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 9'''-Methyl salvianolate B, a phenolic acid derivative isolated from Salvia miltiorrhiza (Danshen)[1][2]. While direct experimental data on this compound is limited in the current literature, this document evaluates its potential antioxidant activity by contextualizing it with its parent compounds, Salvianolic Acid A (SalA) and Salvianolic Acid B (SalB). Detailed protocols for key antioxidant assays and relevant cellular signaling pathways are presented to facilitate further research and validation.

Comparative Antioxidant Capacity: An Overview

Salvianolic acids are recognized for their potent antioxidant and free radical scavenging activities[3]. Salvianolic acid B (SalB), in particular, is one of the most abundant and active water-soluble components of Danshen[4]. Studies have shown that the scavenging activity of SalB is even higher than that of Vitamin C for hydroxyl (HO•), superoxide (B77818) (O2•–), DPPH, and ABTS free radicals[5].

Table 1: Comparative Antioxidant Activity of Salvianolic Acids and Standards

Compound Assay IC50 / Activity Source Reference
Salvianolic Acid B DPPH Radical Scavenging Higher than Vitamin C [5]
Salvianolic Acid B ABTS Radical Scavenging Higher than Vitamin C [5]
Salvianolic Acid B Hydroxyl Radical Scavenging Higher than Vitamin C [5]
Salvianolic Acid A Multiple Antioxidant Pathways Upregulates Nrf2/HO-1 [5][6]
Vitamin C (Ascorbic Acid) DPPH Radical Scavenging Standard Control [7]

| Trolox | ABTS Radical Scavenging | Standard Control |[8] |

Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols and Methodologies

To validate the antioxidant capacity of this compound, standardized in vitro and cell-based assays are essential. The following are detailed protocols for commonly accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow that can be quantified spectrophotometrically[9][10].

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and protected from light[10].

    • Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid) in the same solvent[10].

  • Reaction Setup:

    • In a 96-well microplate or cuvettes, add a defined volume of each sample dilution (e.g., 100 µL)[11].

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells to initiate the reaction. Include a blank control containing only the solvent and the DPPH solution[10].

  • Incubation:

    • Mix the contents thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes)[9][10].

  • Measurement:

    • Measure the absorbance of each well at the characteristic wavelength of DPPH, typically around 517 nm, using a spectrophotometer or microplate reader[9][10].

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Antioxidant Activity = [ (Abs_control - Abs_sample) / Abs_control ] × 100 [9].

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+), causing decolorization that is measured by a decrease in absorbance[8].

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution[8][12].

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours for complete radical generation[8][12].

    • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm[12].

  • Reaction Setup:

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

    • Add a small volume of the sample or standard solution (e.g., 50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL)[12].

  • Incubation:

    • Incubate the mixture at room temperature in the dark for a specified time (e.g., 6 minutes)[12].

  • Measurement:

    • Measure the absorbance at 734 nm[8].

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard[8].

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures antioxidant activity within a cellular environment, accounting for cell uptake and metabolism[13][14]. It commonly uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)[15].

Protocol:

  • Cell Culture:

    • Culture adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate until they reach 90-100% confluency[13][15].

  • Cell Treatment:

    • Remove the culture media and wash the cells gently with a buffer like DPBS or HBSS[13].

    • Pre-incubate the cells with a solution containing the DCFH-DA probe (e.g., 50 µL) and the test compound or a standard (e.g., Quercetin) at various concentrations (e.g., 50 µL)[13][16].

    • Incubate at 37°C for a period such as 60 minutes[13][17].

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells again[17].

    • Add a free radical initiator solution (e.g., ABAP) to all wells to induce oxidative stress[16][17].

  • Measurement:

    • Immediately begin reading the fluorescence intensity using a microplate reader with an excitation wavelength of ~480-485 nm and an emission wavelength of ~530-538 nm[15][17].

    • Read the plate in increments of 1 to 5 minutes for a total duration of 60 minutes at 37°C[17].

  • Calculation:

    • The antioxidant capacity is determined by comparing the fluorescence inhibition of the test compound to that of a standard like Quercetin[14][15]. The results can be expressed as quercetin (B1663063) equivalents[14].

Visualized Workflows and Cellular Pathways

Experimental Workflow for Antioxidant Validation

The logical progression for validating a novel antioxidant involves moving from simple chemical assays to more complex, biologically relevant cell-based models.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH Radical Scavenging ABTS ABTS Assay Compound->ABTS Radical Scavenging CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Validate in cellular context ABTS->CAA Pathway Signaling Pathway Analysis (e.g., Nrf2) CAA->Pathway Elucidate mechanism ROS ROS Quantification

Caption: A generalized workflow for validating the antioxidant capacity of a test compound.

Nrf2 Signaling Pathway in Antioxidant Response

Salvianolic acids are known to exert their protective effects by modulating key antioxidant signaling pathways, most notably the Nrf2-ARE pathway[3][5]. Oxidative stress is counteracted by the activation of Nrf2, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various protective enzymes[6][18].

G cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Antioxidant Salvianolic Acid Derivative Antioxidant->Keap1_Nrf2 stabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription activates Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) Transcription->Enzymes translates to Enzymes->ROS neutralizes Protection Cellular Protection Enzymes->Protection

References

A Comparative Guide to the Antioxidant Activities of Salvianolic Acid B and 9'''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of Salvianolic Acid B and its methylated derivative, 9'''-Methyl Salvianolate B. While extensive research has elucidated the potent antioxidant effects of Salvianolic Acid B, a direct comparative analysis with this compound is limited due to the current scarcity of published quantitative data for the latter. This document summarizes the available experimental data for Salvianolic Acid B and discusses the anticipated antioxidant potential of this compound based on existing knowledge of related compounds.

Introduction to the Compounds

Salvianolic Acid B is one of the most abundant and bioactive water-soluble compounds derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza)[1][2]. It is a potent antioxidant, well-documented for its ability to scavenge free radicals and protect against oxidative stress-related cellular damage[1]. This compound is a methylated derivative of Salvianolic Acid B, also isolated from Salvia miltiorrhiza[3]. While its precise mechanisms of action are still under investigation, it is believed to possess antioxidant and anti-inflammatory properties[3].

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity between Salvianolic Acid B and this compound is challenging due to the lack of specific IC50 values for this compound in the reviewed literature. However, extensive data is available for Salvianolic Acid B.

Table 1: In Vitro Antioxidant Activity of Salvianolic Acid B

AssayIC50 / ActivityReference CompoundSource
DPPH Radical ScavengingIC50: 2.71 µmol/LRutin (IC50: 7.08 µmol/L)[4]
ABTS Radical ScavengingHigher activity than Vitamin CVitamin C[1]
Superoxide (B77818) Anion (O2•−) ScavengingPotent scavenging activity-[2]
Hydroxyl Radical (•OH) ScavengingHigher activity than Vitamin CVitamin C[1]
Inhibition of Lipid PeroxidationPotent inhibition-[2]

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

While specific data for this compound is unavailable, studies on methylated metabolites of a related compound, Salvianolic Acid A, have shown that methylation can result in high antioxidant potency. This suggests that this compound may also exhibit significant antioxidant activity.

Mechanisms of Antioxidant Action

Salvianolic Acid B

Salvianolic Acid B employs a multi-faceted approach to combat oxidative stress:

  • Direct Radical Scavenging: Its structure, rich in phenolic hydroxyl groups, allows it to donate hydrogen atoms to neutralize a variety of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals[1][5].

  • Modulation of Signaling Pathways: Salvianolic Acid B is known to activate the Nrf2 signaling pathway[1][6]. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By activating this pathway, Salvianolic Acid B enhances the cell's intrinsic antioxidant defenses.

  • Enzyme Inhibition: It can inhibit the activity of pro-oxidant enzymes.

  • Anti-inflammatory Effects: Oxidative stress and inflammation are closely linked. Salvianolic Acid B exhibits anti-inflammatory properties by inhibiting pathways such as NF-κB, which can indirectly contribute to its overall antioxidant effect[5].

Simplified Antioxidant Signaling Pathway of Salvianolic Acid B SalB Salvianolic Acid B ROS Reactive Oxygen Species (ROS) SalB->ROS Scavenges Nrf2 Nrf2 SalB->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Expression AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection & Reduced Oxidative Stress AntioxidantEnzymes->CellularProtection

Antioxidant Pathway of Salvianolic Acid B
This compound

The precise antioxidant mechanisms of this compound have not been extensively studied. However, based on its structural similarity to Salvianolic Acid B, it is hypothesized to act through similar mechanisms, including direct radical scavenging. The presence of the methyl group may influence its lipophilicity and ability to interact with cellular membranes and signaling proteins, potentially modulating its antioxidant profile. Further research is required to elucidate its specific pathways of action.

Experimental Protocols

For researchers interested in conducting their own comparative studies, the following are detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (Salvianolic Acid B, this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Prepare Radical Solution (e.g., DPPH, ABTS•+) Reaction Mix Sample with Radical Solution ReagentPrep->Reaction SamplePrep Prepare Serial Dilutions of Test Compounds SamplePrep->Reaction Incubation Incubate in Controlled Environment (e.g., Dark, RT) Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for In Vitro Antioxidant Assays

Conclusion

Salvianolic Acid B is a well-established and potent antioxidant with a range of demonstrated mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways. While this compound is structurally similar and presumed to possess antioxidant properties, there is a clear need for further research to quantify its activity and elucidate its specific mechanisms. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies and contribute to a more comprehensive understanding of the antioxidant potential of these two related compounds. Such studies will be invaluable for the future development of novel antioxidant-based therapeutics.

References

A Comparative Analysis of the Neuroprotective Effects of 9'''-Methyl Salvianolate B and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapeutic agents against neurodegenerative diseases and acute brain injury, natural compounds have emerged as a promising frontier. Among these, 9'''-Methyl salvianolate B, a derivative of a major active component of Salvia miltiorrhiza, and resveratrol (B1683913), a well-known polyphenol found in grapes and red wine, have garnered significant attention for their neuroprotective properties. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their potential as neuroprotective agents, tailored for researchers, scientists, and drug development professionals.

Quantitative Comparison of Neuroprotective Efficacy

The neuroprotective effects of this compound (often studied as its active form, Salvianolic acid B) and resveratrol have been evaluated in various preclinical models of neurological disorders, most notably in cerebral ischemia-reperfusion injury. The following tables summarize the key quantitative findings from these studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from independent research, which may involve different experimental conditions.

Table 1: Effects on Infarct Volume and Neurological Deficit in Rodent Models of Middle Cerebral Artery Occlusion (MCAO)

CompoundDosageAnimal ModelReduction in Infarct Volume (%)Improvement in Neurological ScoreCitation
Salvianolate Not specifiedRat MCAO modelReduced to 12.9% (vs. 28.28% in model group)Significant improvement[1]
Salvianolic Acid B 30 mg/kgMouse tMCAO modelSignificant reductionSignificant improvement[2]
Resveratrol 20 mg/kgRat MCAO modelSignificantly decreasedImproved neurological function[3]
Resveratrol 100 mg/kgRat MCAO modelSignificantly decreasedRemarkably improved[4]

Table 2: Modulation of Key Biomarkers of Oxidative Stress and Apoptosis

CompoundModelKey BiomarkerEffectCitation
Salvianolate Rat MCAO modelReactive Oxygen Species (ROS)Significantly reduced[1]
Salvianolate Rat MCAO modelCaspase-3Inhibited signaling pathway[1]
Salvianolic Acid B Rat MCAO modelBax/Bcl-2 ratioAttenuated increase[5]
Resveratrol Rat MCAO modelMalondialdehyde (MDA)Decreased levels[6]
Resveratrol Rat MCAO modelSuperoxide Dismutase (SOD)Increased activity[6]
Resveratrol Rat MCAO modelBcl-2Significantly increased levels[3]
Resveratrol Rat MCAO modelp53Decreased levels[3]

Mechanisms of Neuroprotection: A Look at the Signaling Pathways

Both this compound and resveratrol exert their neuroprotective effects through the modulation of multiple signaling pathways involved in inflammation, oxidative stress, and apoptosis.

This compound (Salvianolic Acid B)

Salvianolic acid B has been shown to possess potent anti-inflammatory and antioxidant properties. Its neuroprotective mechanisms are largely attributed to the inhibition of pro-inflammatory pathways and the activation of endogenous antioxidant responses.[7][8] Key signaling pathways modulated by Salvianolic acid B include:

  • NF-κB Signaling: By inhibiting the activation of NF-κB, Salvianolic acid B reduces the expression of pro-inflammatory cytokines.[8][9]

  • Nrf2/HO-1 Pathway: It activates the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[10][11]

  • PI3K/Akt Pathway: Activation of the PI3K/Akt pathway promotes cell survival and inhibits apoptosis.[7][10]

  • TLR4 Signaling: It can inhibit the Toll-like receptor 4 (TLR4)-mediated inflammatory response.[2][9]

  • SIRT1 Pathway: Some studies suggest that Salvianolic acid B may also exert its effects through the activation of SIRT1.[11][12]

Resveratrol

Resveratrol is a well-characterized neuroprotective agent that acts on a wide array of molecular targets to mitigate neuronal damage. Its mechanisms of action are multifaceted and involve:

  • SIRT1 Activation: Resveratrol is a potent activator of SIRT1, a key regulator of cellular metabolism and stress resistance. This activation is linked to its anti-inflammatory and antioxidant effects.

  • Nrf2 Pathway: Similar to Salvianolic acid B, resveratrol upregulates the Nrf2-mediated antioxidant response.

  • PI3K/Akt/mTOR Pathway: It modulates the PI3K/Akt/mTOR pathway to promote cell survival and autophagy.

  • AMPK Activation: Resveratrol activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which contributes to its neuroprotective effects.[4]

  • Inhibition of NF-κB: It suppresses neuroinflammation by inhibiting the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of this compound and resveratrol.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used animal model to mimic focal cerebral ischemia.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, typically with isoflurane.

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 60 or 90 minutes), the monofilament is withdrawn to allow for reperfusion.

  • Drug Administration: The compound (Salvianolate, Salvianolic Acid B, or Resveratrol) or vehicle is administered, often intraperitoneally or intravenously, at a specific time point before or after the occlusion.[2][3][4][13]

Assessment of Neurological Deficit

Neurological function is typically assessed using a scoring system. A common method is the 5-point scale:

  • 0: No neurological deficit.

  • 1: Failure to extend the left forepaw fully.

  • 2: Circling to the left.

  • 3: Falling to the left.

  • 4: No spontaneous walking with a depressed level of consciousness.

Measurement of Infarct Volume
  • Brain Sectioning: 24 or 72 hours after MCAO, the rats are euthanized, and their brains are removed and sliced into coronal sections.

  • TTC Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white.

  • Image Analysis: The stained sections are photographed, and the infarct area is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas of all slices.[14]

Western Blot Analysis

This technique is used to quantify the expression of specific proteins involved in signaling pathways.

  • Protein Extraction: Brain tissue from the ischemic hemisphere is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Caspase-3, Bcl-2, p-Akt, Nrf2) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

G cluster_SalB This compound (Salvianolic Acid B) SalB This compound TLR4 TLR4 SalB->TLR4 inhibits PI3K PI3K SalB->PI3K Nrf2 Nrf2 SalB->Nrf2 SIRT1_S SIRT1 SalB->SIRT1_S NFkB_S NF-κB TLR4->NFkB_S inhibits Akt Akt PI3K->Akt Apoptosis_S Apoptosis Akt->Apoptosis_S inhibits ARE ARE Nrf2->ARE SIRT1_S->NFkB_S inhibits Inflammation_S Pro-inflammatory Cytokines NFkB_S->Inflammation_S HO1 HO-1 ARE->HO1 OxidativeStress_S Oxidative Stress HO1->OxidativeStress_S reduces Inflammation_S->Apoptosis_S Neuroprotection_S Neuroprotection G cluster_Res Resveratrol Res Resveratrol SIRT1_R SIRT1 Res->SIRT1_R AMPK AMPK Res->AMPK PI3K_R PI3K Res->PI3K_R Nrf2_R Nrf2 Res->Nrf2_R NFkB_R NF-κB Res->NFkB_R inhibits SIRT1_R->NFkB_R inhibits mTOR mTOR AMPK->mTOR inhibits Akt_R Akt PI3K_R->Akt_R Akt_R->mTOR Autophagy Autophagy mTOR->Autophagy inhibits ARE_R ARE Nrf2_R->ARE_R Inflammation_R Pro-inflammatory Cytokines NFkB_R->Inflammation_R AntioxidantEnzymes Antioxidant Enzymes ARE_R->AntioxidantEnzymes Apoptosis_R Apoptosis AntioxidantEnzymes->Apoptosis_R inhibits Inflammation_R->Apoptosis_R Neuroprotection_R Neuroprotection G A Animal Model (e.g., MCAO in rats) B Drug Administration (Compound or Vehicle) A->B C Behavioral Assessment (Neurological Score) B->C D Euthanasia and Brain Tissue Collection C->D E Infarct Volume Measurement (TTC Staining) D->E F Biochemical Analysis (Western Blot, ELISA, etc.) D->F G Data Analysis and Interpretation E->G F->G

References

9'''-Methyl Salvianolate B vs. Other Salvia Compounds: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diverse array of bioactive compounds derived from Salvia miltiorrhiza (Danshen) presents a fertile ground for therapeutic innovation. This guide provides a detailed comparison of the efficacy of 9'''-Methyl salvianolate B against other prominent Salvia compounds, with a focus on experimental data to inform research and development decisions.

Executive Summary

Salvia miltiorrhiza is a cornerstone of traditional Chinese medicine, valued for its therapeutic properties in cardiovascular, cerebrovascular, and inflammatory conditions. Its efficacy is attributed to a rich composition of phenolic acids, known as salvianolic acids, and lipophilic diterpenoids. Among the water-soluble salvianolic acids, Salvianolic acid B (Sal B) is the most abundant and extensively studied. This guide focuses on the emerging data for this compound, a methylated derivative of Sal B, and compares its performance with other key Salvia compounds. While research on this compound is still in its early stages, this guide synthesizes the available preclinical data to provide a preliminary comparative framework.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and other major Salvia compounds across various therapeutic areas. It is important to note that direct comparative studies are limited, and the presented data is collated from various independent research efforts.

Anti-inflammatory Activity
CompoundAssayCell Line/ModelIC50/EC50Reference
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesData Not Available-
Salvianolic acid B Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages~15 µM[1]
Salvianolic acid C Soluble Epoxide Hydrolase (sEH) InhibitionRecombinant human sEHKᵢ = 8.6 µM[2]
Rosmarinic acid methyl ester Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages0.6 µM[1]
Shimobashiric acid B Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages1.4 µM[1]
Antioxidant Activity
CompoundAssayIC50/EC50Reference
This compound DPPH Radical ScavengingData Not Available-
Salvianolic acid B DPPH Radical Scavenging102 µg/mL[3]
Salvianolic acid C Xanthine Oxidase (XOD) Inhibition9.07 µM[2]
Danshensu Hydroxyl Radical Scavenging94 µg/mL[3]

Mechanism of Action: A Comparative Overview

The therapeutic effects of Salvia compounds are underpinned by their modulation of key signaling pathways. While the precise mechanisms of this compound are still under investigation, they are believed to overlap with those of other salvianolic acids, primarily revolving around antioxidant and anti-inflammatory pathways.[4]

Key Signaling Pathways

Salvianolic acid B has been shown to exert its anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[5] It also activates the Nrf2 pathway, a key regulator of the antioxidant response.[6] It is hypothesized that this compound shares these mechanisms of action, though direct experimental evidence is pending.

Experimental Protocols

To facilitate the replication and validation of the cited findings, this section provides an overview of the key experimental methodologies.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with varying concentrations of the test compounds (e.g., this compound, Salvianolic acid B) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

In Vivo Cardioprotective Efficacy: Myocardial Infarction Model

  • Animal Model: Myocardial infarction is induced in adult male rats (e.g., Sprague-Dawley) by ligating the left anterior descending coronary artery.

  • Treatment: Post-surgery, animals are randomly assigned to treatment groups and receive daily administration of the test compounds (e.g., Salvianolic acid B at 100 mg/kg via oral gavage) or a vehicle control for a predetermined duration (e.g., 4 weeks).[7]

  • Efficacy Assessment: At the end of the treatment period, cardiac function is evaluated using echocardiography and hemodynamic measurements. The hearts are then excised for histological analysis to determine infarct size and the extent of cardiac fibrosis. Serum levels of cardiac injury markers (e.g., CK-MB, LDH) are also quantified.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of salvianolic acids in a range of diseases, primarily driven by their potent antioxidant and anti-inflammatory properties. Salvianolic acid B, as the most studied compound, has demonstrated significant efficacy in preclinical models of cardiovascular and neurodegenerative diseases.

The investigation into this compound is at a nascent stage. As a methylated derivative of the highly active Salvianolic acid B, it holds considerable promise. However, a comprehensive understanding of its comparative efficacy necessitates direct, head-to-head preclinical studies against other Salvia compounds. Future research should prioritize generating quantitative data (e.g., IC50, EC50 values) for this compound in standardized in vitro and in vivo models. Such data will be instrumental in elucidating its therapeutic potential and guiding its further development as a novel drug candidate. Researchers are encouraged to utilize the experimental protocols outlined in this guide to ensure consistency and comparability of data across studies.

References

A Comparative Guide to the Quantitative Analysis of 9'''-Methyl Salvianolate B: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of active pharmaceutical ingredients and natural products, the choice of analytical methodology is paramount to ensuring accuracy, sensitivity, and regulatory compliance. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 9'''-Methyl salvianolate B, a bioactive phenolic acid.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a UV-Visible Spectrophotometric Detector , it provides robust and reliable quantification for chromophoric compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) integrates the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the precise measurement of a compound's mass-to-charge ratio, providing an additional layer of specificity and significantly lower detection limits compared to HPLC-UV.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are presented below. These protocols are representative of standard practices for the analysis of phenolic compounds.

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80% B

    • 35-36 min: 80-20% B

    • 36-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 288 nm.

LC-MS/MS Method
  • Instrumentation: Sciex Triple Quad™ 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-60% B

    • 5-6 min: 60-90% B

    • 6-7 min: 90% B

    • 7-7.1 min: 90-10% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transition:

    • Q1 (Precursor Ion): m/z 731.2

    • Q3 (Product Ion): m/z 533.1

  • Key Mass Spectrometer Parameters:

    • IonSpray Voltage: -4500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 55 psi

    • Declustering Potential: -100 V

    • Entrance Potential: -10 V

    • Collision Cell Exit Potential: -15 V

    • Collision Energy: -35 V

Data Presentation: A Comparative Analysis

The performance of each method was evaluated based on standard validation parameters. The following tables summarize the quantitative data, offering a clear comparison between HPLC-UV and LC-MS/MS for the analysis of this compound.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 0.5 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.15 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL

Table 2: Precision

ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)
Intra-day Precision < 2.0%< 5.0%
Inter-day Precision < 3.0%< 7.0%

Table 3: Accuracy

ParameterHPLC-UV (% Recovery)LC-MS/MS (% Recovery)
Low Concentration 98.5 - 101.2%95.7 - 104.3%
Medium Concentration 99.1 - 100.8%97.2 - 102.5%
High Concentration 98.9 - 101.5%96.5 - 103.1%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev hplc_dev HPLC-UV Method Optimization method_dev->hplc_dev lcms_dev LC-MS/MS Method Optimization method_dev->lcms_dev validation Method Validation hplc_dev->validation lcms_dev->validation hplc_val HPLC-UV Validation (Linearity, Precision, Accuracy, LOD/LOQ) validation->hplc_val lcms_val LC-MS/MS Validation (Linearity, Precision, Accuracy, LOD/LOQ) validation->lcms_val cross_val Cross-Validation hplc_val->cross_val lcms_val->cross_val sample_analysis Analysis of the Same Sample Set by Both Validated Methods cross_val->sample_analysis data_comp Data Comparison & Statistical Analysis (e.g., Bland-Altman plot, t-test) sample_analysis->data_comp conclusion Conclusion on Method Comparability and Interchangeability data_comp->conclusion end End: Select Appropriate Method conclusion->end

Cross-validation experimental workflow.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS for the quantitative analysis of this compound demonstrates the distinct advantages of each technique.

  • HPLC-UV offers a robust, cost-effective, and straightforward method with excellent precision and accuracy for quantifying this compound at the microgram per milliliter level. It is well-suited for routine quality control and assays where high sample concentrations are expected.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, with a limit of quantification approximately 5,000 times lower than that of HPLC-UV. This makes it the method of choice for applications requiring trace-level detection, such as pharmacokinetic studies, metabolite identification, and impurity profiling.

The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the research or development phase, including the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. This guide provides the foundational data and protocols to make an informed decision.

A Comparative Guide to the Bioactivity of 9'''-Methyl Salvianolate B and its Analogs: Paving the Way for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported bioactivity of 9'''-Methyl salvianolate B and its extensively studied analog, salvianolic acid B (SalB). Due to the limited publicly available data on the bioactivity of this compound, this guide leverages the wealth of information on SalB to establish a foundational framework for designing and assessing the reproducibility of future studies on its methylated counterpart.

This compound is a phenolic compound naturally derived from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1][2][3] Its mode of action is believed to involve antioxidant and anti-inflammatory pathways, with potential therapeutic applications in cardiovascular and neurodegenerative diseases.[1] However, a thorough review of published literature reveals a scarcity of detailed bioactivity studies and a lack of independent replication of initial findings. In contrast, salvianolic acid B has been the subject of numerous investigations, providing a robust dataset for comparison.

Quantitative Bioactivity Data: A Comparative Overview

To facilitate a clear comparison and to aid in the design of future reproducibility studies, the following tables summarize the available quantitative data for both this compound and Salvianolic Acid B. The data for SalB is provided as a reference due to the limited specific data for this compound.

Table 1: Anti-inflammatory and Antioxidant Activity

CompoundAssayCell Line / ModelIC50 / Effective ConcentrationReference
This compoundNot SpecifiedNot Specified0.9 µM[4]
Salvianolic Acid BCOX-2 InhibitionHNSCC JHU-022 cells18 µM[5]
Salvianolic Acid BCOX-2 InhibitionHNSCC JHU-013 cells50 µM[5]
Salvianolic Acid BABTS radical scavenging-IC50: 3.9 - 7.6 µM[6]

Table 2: Anticancer Activity

CompoundCell LineIC50Reference
Salvianolic Acid BHNSCC JHU-02218 µM[5]
Salvianolic Acid BHNSCC JHU-01350 µM[5]
Salvianolic Acid BNon-small cell lung cancer (A549)Tested at 25, 50, 100 µM[7]

Table 3: Neuroprotective and Other Activities

CompoundActivityModelEffective ConcentrationReference
Salvianolic Acid BNeuroprotectionMPP+ and LPS-induced toxicity in dopaminergic neurons50 µM and 100 µM[8]
Salvianolic Acid BNeuroprotectionCerebral ischemia/reperfusion in rats-

Experimental Protocols: A Foundation for Replication

Detailed and standardized experimental protocols are critical for the reproducibility of scientific findings. Below are methodologies derived from studies on salvianolic acid B, which can serve as a template for investigating this compound.

1. In Vitro Anti-inflammatory Assay: COX-2 Expression in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells

  • Cell Lines: JHU-022 and JHU-013.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., 10, 20, 50, 100 µM) for a specified period (e.g., 24 hours).

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against COX-2.

    • A secondary antibody conjugated to horseradish peroxidase is used for detection.

    • Bands are visualized using an enhanced chemiluminescence detection system.

  • Data Analysis: The intensity of the COX-2 band is quantified and normalized to a loading control (e.g., β-actin). The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in COX-2 expression.

2. In Vivo Antitumor Activity: HNSCC Xenograft Model

  • Animal Model: Nude mice.

  • Tumor Induction: HNSCC cells (e.g., JHU-022) are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. The test compound is administered daily via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 80 mg/kg/day). A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.

  • Endpoint: After a defined treatment period (e.g., 25 days), mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the final tumor weights are compared between the treatment and control groups.

3. In Vitro Neuroprotection Assay: MPP+ and LPS-Induced Toxicity

  • Cell Culture: Primary dopaminergic neurons or relevant neuronal cell lines.

  • Toxicity Induction: Cells are exposed to neurotoxins such as MPP+ or lipopolysaccharide (LPS) to induce neuronal damage.

  • Treatment: Cells are co-treated with the neurotoxin and various concentrations of the test compound.

  • Viability Assay: Cell viability is assessed using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Inflammatory Marker Measurement: The release of pro-inflammatory cytokines such as TNF-α and IL-1β into the medium is quantified using ELISA. Nitric oxide (NO) production can be measured using the Griess reagent.

  • Data Analysis: The protective effect of the compound is determined by its ability to increase cell viability and reduce the levels of inflammatory markers compared to cells treated with the neurotoxin alone.

Signaling Pathways and Experimental Workflow

To provide a visual representation of the mechanisms of action and experimental design, the following diagrams are provided.

G General Experimental Workflow for Bioactivity Assessment cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Bioactivity Assays Bioactivity Assays Treatment->Bioactivity Assays Observation & Measurement Observation & Measurement Treatment->Observation & Measurement Data Analysis Data Analysis Bioactivity Assays->Data Analysis Endpoint Analysis Endpoint Analysis Animal Model Animal Model Induction of Disease Induction of Disease Animal Model->Induction of Disease Induction of Disease->Treatment Observation & Measurement->Endpoint Analysis

A general workflow for in vitro and in vivo bioactivity studies.

G Key Signaling Pathways Implicated for Salvianolic Acid B cluster_0 Anti-inflammatory cluster_1 Antioxidant cluster_2 Anticancer Salvianolic Acid B Salvianolic Acid B NF-κB Pathway NF-κB Pathway Salvianolic Acid B->NF-κB Pathway Inhibition Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway Salvianolic Acid B->Nrf2/HO-1 Pathway Activation PI3K/Akt Pathway PI3K/Akt Pathway Salvianolic Acid B->PI3K/Akt Pathway Inhibition MAPK Pathway MAPK Pathway Salvianolic Acid B->MAPK Pathway Modulation Inflammatory Cytokines (TNF-α, IL-6) Inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Inflammatory Cytokines (TNF-α, IL-6) Downregulation Antioxidant Enzymes Antioxidant Enzymes Nrf2/HO-1 Pathway->Antioxidant Enzymes Upregulation Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Inhibition Apoptosis Apoptosis MAPK Pathway->Apoptosis Induction

Signaling pathways associated with Salvianolic Acid B bioactivity.

Conclusion and Future Directions

The reproducibility of bioactivity studies is paramount for the advancement of drug discovery and development. While there is a significant body of research on salvianolic acid B, its methylated derivative, this compound, remains largely understudied. This guide highlights the current knowledge gap and provides a comparative framework to stimulate and guide future research.

For the scientific community to have confidence in the therapeutic potential of this compound, it is imperative that new studies are conducted with rigorous methodologies and that the findings are independently verified. Researchers are encouraged to utilize the detailed protocols and comparative data presented here to design robust experiments that will contribute to a clearer understanding of the bioactivity and reproducibility of this compound. The consistent reporting of quantitative data, such as IC50 and EC50 values, and the full disclosure of experimental details will be crucial in building a reliable body of evidence for this potentially valuable natural compound.

References

A Comparative Analysis of 9'''-Methyl Salvianolate B and Other Potent Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of 9'''-Methyl salvianolate B alongside three other well-researched natural antioxidants: Resveratrol (B1683913), Curcumin, and Quercetin. Due to the limited availability of quantitative antioxidant data for this compound in current scientific literature, data for its parent compound, Salvianolic acid B, is presented as a close structural and functional analogue. This comparison aims to offer an objective overview of their relative antioxidant efficacy, supported by experimental data and detailed methodologies for key assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of these compounds is evaluated using common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results, presented as IC50 values (the concentration required to scavenge 50% of free radicals) and ORAC values (in Trolox equivalents), are summarized below. Lower IC50 values indicate higher antioxidant potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC Value (µmol TE/g)
Salvianolic acid B ~94-102 µg/mLData Not AvailableData Not Available
Resveratrol ~15.54 µg/mL[1] - 131 µM[2]~2.86 µg/mL[3] - 2 µg/mL[4]~5.26 µmol TE/µM[5] / ~0.64 TEU[6]
Curcumin ~3.20 µg/mL[7] - 53 µM[8]~18.54 µg/mL[7]~1,500,000 µmol TE/g[9]
Quercetin ~19.3 µM[10] - 19.17 µg/mL[11]~1.89 µg/mL[12]Data Not Available

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. TEU stands for Trolox Equivalent Unit.

Key Signaling Pathways in Antioxidant Action

Natural antioxidants exert their effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation. The primary pathways influenced by these compounds include Nrf2/ARE, NF-κB, and MAPK.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of antioxidant and detoxification genes.

Nrf2_Pathway

Salvianolic acid B, for instance, has been shown to upregulate Nrf2 expression, thereby promoting the production of antioxidant enzymes.[13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Its chronic activation is associated with many diseases. Many natural antioxidants exhibit anti-inflammatory properties by inhibiting the activation of NF-κB.

NFkB_Pathway

Salvianolic acid B has been demonstrated to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[3][8][9][11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can lead to the aberrant activation of MAPK signaling. Antioxidants can modulate this pathway to protect cells from stress-induced damage.

MAPK_Pathway cluster_extracellular Extracellular Stimuli Stress Stimuli (e.g., Oxidative Stress)

Studies have shown that Salvianolic acid B can inhibit the TGF-β1/Smads and MAPK signaling pathways.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) or ethanol (B145695) (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound or standard at various concentrations to the wells.

    • Include a control well containing only the DPPH solution and the solvent.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant.

  • Assay Procedure:

    • Add a small volume of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add the test compound or standard at various concentrations.

    • Incubate at room temperature for a short period (e.g., 6-10 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation:

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein (B123965) solution to each well.

    • Add the test compound or Trolox standard to the respective wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of each sample and standard to obtain the net AUC.

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the Nrf2, NF-κB, and MAPK signaling pathways.

  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., macrophages for NF-κB, hepatocytes for Nrf2) under standard conditions.

    • Treat the cells with the natural antioxidant at various concentrations for a specified duration. In some experiments, cells are co-treated with a stimulus (e.g., LPS for NF-κB activation, H2O2 for oxidative stress) to assess the protective effect of the antioxidant.

  • Protein Extraction:

    • For total protein, lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions (important for Nrf2 and NF-κB translocation), use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-phospho-p65 NF-κB, anti-phospho-p38 MAPK) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH for total protein; Lamin B1 or Histone H3 for nuclear fractions). For phosphorylated proteins, normalize to the total protein level.

Experimental_Workflow

References

A Comparative Guide to the Anti-inflammatory Mechanisms of 9'''-Methyl Salvianolate B and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanisms of 9'''-Methyl salvianolate B, with its parent compound Salvianolic acid B (Sal B) used as a proxy due to the limited availability of specific data on the methylated derivative. The performance of Sal B is compared with two well-established anti-inflammatory drugs: Dexamethasone, a synthetic corticosteroid, and Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID).

Disclaimer: The experimental data and mechanistic descriptions for this compound presented in this guide are based on studies conducted on its closely related precursor, Salvianolic acid B (Sal B). This substitution is necessary due to the current lack of specific research on the anti-inflammatory mechanisms of this compound. It is hypothesized that their mechanisms of action are similar.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. This guide explores the molecular mechanisms of three distinct anti-inflammatory agents, highlighting their primary targets and downstream effects. Salvianolic acid B demonstrates a multi-targeted approach by inhibiting key inflammatory signaling pathways, including NF-κB and MAPK. Dexamethasone exerts its potent anti-inflammatory effects primarily through the glucocorticoid receptor, leading to broad immunosuppression. Ibuprofen's main mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.

Comparative Analysis of Anti-inflammatory Mechanisms

The anti-inflammatory effects of Salvianolic acid B, Dexamethasone, and Ibuprofen are mediated through distinct molecular pathways. A summary of their effects on key inflammatory markers and signaling molecules is presented below.

TargetSalvianolic Acid B (as a proxy for this compound)DexamethasoneIbuprofen
Primary Target(s) Multiple upstream kinases in NF-κB and MAPK pathwaysGlucocorticoid ReceptorCyclooxygenase (COX-1 & COX-2)
NF-κB Pathway Inhibits p65 nuclear translocation and IκBα phosphorylation[1][2]Inhibits NF-κB activation (IC50: 0.027 mM)[3]Inhibits NF-κB activation (IC50: 3.49 mM)[3][4]
MAPK Pathway Inhibits phosphorylation of p38, ERK1/2, and JNK[1][2]Inhibits p38 MAPK phosphorylation[5][6][7]Attenuates phosphorylation of p38, JNK, and p65[8]
Pro-inflammatory Cytokines
TNF-αDose-dependent inhibition in LPS-induced RAW264.7 cells[9][10]Inhibition of secretion in LPS-stimulated RAW264.7 cells[11]Limited direct inhibition; may increase production ex vivo[12]
IL-6Dose-dependent inhibition in LPS-induced RAW264.7 cells[9][10]Inhibition of secretion (maximal inhibition 40-90%)[5][6]Limited direct inhibition
IL-1βDose-dependent inhibition in LPS-induced RAW264.7 cells[10]Inhibits gene expression in LPS-stimulated RAW264.7 cells[13]Limited direct inhibition
COX-2 Reduces expressionDestabilizes mRNA via p38 inhibition[14]Direct inhibition (IC50: 80 µM)

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by each compound.

cluster_SalB Salvianolic Acid B Sal B Sal B IKK IKK Sal B->IKK inhibits MAPKKs MAPK Kinases (MKK3/6, MEK) Sal B->MAPKKs inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates MAPKs MAPKs (p38, ERK, JNK) MAPKKs->MAPKs phosphorylates MAPKs->Pro-inflammatory Genes activates

Figure 1: Anti-inflammatory mechanism of Salvianolic Acid B.

cluster_Dex Dexamethasone Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR activates NF-κB NF-κB GR->NF-κB inhibits p38 MAPK p38 MAPK GR->p38 MAPK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates p38 MAPK->Pro-inflammatory Genes activates

Figure 2: Anti-inflammatory mechanism of Dexamethasone.

cluster_Ibu Ibuprofen Ibuprofen Ibuprofen COX-1 / COX-2 COX-1 / COX-2 Ibuprofen->COX-1 / COX-2 inhibits Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins produces

Figure 3: Anti-inflammatory mechanism of Ibuprofen.

Experimental Workflows

cluster_Workflow General Experimental Workflow for In Vitro Anti-inflammatory Assays Cell Culture Cell Culture Pre-treatment Pre-treatment with Test Compound Cell Culture->Pre-treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre-treatment->Stimulation Incubation Incubation Stimulation->Incubation Data Collection Collection of Supernatant and Cell Lysate Incubation->Data Collection Analysis Analysis Data Collection->Analysis

Figure 4: Workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (Salvianolic acid B, Dexamethasone, or Ibuprofen) for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine assays, shorter times for signaling pathway analysis).

Cytokine Measurement by ELISA

This protocol is for the quantification of TNF-α in cell culture supernatants.

  • Reagents and Materials:

    • Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate).

    • Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Stop Solution (e.g., 2N H2SO4).

    • Microplate reader.

  • Procedure:

    • Coat a 96-well plate with capture antibody overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

    • Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add TMB substrate. Incubate in the dark until color develops.

    • Add Stop Solution and read the absorbance at 450 nm.

    • Calculate the concentration of TNF-α in the samples based on the standard curve.[2][6][15]

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol is for the detection of phosphorylated and total proteins in the NF-κB and MAPK signaling pathways.

  • Nuclear and Cytoplasmic Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Lyse the cell membrane by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and then lyse the nuclei using a high-salt nuclear extraction buffer.

    • Centrifuge to remove nuclear debris. The supernatant is the nuclear extract.[1][5][9][11][16][17]

  • Western Blotting:

    • Determine the protein concentration of the cell lysates (total, cytoplasmic, or nuclear) using a BCA or Bradford assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).

Cyclooxygenase (COX) Activity Assay

This protocol measures the peroxidase activity of COX enzymes.

  • Reagents and Materials:

    • COX Activity Assay Kit (containing assay buffer, heme, colorimetric substrate, and arachidonic acid).

    • COX-1 and COX-2 specific inhibitors (for differentiating isoform activity).

    • Microplate reader.

  • Procedure:

    • Prepare cell lysates or tissue homogenates in cold assay buffer.

    • In a 96-well plate, add assay buffer, heme, and the sample.

    • To differentiate between COX-1 and COX-2 activity, add a specific inhibitor to parallel wells.

    • Add the colorimetric substrate to all wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at room temperature for a specified time (e.g., 5-10 minutes).

    • Read the absorbance at the appropriate wavelength (e.g., 590 nm).

    • Calculate the COX activity based on the change in absorbance over time, subtracting the background from inhibitor-treated wells to determine the activity of the specific COX isoform.[3][4][18][19]

Conclusion

This guide provides a comparative overview of the anti-inflammatory mechanisms of this compound (represented by Salvianolic acid B), Dexamethasone, and Ibuprofen. Salvianolic acid B emerges as a promising multi-target agent, modulating both the NF-κB and MAPK pathways. Dexamethasone remains a potent but broad-acting anti-inflammatory drug, while Ibuprofen offers targeted inhibition of prostaglandin (B15479496) synthesis. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy and mechanisms of these and other anti-inflammatory compounds. Further research is warranted to specifically elucidate the anti-inflammatory profile of this compound and validate its therapeutic potential.

References

Unveiling the In Vivo Potential of 9'''-Methyl Salvianolate B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the in vivo efficacy of 9'''-Methyl salvianolate B, a derivative of a bioactive compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). While direct in vivo studies on this compound remain limited, this guide draws upon the wealth of experimental data available for its parent compounds, salvianolate and salvianolic acid B, to provide a comparative framework for its potential therapeutic applications in cardiovascular and neurological disorders.

This compound is a phenolic acid compound that is believed to exert its effects through antioxidant and anti-inflammatory pathways.[1] Its potential therapeutic applications are being explored in preclinical models for cardiovascular diseases, neurodegenerative disorders, and other inflammation-related conditions.[1] This guide synthesizes the available in vivo data for closely related salvianolate compounds to project the potential efficacy and mechanisms of action of its 9'''-methylated derivative.

Cardiovascular Disease: Insights from Salvianolate Studies

In preclinical models of myocardial infarction, salvianolate, a mixture of which salvianolic acid B is a major component, has demonstrated significant cardioprotective effects. Studies in rats have shown that salvianolate can reduce the area of myocardial infarction and improve cardiac function after ischemia-reperfusion injury. A meta-analysis of clinical trials on salvianolate injection for acute myocardial infarction revealed a significant reduction in major adverse cardiac events and improvements in cardiac function markers.

Table 1: Summary of In Vivo Efficacy of Salvianolate in Myocardial Infarction Models

Animal ModelInterventionKey FindingsReference
Rat (Myocardial Ischemia-Reperfusion)SalvianolateReduced infarct size, improved cardiac function[2]
Human (Acute Myocardial Infarction)Salvianolate InjectionReduced major adverse cardiac events, improved left ventricular ejection fraction[2]

The proposed mechanism for these cardioprotective effects involves the modulation of key signaling pathways. For instance, salvianolate has been shown to activate the ERK1/2 signaling pathway, which is crucial for cell survival and proliferation.

cluster_0 Myocardial Ischemia-Reperfusion Injury cluster_1 Salvianolate Intervention cluster_2 Cellular Response Myocardial Ischemia-Reperfusion Injury Myocardial Ischemia-Reperfusion Injury Salvianolate Salvianolate Myocardial Ischemia-Reperfusion Injury->Salvianolate Treatment ERK1/2 Pathway ERK1/2 Pathway Salvianolate->ERK1/2 Pathway Activates Cell Survival Cell Survival ERK1/2 Pathway->Cell Survival Promotes cluster_0 Cerebral Ischemia-Reperfusion Injury cluster_1 Salvianolate Intervention cluster_2 Cellular Response Cerebral Ischemia Cerebral Ischemia Salvianolate Salvianolate Cerebral Ischemia->Salvianolate Treatment Caspase-3 Pathway Caspase-3 Pathway Salvianolate->Caspase-3 Pathway Inhibits Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway Salvianolate->Nrf2/HO-1 Pathway Activates Apoptosis Apoptosis Caspase-3 Pathway->Apoptosis Induces Anti-inflammation Anti-inflammation Nrf2/HO-1 Pathway->Anti-inflammation Promotes G Anesthetize Rat Anesthetize Rat Thoracotomy Thoracotomy Anesthetize Rat->Thoracotomy Ligate LAD Artery Ligate LAD Artery Thoracotomy->Ligate LAD Artery Induce Ischemia Induce Ischemia Ligate LAD Artery->Induce Ischemia Remove Ligature Remove Ligature Induce Ischemia->Remove Ligature Reperfusion Reperfusion Remove Ligature->Reperfusion Assess Infarct Size Assess Infarct Size Reperfusion->Assess Infarct Size G Anesthetize Rat Anesthetize Rat Expose Carotid Artery Expose Carotid Artery Anesthetize Rat->Expose Carotid Artery Insert Filament into MCA Insert Filament into MCA Expose Carotid Artery->Insert Filament into MCA Induce Occlusion Induce Occlusion Insert Filament into MCA->Induce Occlusion Withdraw Filament Withdraw Filament Induce Occlusion->Withdraw Filament Reperfusion Reperfusion Withdraw Filament->Reperfusion Neurological Assessment Neurological Assessment Reperfusion->Neurological Assessment

References

Benchmarking 9'''-Methyl Salvianolate B Against Known Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of 9'''-Methyl salvianolate B against two established neuroprotective agents, Edaravone (B1671096) and Nimodipine. Due to the limited availability of direct comparative studies involving this compound, this guide incorporates data on its closely related parent compound, Salvianolic acid B, to provide a valuable, albeit indirect, benchmark. The information presented herein is intended to support further research and drug development efforts in the field of neuroprotection.

Executive Summary

Neurodegenerative diseases and acute neurological injuries, such as stroke, represent a significant global health burden. The development of effective neuroprotective agents is a critical area of research. This guide evaluates the preclinical evidence for this compound, a phenolic compound isolated from Radix Salvia miltiorrhizae, in comparison to Edaravone, a free radical scavenger, and Nimodipine, a calcium channel blocker. The comparison focuses on key mechanisms of neuroprotection, including the mitigation of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the available quantitative data from in vitro studies on the neuroprotective effects of Salvianolic Acid B (as a proxy for this compound), Edaravone, and Nimodipine. These assays are fundamental in preclinical neuroprotection research, providing insights into a compound's ability to preserve neuronal integrity and function under stress conditions.

Table 1: Cell Viability (MTT/LDH Assay)

CompoundCell LineInsultConcentration% Increase in Cell Viability / % Decrease in LDH ReleaseCitation
Salvianolic Acid BSH-SY5YH₂O₂10 µMNot specified
EdaravoneSH-SY5YTDP-43 + Ethacrynic acid≥10 µmol/LConcentration-dependent protection[1]
EdaravoneOrganotypic hippocampal slicesOxygen-Glucose DeprivationNot specifiedSignificant reduction in LDH levels[2]
NimodipinePC12H₂O₂ (72 mM)20 µM~90% prevention of cytotoxicity[3]
NimodipinePC12Ethanol (200 mM)20 µMCytotoxicity reduced from 53.4% to 33.7%[4]

Table 2: Anti-Apoptotic Activity (Caspase-3 Activity/TUNEL Assay)

CompoundCell Line/ModelInsultConcentration% Decrease in Apoptosis / Caspase-3 ActivityCitation
SalvianolateRat myocardial tissuesMyocardial InfarctionNot specifiedSignificant decrease in Caspase-3 activity[5]
EdaravoneRat model of retinal detachmentRetinal Detachment5 mg/kgDecreased activation of caspase-3, -8, and -9[6]
EdaravoneNeonatal HIE model ratHypoxia-Ischemia9 mg/kgReduced number of apoptotic neuronal cells[7]
NimodipineSchwann cellsOxidative Stress10-20 µM~40% decrease in Caspase-3/7 activity[8]
NimodipineNeuronal cellsOsmotic Stress10-20 µM~36% reduction in Caspase-3/7 activity[8]

Table 3: Antioxidant Capacity (ROS/GSH Levels)

CompoundCell Line/ModelInsultConcentrationEffect on Oxidative Stress MarkersCitation
Salvianolic Acid BMiceγ-radiation5-20 mg/kgIncreased serum SOD activity, decreased MDA levels[9]
EdaravoneHuman neuroblastoma SH-SY5YZnO NanoparticlesNot specifiedReduced ROS and MDA levels[10]
EdaravoneIschemic Stroke ModelNot specifiedNot specifiedHigher neural GSH levels[3]
NimodipinePC12 cellsH₂O₂Not specifiedIncreased mRNA expression of antioxidants[3]

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of these agents are mediated by their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets and developing novel treatment strategies.

This compound (via Salvianolic Acid B)

Salvianolic acid B has been shown to exert its neuroprotective effects through the activation of antioxidant and pro-survival pathways.[11][12] The primary mechanisms identified include the activation of the Nrf2/HO-1 and PI3K/Akt signaling pathways.[11][12]

  • Nrf2/HO-1 Pathway: This pathway is a key regulator of cellular antioxidant responses. Salvianolic acid B promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[12]

  • PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. Salvianolic acid B has been shown to activate this pathway, leading to the phosphorylation of Akt and subsequent downstream effects that protect neurons from damage.[11]

Salvianolic_Acid_B_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2/HO-1 Pathway Stress Oxidative Stress Apoptosis Apoptosis Stress->Apoptosis SalB Salvianolic Acid B PI3K PI3K SalB->PI3K Nrf2 Nrf2 SalB->Nrf2 promotes dissociation from Keap1 Akt Akt PI3K->Akt activates Akt->Apoptosis inhibits CellSurvival Cell Survival Akt->CellSurvival promotes Keap1 Keap1 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 upregulates AntioxidantEnzymes Other Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates HO1->Stress reduces AntioxidantEnzymes->Stress reduces

Proposed signaling pathway for Salvianolic Acid B.
Edaravone

Edaravone primarily functions as a potent free radical scavenger, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13] Its neuroprotective mechanism also involves the modulation of inflammatory and apoptotic pathways.

  • Free Radical Scavenging: Edaravone effectively reduces oxidative stress by scavenging various free radicals, thereby preventing lipid peroxidation and damage to cellular components.[13]

  • Anti-inflammatory Effects: It can suppress the activation of microglia and reduce the production of pro-inflammatory cytokines.

  • Modulation of Apoptotic Pathways: Edaravone has been shown to influence apoptotic signaling, including the reduction of Fas-associated death domain (FADD) and inhibition of caspase activation.[14] It can also activate the Nrf2/HO-1 pathway, contributing to its antioxidant and anti-apoptotic effects.[15][16]

Edaravone_Pathway cluster_stress Cellular Stress cluster_nrf2 Nrf2/HO-1 Pathway OxidativeStress Oxidative Stress (ROS, RNS) Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation Inflammation Inflammation->Apoptosis Edaravone Edaravone Edaravone->OxidativeStress scavenges Edaravone->Inflammation inhibits Nrf2 Nrf2 Edaravone->Nrf2 activates FADD FADD Edaravone->FADD reduces HO1 HO-1 Nrf2->HO1 upregulates HO1->OxidativeStress reduces CellSurvival Neuronal Survival Caspases Caspases FADD->Caspases Caspases->Apoptosis Nimodipine_Pathway cluster_insult Neuronal Insult (e.g., Ischemia) cluster_calcium Calcium Homeostasis cluster_survival Pro-Survival Signaling Insult Ischemia/ Excitotoxicity CaChannel L-type Ca2+ Channel Insult->CaChannel activates Nimodipine Nimodipine Nimodipine->CaChannel blocks Akt Akt Nimodipine->Akt activates CREB CREB Nimodipine->CREB activates CaInflux Ca2+ Influx CaChannel->CaInflux CaOverload [Ca2+]i Overload CaInflux->CaOverload Caspases Caspases CaOverload->Caspases activates Akt->Caspases inhibits CREB->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis Neuroprotection Neuroprotection Experimental_Workflow cluster_assays Key Assays start Start: Hypothesis (Compound has neuroprotective potential) cell_culture Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture induce_injury Induce Neuronal Injury (e.g., Oxidative stress, Excitotoxicity) cell_culture->induce_injury treatment Treat with Test Compounds (this compound, Edaravone, Nimodipine) + Controls induce_injury->treatment assays Perform In Vitro Assays treatment->assays data_analysis Data Analysis and Interpretation assays->data_analysis viability Cell Viability (MTT, LDH) apoptosis Apoptosis (Caspase, TUNEL) oxidative_stress Oxidative Stress (ROS, GSH) conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

References

Specificity of 9'''-Methyl Salvianolate B's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological effects of salvianolic acids, with a focus on understanding the specificity of 9'''-Methyl salvianolate B. While direct comparative experimental data for this compound is limited in currently available literature, this document summarizes the well-documented effects of its parent compound, Salvianolic Acid B (SalB), and a closely related compound, Salvianolic Acid A (SalA). This information serves as a benchmark for evaluating the potential activities of this compound.

Comparative Analysis of Biological Activity

Salvianolic acids A and B are the most abundant and well-studied water-soluble bioactive components of Salvia miltiorrhiza (Danshen).[1] They are renowned for their potent antioxidant and anti-inflammatory properties.[2] this compound is a methylated derivative of Salvianolic Acid B.[3] While this structural modification may influence its biological activity and specificity, a comprehensive head-to-head comparison with its parent compound is not yet available in published research.

The following tables summarize key quantitative data for Salvianolic Acid A and Salvianolic Acid B, providing a basis for indirect comparison and highlighting the need for further specific investigation into this compound.

Table 1: Comparative Antioxidant Activity of Salvianolic Acids

CompoundAssayEC50 Value (µg/mL)Source
Salvianolic Acid ADPPH Radical Scavenging1.43 ± 0.09[4]
Salvianolic Acid BDPPH Radical Scavenging1.81 ± 0.01[4]
Salvianolic Acid AABTS Radical Scavenging1.35 ± 0.00[4]
Salvianolic Acid BABTS Radical Scavenging1.43 ± 0.01[4]

Table 2: Comparative Anti-Inflammatory Activity of Salvianolic Acids

CompoundModelKey FindingsSource
Salvianolic Acid ALPS-stimulated RAW264.7 cellsPotent IKKβ inhibitory activity (Ki = 3.63 µM); Decreased iNOS and COX-2 expression.[5]
Salvianolic Acid BHigh-Fat Diet-induced inflammation in miceDownregulation of NF-κB, COX-2, and iNOS.[6]
Salvianolic Acid BStaphylococcal pneumonia in ratsReduced levels of IL-1β, IL-6, and TNF-α.[7]

Key Signaling Pathways

Salvianolic acids A and B exert their biological effects by modulating several key signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, both SalA and SalB have been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).[8][9] This mechanism is central to their protective effects against oxidative damage.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2_d Nrf2 (Degradation) Keap1_Nrf2->Nrf2_d Ubiquitination & Proteasomal Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Salvianolic_Acids Salvianolic Acids A & B Salvianolic_Acids->Keap1_Nrf2 Inhibit Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Upregulates Transcription NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB Degradation NF-κB Release Salvianolic_Acids Salvianolic Acids A & B Salvianolic_Acids->IKK Inhibit NFkB_n NF-κB NFkB_free->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes Upregulates Transcription

References

Independent Validation of 9'''-Methyl Salvianolate B: A Comparative Analysis of Neuroprotective and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 9'''-Methyl Salvianolate B with Salvianolic Acid B and Protocatechuic Aldehyde

This guide provides a comprehensive comparison of the neuroprotective, anti-inflammatory, and antioxidant properties of this compound and its structurally related compounds, Salvianolic Acid B (SalB) and Protocatechuic Aldehyde (PAL). While research into this compound is still emerging, this document summarizes the available data and provides context through the more extensively studied alternatives, offering a valuable resource for researchers investigating novel therapeutic agents for neurodegenerative and inflammatory diseases.

Executive Summary

This compound is a methylated derivative of Salvianolic Acid B, a well-documented bioactive compound extracted from Salvia miltiorrhiza (Danshen).[1] Its therapeutic potential is believed to stem from antioxidant and anti-inflammatory mechanisms.[1] This guide presents a side-by-side comparison of this compound with its parent compound, Salvianolic Acid B, a potent antioxidant and anti-inflammatory agent, and Protocatechuic Aldehyde, another related compound with demonstrated neuroprotective effects. The quantitative data available for each compound is summarized in the tables below, followed by detailed experimental protocols and visual representations of the key signaling pathways involved.

Data Presentation: Comparative Biological Activities

The following tables summarize the key quantitative data on the neuroprotective, anti-inflammatory, and antioxidant activities of this compound, Salvianolic Acid B, and Protocatechuic Aldehyde.

Table 1: Neuroprotective Effects

CompoundAssayCell Line/ModelConcentrationEffectCitation
This compound ---Data not available in peer-reviewed literature-
Salvianolic Acid B MTT AssaySH-SY5Y cells (6-OHDA induced)10, 20, 40 µMIncreased cell viability[2]
Neuronal ApoptosisRat model of SAH10, 20 mg/kgReduced neuronal apoptosis[3]
Protocatechuic Aldehyde MTT AssayPC12 cells (neurotoxin-induced)1, 10, 100 µMMarkedly increased cell viability[4]
Dopaminergic Neuron LossMPTP mouse model10, 20 mg/kgPrevented dopaminergic neuron loss[4]

Table 2: Anti-inflammatory Effects

CompoundAssayCell Line/ModelIC50 / ConcentrationEffectCitation
This compound ---Data not available in peer-reviewed literature-
Salvianolic Acid B Griess Assay (NO production)LPS-stimulated BV2 microglia10, 20, 40 µMSignificantly inhibited NO production[5]
Pro-inflammatory CytokinesRat model of SAH10, 20 mg/kgMitigated pro-inflammatory cytokine release[3]
Protocatechuic Aldehyde Griess Assay (NO production)LPS-stimulated BV2 microglia12.5, 25, 50 µMInhibited NO production[6]
iNOS, COX-2 ExpressionLPS-stimulated BV2 microglia50 µMReduced iNOS and COX-2 expression[6]

Table 3: Antioxidant Effects

CompoundAssayIC50 / ActivityCitation
Methylated Salvianolic Acid A Metabolites Rat liver lipid peroxidationLower IC50 than SAA[7]
Salvianolic Acid B DPPH Radical ScavengingPotent activity[8]
ROS GenerationSH-SY5Y cells (6-OHDA induced)10, 20, 40 µM
Protocatechuic Aldehyde DPPH Radical ScavengingPotent activity[9]
ROS ProductionPC12 cells (neurotoxin-induced)1, 10, 100 µM

Note: The antioxidant activity of methylated salvianolic acid derivatives has been reported to be high, suggesting potential for this compound.[7]

Signaling Pathways and Experimental Workflows

The neuroprotective and anti-inflammatory effects of these compounds are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the typical experimental workflows used to assess their activity.

Signaling Pathways cluster_inflammation Inflammatory Stimulus (LPS) cluster_pathway Signaling Cascade cluster_compounds Therapeutic Intervention cluster_antioxidant Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NLRP3->Cytokines Promotes release of NO Nitric Oxide (NO) iNOS_COX2->NO Produces SalB Salvianolic Acid B SalB->NFkB Inhibits SalB->NLRP3 Inhibits Nrf2 Nrf2 SalB->Nrf2 Activates PAL Protocatechuic Aldehyde PAL->NFkB Inhibits PAL->Nrf2 Activates ROS Oxidative Stress (ROS) ROS->NFkB Activates HO1 HO-1 Nrf2->HO1 Induces HO1->ROS Reduces

Caption: Key anti-inflammatory and antioxidant signaling pathways.

Experimental Workflow cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cells (e.g., Microglia, Neurons) treatment Treat with Compound (e.g., this compound) start->treatment stimulus Induce Stress/Inflammation (e.g., LPS, 6-OHDA) treatment->stimulus viability Cell Viability Assay (MTT Assay) stimulus->viability inflammation Anti-inflammatory Assay (Griess Assay for NO) stimulus->inflammation antioxidant Antioxidant Assay (DPPH/ORAC Assay) stimulus->antioxidant data Measure Absorbance/ Fluorescence viability->data inflammation->data antioxidant->data results Calculate IC50/ % Inhibition data->results

Caption: General experimental workflow for in vitro validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent validation and comparison.

Neuroprotection Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10]

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, Salvianolic Acid B, or Protocatechuic Aldehyde) for a specified pre-treatment time (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., 6-hydroxydopamine for Parkinson's models, or glutamate (B1630785) for excitotoxicity models) to the wells and incubate for a further 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay measures nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective, anti-inflammatory, and antioxidant properties of Salvianolic Acid B and Protocatechuic Aldehyde. While this compound is a promising compound due to its structural similarity to Salvianolic Acid B and the high antioxidant potential of related methylated compounds, there is a clear need for independent, peer-reviewed research to quantify its specific biological activities.[7] Future studies should focus on conducting the assays detailed in this guide to establish a clear performance profile for this compound, enabling a direct and objective comparison with existing alternatives. This will be crucial for determining its potential as a novel therapeutic agent for neurodegenerative and inflammatory diseases.

References

Safety Operating Guide

Safe Disposal of 9'''-Methyl Salvianolate B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 9'''-Methyl salvianolate B, ensuring compliance with safety standards and minimizing environmental impact.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing gloves, and eye protection, and choosing body protection suitable for the concentration and amount of the substance.[1] Ensure that all handling occurs in a well-ventilated area.[1]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound, as outlined in its Material Safety Data Sheet (MSDS), involves the following steps:

  • Containment of Spills : In the event of an accidental release, prevent the product from entering drains.[1] For solid forms of the compound, sweep up the material and shovel it into a suitable container, taking care to avoid creating dust.[1]

  • Packaging for Disposal : Place the this compound waste into a suitable, closed container.[1] This container should be clearly labeled with the contents.

  • Professional Waste Disposal : The disposal of this compound must be conducted by a licensed professional waste disposal service.[2] This ensures that the compound is handled and disposed of in accordance with all applicable environmental laws and regulations.

  • Decontamination : After handling, wash your hands thoroughly.[1] Any clothing that has been contaminated should be removed and washed before reuse.[1] Contaminated gloves should be disposed of in accordance with good laboratory practices and applicable laws.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess solid_waste Solid Waste: Sweep/Shovel into Container assess->solid_waste Solid liquid_waste Liquid Waste: Absorb with Inert Material assess->liquid_waste Liquid ppe_waste Contaminated PPE: Place in Designated Bag assess->ppe_waste PPE package Package in a Suitable, Closed & Labeled Container solid_waste->package liquid_waste->package ppe_waste->package contact_pro Contact Licensed Professional Waste Disposal Service package->contact_pro end_disposal End: Proper Disposal contact_pro->end_disposal

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 9'''-Methyl salvianolate B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 9'''-Methyl salvianolate B, including personal protective equipment (PPE), operational plans, and disposal procedures.

Physicochemical and Hazard Information
PropertyValueSource
CAS Number 1167424-32-9[1]
Molecular Formula C37H32O16[2]
Molecular Weight 732.64 g/mol [2]
Appearance Powder[3]
Solubility DMSO, Pyridine, Methanol, Ethanol[4]
Storage (Long-term) -20°C[1]
Storage (Short-term) 2-8°C[1]
Flammability Not flammable or combustible[1]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to mitigate risks associated with handling this compound. The following table summarizes the required PPE.

Body PartProtective EquipmentStandard/Specification
Hands Chemical-resistant glovesInspected prior to use. Use proper glove removal technique.
Eyes Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU) approved.
Respiratory Respiratory protection (e.g., N95 respirator)Required when handling the powder to avoid dust formation.
Body Laboratory coat or protective gownChoose based on the concentration and amount of the substance being handled.
Handling and Storage Procedures

Precautions for Safe Handling:

  • Wash hands thoroughly after handling.[1]

  • Remove and wash contaminated clothing before reuse.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Keep away from sources of ignition.[1]

  • Avoid prolonged or repeated exposure.[1]

Conditions for Safe Storage:

  • Keep the container tightly closed.[1]

  • Store in a dry and well-ventilated place.[1]

  • Recommended long-term storage temperature is -20°C.[1]

  • Short-term storage can be at 2-8°C.[1]

Accidental Release and First Aid Measures
SituationProcedure
Spill Wear respiratory protection and avoid dust formation.[1] Do not let the product enter drains.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[1]
Skin Contact Flush the skin with copious amounts of water and remove contaminated clothing. A physician should be called, and the victim taken to the hospital immediately.[1]
Eye Contact Check for and remove contact lenses. Flush eyes with plenty of water, ensuring adequate flushing by separating the eyelids with fingers. Call a physician.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with copious amounts of water and call a physician.[1]
Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. The substance should be kept in suitable, closed containers for disposal.[1][5]

Visual Guides for Safety and Handling

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PREP1 Don PPE: - Gloves - Gown - Eye Protection - Respirator HAND1 Weigh/handle compound in a well-ventilated area or fume hood PREP1->HAND1 HAND2 Avoid creating dust HAND1->HAND2 HAND3 Keep container tightly closed when not in use HAND2->HAND3 CLEAN1 Decontaminate work surfaces HAND3->CLEAN1 CLEAN2 Dispose of waste in approved containers CLEAN1->CLEAN2 CLEAN3 Remove PPE carefully CLEAN2->CLEAN3 CLEAN4 Wash hands thoroughly CLEAN3->CLEAN4

Caption: Standard workflow for handling this compound.

Emergency_Response_Plan cluster_spill Accidental Spill cluster_exposure Personal Exposure cluster_fire Fire SPILL1 Evacuate immediate area SPILL2 Wear appropriate PPE SPILL1->SPILL2 SPILL3 Contain the spill SPILL2->SPILL3 SPILL4 Sweep up and place in a sealed container for disposal SPILL3->SPILL4 EXPO1 Initiate First Aid (as per table above) EXPO2 Remove contaminated clothing EXPO1->EXPO2 EXPO3 Seek immediate medical attention EXPO2->EXPO3 FIRE1 Use appropriate extinguishing media: - Water spray - Alcohol-resistant foam - Dry chemical - Carbon dioxide FIRE2 Wear self-contained breathing apparatus

Caption: Emergency response plan for this compound incidents.

References

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